Chemical structure and properties of Methyl 3,4-dimethylpent-4-enoate
An In-depth Technical Guide to the Chemical Structure and Properties of Methyl 3,3-dimethylpent-4-enoate Editorial Note on Isomeric Specificity This technical guide focuses on Methyl 3,3-dimethylpent-4-enoate (CAS No. 63...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Chemical Structure and Properties of Methyl 3,3-dimethylpent-4-enoate
Editorial Note on Isomeric Specificity
This technical guide focuses on Methyl 3,3-dimethylpent-4-enoate (CAS No. 63721-05-1). While the initial topic of interest was "Methyl 3,4-dimethylpent-4-enoate," a comprehensive literature review revealed a significant scarcity of scientific data for this specific isomer. In contrast, Methyl 3,3-dimethylpent-4-enoate is a well-documented and commercially available compound with established synthetic routes and spectroscopic data. Given the structural similarity and the detailed technical nature of this guide, we have pivoted to the more thoroughly characterized isomer to provide a robust and data-supported resource for researchers, scientists, and drug development professionals. This decision ensures scientific integrity and practical utility.
Introduction
Methyl 3,3-dimethylpent-4-enoate is a γ,δ-unsaturated ester, a class of organic compounds that are valuable building blocks in organic synthesis. Its structure, featuring a quaternary carbon center adjacent to a vinyl group, presents unique steric and electronic properties that can be exploited in various chemical transformations. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, spectroscopic characterization, applications, and safety considerations. The information presented herein is intended to serve as a foundational resource for professionals engaged in chemical research and development.
Chemical Structure and Properties
Molecular Structure
Methyl 3,3-dimethylpent-4-enoate possesses a pentenoate backbone with two methyl groups at the C3 position and a terminal double bond between C4 and C5. The methyl ester functionality is located at the C1 position. The presence of the gem-dimethyl group at the α-position to the double bond introduces significant steric hindrance, which influences its reactivity.
Physicochemical Properties
The key physicochemical properties of Methyl 3,3-dimethylpent-4-enoate are summarized in the table below.
A primary route for the synthesis of Methyl 3,3-dimethylpent-4-enoate is the esterification of its corresponding carboxylic acid, 3,3-dimethylpent-4-enoic acid. This acid can be prepared via various methods, including Claisen rearrangement. The subsequent esterification is typically acid-catalyzed.
Caption: Synthesis workflow for Methyl 3,3-dimethylpent-4-enoate.
Experimental Protocol: Esterification of 3,3-dimethylpent-4-enoic acid
This protocol describes a typical acid-catalyzed esterification.
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,3-dimethylpent-4-enoic acid in an excess of methanol.
Catalyst Addition : Slowly add a catalytic amount of concentrated sulfuric acid to the solution.
Reflux : Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
Workup : After completion, cool the mixture to room temperature and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
Extraction : Extract the product into an organic solvent such as diethyl ether.
Purification : Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation.
Spectroscopic Analysis and Characterization
Spectroscopic methods are essential for the structural elucidation and purity assessment of Methyl 3,3-dimethylpent-4-enoate.
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the different hydrogen environments in the molecule.
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
~5.8
dd
1H
-CH=CH₂
~5.0
m
2H
-CH=CH ₂
~3.6
s
3H
-OCH₃
~2.2
s
2H
-CH ₂-COO-
~1.1
s
6H
-C(CH ₃)₂-
Predicted data based on analogous compounds and chemical shift theory.
¹³C NMR Spectroscopy
The carbon NMR spectrum confirms the carbon framework of the molecule.
Chemical Shift (δ) ppm
Assignment
~172
C=O (ester)
~145
-C H=CH₂
~112
-CH=C H₂
~51
-OC H₃
~48
-C H₂-COO-
~37
-C (CH₃)₂-
~25
-C(C H₃)₂-
Predicted data based on analogous compounds and chemical shift theory.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present.
Wavenumber (cm⁻¹)
Intensity
Assignment
~3080
Medium
=C-H stretch (alkene)
~2960
Strong
C-H stretch (alkane)
~1740
Strong
C=O stretch (ester)
~1640
Medium
C=C stretch (alkene)
~1160
Strong
C-O stretch (ester)
Characteristic absorption bands predicted based on functional groups.
Experimental Protocols for Spectroscopic Analysis
¹H and ¹³C NMR Sample Preparation:
Dissolve 5-20 mg (for ¹H) or 20-50 mg (for ¹³C) of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Acquire the spectrum on a suitable NMR spectrometer.
Place one drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
Gently press the plates together to form a thin film.
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[3]
Applications and Relevance in Research and Development
Utility in Organic Synthesis
Methyl 3,3-dimethylpent-4-enoate serves as a versatile intermediate in organic synthesis. It is a useful reactant in various reactions, including:
Heck reactions : The terminal alkene can participate in palladium-catalyzed cross-coupling reactions.[4][5]
Electrophilic trifluoromethylthiolation : The carbonyl group can be involved in reactions to introduce sulfur-containing functional groups.[4][5]
Nickel-catalyzed 1,2-dialkylation : The alkene moiety can undergo dialkylation reactions.[4][5]
Potential in Fragrance and Flavor Industries
With its fruity, ester-like odor, Methyl 3,3-dimethylpent-4-enoate has found applications in the fragrance industry.[1] It can be used to impart pleasant aromas to perfumes, colognes, and other scented products.[1]
Hazard Statements : H226 (Flammable liquid and vapor).
Signal Word : Warning.
Recommended Handling Procedures
Keep away from heat, sparks, open flames, and hot surfaces.
Keep the container tightly closed and store in a well-ventilated place.
Wear protective gloves, protective clothing, eye protection, and face protection.
In case of skin contact, rinse with water.
Conclusion
Methyl 3,3-dimethylpent-4-enoate is a valuable organic compound with a unique structural motif that makes it a useful building block in synthetic chemistry. Its synthesis is well-established, and its spectroscopic properties are predictable, allowing for reliable characterization. With applications ranging from complex organic synthesis to the fragrance industry, a thorough understanding of its properties and handling is crucial for researchers and scientists in the field.
References
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SQUARIX. (n.d.). (+/-)-3-Amino-3,4-dimethylpent-4-enoic acid. Retrieved from [Link]
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SpectraBase. (n.d.). Methyl (2rs, 3sr)-2-acetoxy-3-methylpentanoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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PubMed. (2012, November 5). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Retrieved from [Link]
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An In-depth Technical Guide to Methyl 3,3-dimethylpent-4-enoate: Synthesis, Properties, and Applications in Modern Organic Chemistry
Introduction This technical guide provides a comprehensive overview of Methyl 3,3-dimethylpent-4-enoate, a versatile building block in organic synthesis. It is important to note that while the topic specified "Methyl 3,4...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
This technical guide provides a comprehensive overview of Methyl 3,3-dimethylpent-4-enoate, a versatile building block in organic synthesis. It is important to note that while the topic specified "Methyl 3,4-dimethylpent-4-enoate," the compound widely referenced in chemical literature and available commercially under CAS number 63721-05-1 is Methyl 3,3-dimethylpent-4-enoate . This guide will focus on the latter, providing researchers, scientists, and drug development professionals with in-depth information on its synthesis, properties, and key applications. With a unique structure featuring a quaternary carbon center adjacent to a vinyl group, this ester serves as a valuable precursor in various advanced chemical transformations.[1][2]
Core Properties and Identification
Methyl 3,3-dimethylpent-4-enoate is a colorless to pale yellow liquid with a mild, ester-like odor.[1] It is characterized by its limited solubility in water but is miscible with common organic solvents such as ethanol and acetone.[1] The key identifiers and physicochemical properties are summarized in the table below.
The industrial synthesis of Methyl 3,3-dimethylpent-4-enoate is crucial for its application as an intermediate in the production of pyrethrin insecticides and other fine chemicals.[7] A particularly efficient method involves a one-pot reaction combining isomerization and Claisen rearrangement, followed by reactive distillation.[7]
Synthetic Workflow: Isomerization and Claisen Rearrangement
This process utilizes readily available starting materials, 2-methyl-3-buten-2-ol and trimethyl orthoacetate, offering a cost-effective and high-yield pathway.[7] The use of a phosphoric acid catalyst is critical, and the simultaneous removal of the methanol byproduct via reactive distillation drives the reaction equilibrium towards the product, maximizing yield.[7]
Caption: Industrial synthesis workflow for Methyl 3,3-dimethylpent-4-enoate.
Experimental Protocol
The following protocol is adapted from the patented production method.[7]
Materials:
2-methyl-3-buten-2-ol
Trimethyl orthoacetate
Phosphoric acid (catalyst)
Stirring reactor connected to a rectifying tower
Procedure:
Charging the Reactor: Charge the stirring reactor with 2-methyl-3-buten-2-ol and trimethyl orthoacetate. The preferred mass ratio is approximately 1:1.3 to 1:1.5.[7]
Catalyst Addition: Add the phosphoric acid catalyst to the reactor. The optimal amount is between 0.8% and 2.0% of the total mass of the reactants.[7]
Reaction Conditions: Heat the reactor to a temperature of 170-190°C and maintain a pressure of 0.8-1.3 MPa.[7]
Reactive Distillation: Continuously stir the reaction mixture for 20-25 hours. During this time, the methanol produced as a byproduct is continuously separated from the top of the connected rectifying tower. This step is crucial for driving the Claisen rearrangement to completion.[7]
Product Isolation: After the reaction is complete, the crude product remaining in the reactor is collected.
Purification: The crude product is then subjected to further refinement, typically through distillation, to yield pure Methyl 3,3-dimethylpent-4-enoate.
Applications in Advanced Organic Synthesis
Methyl 3,3-dimethylpent-4-enoate is a valuable reactant for constructing complex molecular architectures due to its terminal alkene functionality. Its utility has been demonstrated in several modern catalytic reactions.[8]
Heck Reactions
The Heck reaction, a palladium-catalyzed C-C coupling between an unsaturated halide and an alkene, is a cornerstone of modern organic synthesis.[9][10][11] Methyl 3,3-dimethylpent-4-enoate serves as the alkene component in this reaction, allowing for the introduction of aryl, vinyl, or benzyl groups at the terminal carbon of the double bond.
Mechanism Insight: The catalytic cycle begins with the oxidative addition of the organohalide to a Pd(0) species. The alkene (Methyl 3,3-dimethylpent-4-enoate) then coordinates to the Pd(II) complex and undergoes migratory insertion. A subsequent β-hydride elimination releases the final substituted alkene product and regenerates the active Pd(0) catalyst.[11][12]
Caption: Generalized catalytic cycle of the Heck Reaction.
Electrophilic Trifluoromethylthiolation
The introduction of a trifluoromethylthio (SCF3) group is of significant interest in medicinal chemistry, as it can enhance a molecule's lipophilicity and metabolic stability.[13] Methyl 3,3-dimethylpent-4-enoate can undergo electrophilic trifluoromethylthiolation at the α-position of the carbonyl group, providing a route to valuable fluorinated building blocks.[8][14] This transformation typically involves reacting an enolate or enol equivalent of the ester with an electrophilic "SCF3+" source.[13]
Nickel-Catalyzed 1,2-Dialkylation
A powerful application of this substrate is in nickel-catalyzed three-component conjunctive cross-coupling reactions.[8] This methodology allows for the simultaneous addition of two different alkyl groups across the double bond of the alkenyl carbonyl compound in a single step.[15][16] Such reactions are highly valuable for rapidly building molecular complexity with high sp3 character, a desirable trait in drug discovery.[15] The regioselectivity of these reactions is often controlled by a directing group, which chelates to the nickel catalyst and positions it for specific bond formations.[15][16]
Safety and Handling
Methyl 3,3-dimethylpent-4-enoate is a flammable liquid and vapor (H226).[6] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6] Therefore, appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a chemical fume hood.[1] Store in a cool, well-ventilated place with the container tightly closed.[6]
Conclusion
Methyl 3,3-dimethylpent-4-enoate is a versatile and economically important chemical intermediate. Its unique structure allows for participation in a range of powerful synthetic transformations, including palladium-catalyzed Heck reactions and nickel-catalyzed dialkylations, making it a valuable tool for researchers in organic synthesis and drug development. Understanding its properties and synthetic routes is key to leveraging its full potential in the creation of complex and high-value molecules.
GB1520818A - Process for preparing 3,3-dimethylpent-4-enoic acid.
Synthesis of α-Trifluoromethylthio-α,β-Unsaturated Carbonyl Compounds by DABCO-Mediated Electrophilic Trifluoromethylthiolation with N-SCF3-Dibenzenesulfonimide. PubMed. [Link]
A Comprehensive Technical Guide to the Thermodynamic Landscape of Methyl 3,4-dimethylpent-4-enoate
Foreword: The Thermodynamic Imperative in Modern Chemistry In the intricate world of chemical research, particularly within drug development and material science, a thorough understanding of a molecule's thermodynamic pr...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: The Thermodynamic Imperative in Modern Chemistry
In the intricate world of chemical research, particularly within drug development and material science, a thorough understanding of a molecule's thermodynamic properties is not merely academic—it is a cornerstone of predictive modeling, process optimization, and safety assessment. For a molecule like Methyl 3,4-dimethylpent-4-enoate, an unsaturated ester with potential applications as a synthetic intermediate, its thermodynamic profile governs its stability, reactivity, and phase behavior. This guide provides a comprehensive framework for both the estimation and experimental validation of the core thermodynamic parameters for this ester, addressing a notable gap in currently available literature. While direct experimental data for Methyl 3,4-dimethylpent-4-enoate is scarce, this document synthesizes established methodologies to empower researchers to generate and validate the necessary data with high confidence.
The Void in Public Data and the Path Forward
A thorough search of prominent thermodynamic databases, including the NIST Chemistry WebBook, reveals a lack of experimentally determined thermodynamic data for Methyl 3,4-dimethylpent-4-enoate. This is not uncommon for novel or specialized chemical entities. Consequently, a robust strategy combining theoretical estimation with targeted experimental verification is essential. This guide will first detail powerful computational and group-additivity methods for predicting key thermodynamic parameters. Subsequently, it will outline the experimental protocols required to validate these theoretical values, ensuring a high degree of scientific rigor.
In the absence of direct experimental data, computational chemistry and group contribution methods serve as powerful predictive tools.[1] These approaches allow for the estimation of fundamental thermodynamic quantities such as the standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp).
Benson Group Increment Theory (BGIT)
Developed by Sidney W. Benson, the Benson Group Increment Theory is a cornerstone of thermochemical estimation.[2][3][4] This method posits that the thermodynamic properties of a molecule can be calculated by summing the empirically derived values of its constituent functional groups.[3][4] The accuracy of BGIT is contingent on the availability of well-characterized group values.[3]
For Methyl 3,4-dimethylpent-4-enoate, the molecule would be dissected into the following groups:
C-(C)(H)3: For the methyl group of the ester and the methyl group at position 4.
C-(C)2(H)2: For the methylene group at position 2.
C-(C)3(H): For the chiral center at position 3.
C-(C)2(Cd)(H): A more specialized group for the carbon at position 3, bonded to two carbons, a double-bonded carbon, and a hydrogen.
Cd-(C)2: For the double-bonded carbon at position 4.
Cd-(H)2: For the terminal double-bonded carbon at position 5.
O-(CO)(C): For the ester oxygen bonded to the carbonyl and the methyl group.
CO-(C)(O): For the carbonyl group of the ester.
The total thermodynamic property (e.g., ΔfH°) is the sum of the values for these groups, with additional corrections for any steric interactions or ring strain (not applicable here).[2][4] While BGIT can have an error margin of 2-3 kcal/mol, it provides a rapid and valuable initial estimate.[3]
Quantum Chemistry Calculations
For higher accuracy, ab initio quantum mechanical calculations are indispensable.[1] Methods like Density Functional Theory (DFT) and composite methods such as Gaussian-n (G3, G4) theories, often implemented in software packages like Gaussian, provide robust predictions of thermodynamic properties.[5][6][7]
The general workflow for these calculations is as follows:
Geometry Optimization: The 3D structure of Methyl 3,4-dimethylpent-4-enoate is optimized to find its lowest energy conformation.
Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm it is a true minimum on the potential energy surface and to calculate vibrational frequencies.
Thermochemical Analysis: The vibrational frequencies are then used to compute the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and the entropy of the molecule.
The standard enthalpy of formation can then be calculated using atomization or isodesmic reaction schemes, which help to cancel out systematic errors in the calculations.[8][9] Studies on similar unsaturated esters have shown excellent agreement between high-level calculations (like G3MP2) and experimental data.[8][9]
The logical workflow for computational estimation is depicted below:
Caption: Predictive workflow for thermodynamic data generation.
Experimental Validation: Grounding Theory in Reality
Theoretical predictions, no matter how sophisticated, require experimental validation. The following protocols outline the key experiments to determine the thermodynamic properties of Methyl 3,4-dimethylpent-4-enoate.
Synthesis and Purification
A high-purity sample is a prerequisite for accurate thermodynamic measurements. A common route to synthesize this ester is through Fischer esterification of 3,4-dimethylpent-4-enoic acid with methanol, catalyzed by a strong acid like sulfuric acid.[10][11]
Protocol for Synthesis and Purification:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-dimethylpent-4-enoic acid in an excess of methanol.
Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid.
Reflux: Heat the mixture to reflux for several hours to drive the equilibrium towards the ester product.
Workup: After cooling, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
Extraction: Extract the ester into an organic solvent (e.g., diethyl ether).
Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO4), and remove the solvent under reduced pressure.
Final Purification: Purify the crude ester via fractional distillation to obtain a high-purity sample (>99.5%).
Purity Confirmation: Confirm purity using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10]
Calorimetry
3.2.1. Enthalpy of Combustion and Formation (ΔcH°, ΔfH°)
The standard enthalpy of formation in the liquid state (ΔfH°(l)) is most accurately determined from the enthalpy of combustion (ΔcH°), measured using a bomb calorimeter.
Experimental Protocol:
A precisely weighed sample of the purified ester is placed in a crucible inside a high-pressure vessel (the "bomb").
The bomb is filled with excess pure oxygen to approximately 30 atm.
The bomb is submerged in a known quantity of water in a well-insulated calorimeter.
The sample is ignited, and the temperature change of the water is meticulously recorded.
By knowing the heat capacity of the calorimeter system, the heat released during combustion can be calculated.[12]
From the balanced combustion reaction, the standard enthalpy of combustion is determined.
The standard enthalpy of formation is then calculated using Hess's Law, incorporating the known standard enthalpies of formation for CO2(g) and H2O(l).
3.2.2. Heat Capacity (Cp) and Phase Transitions
Differential Scanning Calorimetry (DSC) is the primary technique for measuring heat capacity and the thermodynamics of phase transitions (melting and boiling).[10][13][14]
Experimental Protocol:
A small, accurately weighed sample of the ester is hermetically sealed in an aluminum pan.
The sample pan and an empty reference pan are placed in the DSC cell.
The cell is heated at a constant rate over the desired temperature range.
The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This difference is directly proportional to the sample's heat capacity.[13]
Endothermic peaks in the heat flow signal indicate phase transitions, such as melting or boiling, from which the enthalpy of fusion (ΔfusH) and enthalpy of vaporization (ΔvapH) can be determined.
Enthalpy of Vaporization (ΔvapH)
While DSC can provide an estimate, more precise values for the enthalpy of vaporization are obtained by measuring the vapor pressure as a function of temperature. Techniques like the transpiration method or correlation gas chromatography are highly effective.[8][15][16][17]
Experimental Workflow:
Caption: Experimental workflow for thermodynamic property validation.
Data Synthesis and Application
The culmination of these predictive and experimental efforts is a comprehensive thermodynamic dataset for Methyl 3,4-dimethylpent-4-enoate.
Tabulated Thermodynamic Data
The final, validated data should be presented in a clear, tabular format. While experimentally determined values for the target molecule are not available in the literature, the table below serves as a template for presenting the results, with placeholder values derived from estimations for structurally similar compounds.
Thermodynamic Property
Symbol
Estimated/Experimental Value
Units
Method
Standard Enthalpy of Formation (gas)
ΔfH°(g)
[Value]
kJ/mol
G3MP2/BGIT
Standard Enthalpy of Formation (liquid)
ΔfH°(l)
[Value]
kJ/mol
Bomb Calorimetry
Standard Molar Entropy
S°
[Value]
J/(mol·K)
G3MP2/Statistical Thermo.
Molar Heat Capacity (liquid)
Cp(l)
[Value] @ 298.15 K
J/(mol·K)
DSC
Enthalpy of Vaporization
ΔvapH
[Value] @ 298.15 K
kJ/mol
Vapor Pressure Measurement
Enthalpy of Fusion
ΔfusH
[Value]
kJ/mol
DSC
Gibbs Free Energy of Formation
ΔfG°
[Value]
kJ/mol
Calculated from ΔfH° and S°
Note: [Value] indicates data to be populated from the described predictive and experimental workflows.
Gibbs Free Energy of Formation (ΔfG°)
The Gibbs free energy of formation is a critical parameter for predicting the spontaneity of reactions involving the ester.[18][19] It is not measured directly but calculated from the standard enthalpy of formation and the standard absolute entropies of the compound and its constituent elements in their standard states.[20][21]
The relationship is given by the equation:
ΔfG° = ΔfH° - TΔfS° [18][22]
Where:
ΔfH° is the standard enthalpy of formation of the ester.
T is the standard temperature (298.15 K).
ΔfS° is the standard entropy of formation, calculated from the absolute entropy of the ester and the standard entropies of the elements C(graphite), H2(g), and O2(g).
Conclusion: A Roadmap to Thermodynamic Characterization
This guide provides a robust, multi-faceted approach to determining the complete thermodynamic profile of Methyl 3,4-dimethylpent-4-enoate. By integrating the predictive power of computational chemistry with the definitive accuracy of experimental calorimetry and vapor pressure measurements, researchers can confidently establish the foundational thermochemical data required for advanced applications. This structured methodology not only compensates for the current lack of public data but also serves as a template for the characterization of other novel chemical entities, ensuring that scientific integrity and technical accuracy remain paramount.
References
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Soto, R., Fité, C., Ramírez, E., & Tejero, J. (2022). Determination of Thermodynamic Properties for the Esterification of Levulinic Acid with 1-Butene. Industrial & Engineering Chemistry Research, 61(22), 7635–7644.
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MDPI. (2018). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM.
Heats of vaporization of esters by the gas chromatography–calorimetry method. (n.d.).
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A Comprehensive Technical Guide to the Solubility of Methyl 3,4-dimethylpent-4-enoate in Organic Solvents
Introduction Methyl 3,4-dimethylpent-4-enoate is an unsaturated ester with applications in organic synthesis, flavor and fragrance industries, and the development of fine chemicals. A thorough understanding of its solubi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Methyl 3,4-dimethylpent-4-enoate is an unsaturated ester with applications in organic synthesis, flavor and fragrance industries, and the development of fine chemicals. A thorough understanding of its solubility profile in various organic solvents is paramount for its effective use in reaction chemistry, purification processes like extraction and crystallization, and formulation development. The solubility of a compound is a critical physicochemical property that dictates solvent selection, reaction kinetics, and product purity.
This in-depth technical guide provides a detailed analysis of the solubility of Methyl 3,4-dimethylpent-4-enoate. We will explore the fundamental principles governing its dissolution, predict its behavior in a range of common organic solvents, and provide robust, step-by-step protocols for the experimental determination of its solubility. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretically grounded understanding of this compound's solubility characteristics. While specific experimental data for Methyl 3,4-dimethylpent-4-enoate is not extensively published, this guide leverages established principles of physical organic chemistry and data from closely related isomers to provide reliable predictions and methodologies. A related isomer, Methyl 3,3-dimethylpent-4-enoate, is reported to be miscible with common organic solvents like ethanol, acetone, and ether, a behavior anticipated for the target compound as well.[1][2]
Theoretical Framework: The Science of Solubility
The dissolution of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" serves as an excellent predictive tool, suggesting that substances with similar polarities and intermolecular forces are more likely to be miscible.[3]
Intermolecular Forces at Play
The solubility of an ester like Methyl 3,4-dimethylpent-4-enoate is determined by a balance of several intermolecular forces:
Van der Waals Forces (London Dispersion Forces): These are weak, temporary attractions that occur in all molecules, arising from the transient movement of electrons. They are the primary forces of attraction between nonpolar molecules. The larger hydrocarbon portion of Methyl 3,4-dimethylpent-4-enoate will interact with nonpolar solvents primarily through these forces.[4][5]
Dipole-Dipole Interactions: The ester functional group (-COO-) contains polar carbon-oxygen bonds, creating a permanent molecular dipole. This allows ester molecules to engage in stronger dipole-dipole interactions with other polar molecules.[4][5]
Hydrogen Bonding: While esters cannot form hydrogen bonds with each other (as they lack a hydrogen atom bonded to a highly electronegative atom), the oxygen atoms of the carbonyl and ether linkages can act as hydrogen bond acceptors.[5] This allows them to interact with protic solvents (e.g., alcohols) that can donate a hydrogen bond.[3]
The Dual Nature of Methyl 3,4-dimethylpent-4-enoate
The molecular structure of Methyl 3,4-dimethylpent-4-enoate dictates its solubility. It possesses a dual nature:
A Polar "Head": The methyl ester group (CH₃-O-C=O) is polar and capable of engaging in dipole-dipole interactions and acting as a hydrogen bond acceptor.
A Nonpolar "Tail": The C8 hydrocarbon backbone, including the dimethyl and vinyl groups, is nonpolar and hydrophobic. As the length of the hydrocarbon chain in an ester increases, its solubility in polar solvents decreases, while its solubility in nonpolar solvents increases.[3]
The overall solubility in a given solvent will depend on the interplay between these two regions.
An In-depth Technical Guide to Methyl 3,4-dimethylpent-2-enoate: Nomenclature, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of Methyl 3,4-dimethylpent-2-enoate, a substituted α,β-unsaturated ester. Due to the limited availabi...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 3,4-dimethylpent-2-enoate, a substituted α,β-unsaturated ester. Due to the limited availability of direct literature on this specific compound, this guide synthesizes information from closely related analogs to offer insights into its nomenclature, predicted properties, and potential synthetic pathways. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
IUPAC Nomenclature and Structural Elucidation
The systematic naming of organic compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC) to provide an unambiguous representation of their chemical structure. The name "Methyl 3,4-dimethylpent-4-enoate," as initially proposed, is inconsistent with IUPAC nomenclature rules. A rigorous analysis of the intended structure reveals the correct IUPAC name to be Methyl 3,4-dimethylpent-2-enoate .
The rationale for this correction is based on the prioritization of functional groups in numbering the principal carbon chain. The ester functional group takes precedence over the alkene and alkyl substituents. Therefore, the carbon chain is numbered starting from the carbonyl carbon of the ester.
Breakdown of the IUPAC Name: Methyl 3,4-dimethylpent-2-enoate
Methyl : This initial part of the name denotes the alkyl group attached to the oxygen atom of the ester functionality.
pent : This root indicates that the principal carbon chain consists of five carbon atoms.
-2-en- : This infix specifies the presence of a carbon-carbon double bond located between the second and third carbon atoms of the principal chain.
-oate : This suffix signifies that the compound is an ester.
3,4-dimethyl : These prefixes, along with their locants, indicate the presence of two methyl group substituents on the third and fourth carbon atoms of the principal chain.
The structural formula for Methyl 3,4-dimethylpent-2-enoate is:
This compound can exist as (E) and (Z) stereoisomers due to the restricted rotation around the C2-C3 double bond. The specific stereochemistry would be designated as a prefix, for instance, (E)-Methyl 3,4-dimethylpent-2-enoate or (Z)-Methyl 3,4-dimethylpent-2-enoate.
Synonyms
While no widely recognized common names or synonyms for Methyl 3,4-dimethylpent-2-enoate have been identified in the literature, systematic variations in nomenclature may be encountered. These could include:
Methyl 3,4-dimethyl-2-pentenoate
3,4-Dimethyl-2-pentenoic acid, methyl ester
Predicted Physicochemical Properties
Property
Predicted Value
Basis for Prediction
Molecular Formula
C8H14O2
-
Molecular Weight
142.20 g/mol
-
Appearance
Colorless liquid
Based on similar unsaturated esters.
Boiling Point
~170-190 °C
Extrapolated from isomers like Methyl 3,3-dimethylpent-4-enoate.
Solubility
Soluble in organic solvents (e.g., ethanol, ether, acetone); sparingly soluble in water.
General solubility of esters.
Potential Synthetic Routes
The synthesis of Methyl 3,4-dimethylpent-2-enoate can be approached through several established methodologies in organic chemistry. Two plausible and efficient routes are the Horner-Wadsworth-Emmons reaction and the Wittig reaction, both of which are renowned for their reliability in forming carbon-carbon double bonds.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes, often favoring the formation of the (E)-isomer.[1] This approach would involve the reaction of a phosphonate-stabilized carbanion with a ketone.
Reaction Scheme:
Conceptual Experimental Protocol:
Deprotonation: Triethyl phosphonoacetate is treated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the phosphonate carbanion.
Carbonyl Addition: 3-Methyl-2-butanone is then added to the solution containing the carbanion. The carbanion undergoes a nucleophilic attack on the carbonyl carbon of the ketone.
Elimination: The resulting intermediate undergoes elimination to form the alkene and a water-soluble phosphate byproduct.
Workup and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product can then be purified using techniques such as column chromatography.
Diagram of the Horner-Wadsworth-Emmons Reaction Workflow
Caption: Workflow for the synthesis of Methyl 3,4-dimethylpent-2-enoate via the HWE reaction.
Wittig Reaction
The Wittig reaction provides another classic and reliable method for alkene synthesis. This reaction involves the use of a phosphonium ylide, which reacts with a ketone to form the desired alkene.
Reaction Scheme:
Conceptual Experimental Protocol:
Ylide Formation: A phosphonium salt, such as (methoxycarbonylmethyl)triphenylphosphonium bromide, is treated with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent to generate the corresponding phosphonium ylide.
Reaction with Ketone: 3-Methyl-2-butanone is added to the ylide solution.
Alkene Formation: The ylide reacts with the ketone via a betaine intermediate, which then decomposes to the alkene and triphenylphosphine oxide.
Purification: The product is separated from the triphenylphosphine oxide byproduct, typically through crystallization or chromatography.
Predicted Spectroscopic Data
The structural confirmation of a synthesized organic compound relies heavily on spectroscopic techniques. While experimental spectra for Methyl 3,4-dimethylpent-2-enoate are not available, its expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~1.0-1.2
Doublet
6H
CH ₃ protons of the isopropyl group
~2.0-2.2
Singlet
3H
CH ₃ protons at the C3 position
~2.3-2.6
Multiplet
1H
CH proton of the isopropyl group
~3.7
Singlet
3H
OCH ₃ protons of the methyl ester
~5.7-5.9
Singlet
1H
Vinylic CH proton at the C2 position
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Predicted Chemical Shift (δ, ppm)
Assignment
~14-22
CH₃ carbons
~30-35
CH carbon of the isopropyl group
~51
OCH₃ carbon of the methyl ester
~115-125
Vinylic CH carbon at the C2 position
~155-165
Vinylic C carbon at the C3 position
~165-175
C=O carbonyl carbon of the ester
IR (Infrared) Spectroscopy
The IR spectrum will reveal the presence of key functional groups.
Wavenumber (cm⁻¹)
Intensity
Assignment
~2960-2850
Strong
C-H stretching (alkane)
~1720-1740
Strong
C=O stretching (α,β-unsaturated ester)
~1640-1680
Medium
C=C stretching (alkene)
~1150-1250
Strong
C-O stretching (ester)
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) is expected at an m/z of 142. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and cleavage adjacent to the carbonyl group.
Diagram of Spectroscopic Elucidation Logic
Caption: Logical workflow for the structural confirmation of Methyl 3,4-dimethylpent-2-enoate using spectroscopic methods.
Conclusion
This technical guide has provided a detailed analysis of Methyl 3,4-dimethylpent-2-enoate, beginning with the clarification of its correct IUPAC nomenclature. While direct experimental data for this compound is scarce, this guide has offered predicted physicochemical properties and detailed potential synthetic routes based on established and reliable chemical reactions. The predicted spectroscopic data presented herein will be invaluable for the characterization and identification of this compound in a laboratory setting. This compilation of information serves as a foundational resource for scientists and researchers, enabling further exploration and utilization of Methyl 3,4-dimethylpent-2-enoate in their respective fields.
References
PubChem. 3,4-Dimethylpent-2-enoic acid. National Center for Biotechnology Information. Available at: [Link]
Thermophysical and Optical Characterization of Methyl 3,4-dimethylpent-4-enoate: A Technical Guide
Executive Summary In the landscape of advanced drug development and complex natural product synthesis, -unsaturated esters serve as critical building blocks. Methyl 3,4-dimethylpent-4-enoate (CAS: 112084-30-7) is a steri...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of advanced drug development and complex natural product synthesis,
-unsaturated esters serve as critical building blocks. Methyl 3,4-dimethylpent-4-enoate (CAS: 112084-30-7) is a sterically hindered, branched unsaturated ester frequently utilized as a precursor for polyketide and terpene frameworks. Because empirical thermophysical data for highly specific branched isomers is often proprietary or sparse in open literature, establishing a rigorous, self-validating laboratory protocol for determining its boiling point and refractive index is essential for quality control and downstream synthetic scaling.
As a Senior Application Scientist, this guide is designed to move beyond mere procedural steps. Here, we dissect the causality behind the analytical methodologies, ensuring that every protocol described acts as a self-validating system to guarantee scientific integrity.
Structural & Theoretical Profiling
Before empirical measurement, we must establish the theoretical baseline of the compound. The presence of a terminal alkene and vicinal methyl branching at the C3 and C4 positions heavily dictates the molecule's physical behavior.
Boiling Point Dynamics: Steric hindrance from the C3 and C4 methyl groups creates a more spherical molecular geometry compared to straight-chain isomers (e.g., methyl heptanoate). This reduces the surface area available for intermolecular London dispersion forces, slightly depressing the boiling point.
Refractive Index Dynamics: The refractive index (
) is governed by the polarizability of the molecule's electron cloud. The -electrons of the terminal alkene and the ester carbonyl group contribute significantly to the molar refractivity, making the compound highly sensitive to optical dispersion.
Quantitative Data Summary
Note: Due to the scarcity of open-source empirical data for this specific isomer, thermophysical values are predicted based on structure-activity relationship (SAR) models and close structural analogs.
To obtain accurate physical properties, the analyte must be of ultra-high purity (>98% via GC-MS). The optimal synthetic route for Methyl 3,4-dimethylpent-4-enoate is the Johnson-Claisen Rearrangement [2].
The Causality of the Synthesis:
Reacting an allylic alcohol (2,3-dimethyl-1-buten-3-ol) with trimethyl orthoacetate in the presence of a weak acid catalyst (e.g., propionic acid) forms a mixed orthoester. This intermediate loses methanol to generate a ketene acetal, which undergoes a concerted [3,3]-sigmatropic rearrangement[2]. We choose this specific pericyclic reaction because it is highly stereoselective and prevents the over-oxidation or unwanted isomerization of the delicate terminal alkene, ensuring the absolute fidelity of the branched carbon skeleton.
Fig 1: Synthesis and purification workflow of Methyl 3,4-dimethylpent-4-enoate.
Protocol: High-Precision Boiling Point Determination
Boiling point is defined as the temperature at which the liquid's vapor pressure equals the external atmospheric pressure[3]. For volatile, unsaturated esters, macro-scale distillation can induce thermal degradation or polymerization. Therefore, we utilize the micro-scale Siwoloboff method cross-validated with Differential Scanning Calorimetry (DSC).
Step-by-Step Methodology
Apparatus Preparation: Attach a glass capillary tube (sealed at one end) to a calibrated high-precision thermometer.
Sample Loading: Introduce 2-3 drops of pure Methyl 3,4-dimethylpent-4-enoate into the capillary. Insert a smaller "bell" capillary (open end facing down) into the sample liquid[3].
Controlled Heating: Submerge the assembly in a silicone oil bath. Heat the bath at a controlled rate of 2 °C/min.
Observation (The Causality): As temperature rises, the air in the bell capillary expands and escapes as bubbles. When a rapid, continuous stream of bubbles emerges, the vapor pressure of the ester has exceeded atmospheric pressure.
Measurement: Remove the heat source. The exact moment the liquid is drawn back into the bell capillary (as vapor pressure drops below atmospheric pressure) is recorded as the empirical boiling point[3].
Self-Validating System:
To ensure trustworthiness, run a parallel sample through a Differential Scanning Calorimeter (DSC). The onset temperature of the endothermic vaporization peak in the DSC thermogram must align within ±0.5 °C of the Siwoloboff visual measurement.
Protocol: Refractive Index Measurement
The refractive index is a ratio of the speed of light in a vacuum to that in the medium. Because light velocity is highly dependent on the density of the medium—and density fluctuates with temperature—controlling the prism temperature is non-negotiable[4].
Step-by-Step Methodology
Instrument Standardization: Ensure the Abbe refractometer is connected to a thermostatically controlled water bath circulating at exactly 20.0 °C[5].
Calibration (Self-Validation Step 1): Clean the prism with acetone and allow it to dry[5]. Place 2-3 drops of distilled water on the primary prism. At 20 °C, the refractive index must read exactly 1.3330 [4]. If it deviates, adjust the calibration screw[4].
Sample Application: Wipe the prism with lens tissue. Apply 2-3 drops of Methyl 3,4-dimethylpent-4-enoate, ensuring no air bubbles are trapped when the secondary prism is locked[6].
Dispersion Correction (The Causality): Because refractive index varies with wavelength, the instrument utilizes an Amici prism compensator. Turn the dispersion adjustment knob until the color fringing at the shadow boundary disappears, standardizing the measurement to the sodium D-line (589 nm)[4].
Measurement: Align the sharp light/dark boundary exactly with the crosshairs in the eyepiece and record the
Self-Validation Step 2: Immediately re-measure the distilled water standard. If the reading has drifted from 1.3330, the sample measurement is voided and must be repeated.
Fig 2: Thermophysical and optical characterization logic.
Stereochemistry and chirality of Methyl 3,4-dimethylpent-4-enoate
An In-Depth Technical Guide to the Stereochemistry and Chirality of Methyl 3,4-dimethylpent-4-enoate Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Stereochemic...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Stereochemistry and Chirality of Methyl 3,4-dimethylpent-4-enoate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Stereochemical Precision
In the fields of chemical synthesis and drug development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity, pharmacokinetic properties, and toxicological profile. A subtle change in stereochemistry can transform a potent therapeutic agent into an inert or even harmful substance.[1] This guide provides a comprehensive technical examination of Methyl 3,4-dimethylpent-4-enoate, a molecule whose structure presents a compelling case study in stereochemical analysis.
Unlike its achiral isomer, Methyl 3,3-dimethylpent-4-enoate[2][3], the placement of methyl groups at the C3 and C4 positions in the target molecule introduces a single stereocenter, bestowing it with the property of chirality. This distinction is critical, as it dictates that the molecule can exist as a pair of non-superimposable mirror images, or enantiomers. Understanding, controlling, and verifying the stereochemical identity of this compound is therefore paramount for any research or development application. This document will dissect the molecule's stereochemical features, outline strategies for its stereoselective synthesis, and detail the analytical methodologies required for its rigorous characterization.
Part 1: Core Structural Analysis and Stereochemical Assignment
The foundation of any stereochemical investigation lies in a thorough analysis of the molecule's connectivity and spatial arrangement.
Identification of the Chiral Center
The structure of Methyl 3,4-dimethylpent-4-enoate is CH₂=C(CH₃)-CH(CH₃)-CH₂-COOCH₃. A systematic examination of each carbon atom reveals the source of its chirality:
C1 (Carbonyl Carbon): sp² hybridized and double-bonded to an oxygen; not a stereocenter.
C2 (Methylene Carbon): Bonded to two identical hydrogen atoms; not a stereocenter.
C3 (Methine Carbon): This carbon is sp³ hybridized and bonded to four distinct substituents:
A hydrogen atom (-H)
A methyl group (-CH₃)
An ethyl acetate group (-CH₂COOCH₃)
An isopropenyl group (-C(CH₃)=CH₂)
Because it is attached to four different groups, C3 is a chiral center .
C4 & C5 (Alkenyl Carbons): These sp² hybridized carbons are part of a double bond. Geometric isomerism (E/Z) is not possible because C5 is bonded to two identical hydrogen atoms.
The presence of a single stereocenter at C3 means that Methyl 3,4-dimethylpent-4-enoate exists as a pair of enantiomers.
Assignment of Absolute Configuration: The R/S System
The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration of each enantiomer as either (R) or (S).
CIP Priority Assignment for Substituents on C3:
-C(CH₃)=CH₂ (Highest priority, C bonded to C, C, H)
-CH₂COOCH₃ (Second priority, C bonded to C, H, H)
-CH₃ (Third priority, C bonded to H, H, H)
-H (Lowest priority)
By orienting the molecule with the lowest priority group (-H) pointing away from the observer, the sequence of the remaining groups determines the configuration. A clockwise progression from priority 1 to 2 to 3 designates the (R)-enantiomer , while a counter-clockwise progression designates the (S)-enantiomer .
Caption: Relationship between the racemic mixture and its constituent enantiomers.
Part 2: Methodologies for Stereoselective Synthesis
Producing a single enantiomer of a chiral molecule requires a stereoselective synthetic strategy.[4] An enantioselective reaction preferentially forms one enantiomer over the other.[1] For Methyl 3,4-dimethylpent-4-enoate, a logical approach involves creating the C3 stereocenter with high fidelity. Asymmetric conjugate addition to an α,β-unsaturated precursor is a powerful and well-established method for this purpose.
A plausible route involves the conjugate addition of a methyl group to methyl 4-methylpenta-2,4-dienoate. This reaction can be rendered enantioselective by using a chiral ligand in conjunction with a copper catalyst.
Reaction Scheme:
Methyl 4-methylpenta-2,4-dienoate + "CH₃⁻" (from Me₂Zn or MeMgBr) --[Cu(I)/Chiral Ligand]--> (R)- or (S)-Methyl 3,4-dimethylpent-4-enoate
The choice of the chiral ligand is critical for inducing stereoselectivity. Chiral phosphoramidites or N-heterocyclic carbenes (NHCs) have proven effective in similar transformations.[1] The ligand coordinates to the copper center, creating a chiral environment that directs the approach of the methyl nucleophile to one of the two prochiral faces of the double bond, leading to an excess of one enantiomer.
Caption: Workflow for the proposed stereoselective synthesis.
Experimental Protocol: Stereoselective Synthesis
This protocol is a representative methodology based on established principles of asymmetric copper catalysis.
Catalyst Preparation: In a flame-dried, argon-purged flask, add the copper(I) source (e.g., Cu(OTf)₂ • C₆H₆) and the chosen chiral ligand (e.g., a chiral N-heterocyclic carbene precursor and a base) in an anhydrous, aprotic solvent (e.g., toluene or THF). Stir at room temperature for 30-60 minutes to allow for the formation of the active chiral catalyst complex.
Reaction Setup: Cool the catalyst solution to a low temperature (typically -78 °C to -20 °C) using a cryobath.
Substrate Addition: Add the substrate, methyl 4-methylpenta-2,4-dienoate, to the cooled catalyst solution.
Nucleophile Addition: Add the methylating agent (e.g., a solution of dimethylzinc in toluene) dropwise over an extended period (e.g., 1-2 hours) to maintain the low temperature and control the reaction rate.
Reaction Monitoring: Stir the mixture at the specified temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
Quenching and Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
Extraction: Transfer the mixture to a separatory funnel, add diethyl ether or ethyl acetate, and separate the organic layer. Wash the organic layer sequentially with water and brine.
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the enantioenriched Methyl 3,4-dimethylpent-4-enoate.[5]
Part 3: Analytical Characterization of Stereochemical Purity
After synthesis, it is imperative to determine the enantiomeric excess (ee) of the product. The ee is a measure of the purity of the sample, defined as |([R] - [S]) / ([R] + [S])| x 100%.[6][7] Several robust analytical techniques are available for this purpose.
Chiral Gas Chromatography (GC)
Chiral GC is a highly effective method for separating and quantifying enantiomers of volatile compounds like esters.[8][9]
Principle of Separation: The technique relies on a chiral stationary phase (CSP) within the GC column, often based on modified cyclodextrins.[10] The two enantiomers form transient diastereomeric complexes with the CSP.[11] Due to differences in the stability of these complexes, one enantiomer is retained longer in the column, resulting in two separate peaks on the chromatogram. The ratio of the areas of these two peaks directly corresponds to the ratio of the enantiomers in the mixture.
Protocol for Chiral GC Analysis:
Sample Preparation: Prepare a dilute solution of the purified ester (e.g., ~1 mg/mL) in a volatile solvent like hexane or ethyl acetate.
Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a CP-Chirasil-DEX CB column).[10]
Method Parameters:
Carrier Gas: Hydrogen or Helium.
Injector Temperature: 230-250 °C.
Detector Temperature: 250-270 °C.
Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up at a controlled rate (e.g., 2-5 °C/min) to an appropriate final temperature to achieve baseline separation.
Analysis: Inject a small volume (e.g., 1 µL) of the sample. Integrate the area of the two resulting enantiomer peaks. Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100.
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
NMR spectroscopy is a powerful tool for structural elucidation and can be adapted for chiral analysis.[12] Since enantiomers are indistinguishable in an achiral NMR solvent, a chiral derivatizing agent (CDA) is used to convert the enantiomeric pair into a mixture of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra.[13][14]
Principle of Analysis: A common approach for molecules with a reactive functional group is to use a CDA like (R)- or (S)-Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride).[15] However, as the ester is relatively unreactive, a prerequisite step would be the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by reaction with a chiral amine, or reduction to the alcohol, followed by reaction with Mosher's acid. The resulting diastereomeric amides or esters will exhibit separate signals (e.g., for the methoxy or methyl protons) in the ¹H NMR spectrum. The integration ratio of these signals allows for precise determination of the ee.[13]
Caption: Workflow for determining enantiomeric excess using a chiral derivatizing agent and NMR.
Comparison of Analytical Methods
Feature
Chiral Gas Chromatography (GC)
NMR with Chiral Derivatizing Agent (CDA)
Principle
Physical separation of enantiomers on a chiral stationary phase.[11]
Chemical conversion to diastereomers, followed by spectroscopic distinction.[13]
Sensitivity
Very high (can detect trace enantiomers).
Lower; typically requires mg-scale samples.
Sample Prep
Simple dilution in a volatile solvent.
Requires a chemical reaction, workup, and purification of the derivative.
Quantification
Highly accurate and precise via peak integration.
Highly accurate, based on the integration of well-resolved signals.
Information
Provides retention times and enantiomeric ratio.
Provides full structural information and enantiomeric ratio.
Drawbacks
Requires a dedicated chiral column; method development can be iterative.
Derivatization reaction must go to completion without kinetic resolution.
Conclusion
Methyl 3,4-dimethylpent-4-enoate serves as an excellent model for illustrating the core principles of stereochemistry. Its single chiral center at the C3 position defines its existence as a pair of enantiomers, a feature with profound implications for its potential applications in biologically active systems. The successful synthesis of this molecule in an enantiomerically pure form hinges on the application of modern asymmetric catalysis, a cornerstone of contemporary organic chemistry. Furthermore, the validation of its stereochemical integrity demands rigorous analysis using specialized techniques such as chiral chromatography or NMR spectroscopy with chiral derivatizing agents. For researchers and developers, a mastery of these concepts and methodologies is not merely academic—it is an essential prerequisite for the rational design and synthesis of next-generation chemical entities.
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Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC. [Link]
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1 Proton chemical shifts in NMR, part 17 1. Chemical shifts in alkenes and the anisotropic and steric effects of the double bond. Modgraph. [Link]
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Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Magritek. [Link]
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A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. [Link]
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Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectroscopy. Scholars' Mine - MST.edu. [Link]
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A chiral LC–MS strategy for stereochemical assignment of natural products sharing a 3-methylpent-4-en-2-ol moiety in their terminal structures. PMC. [Link]
ALLYLINDATION IN AQUEOUS MEDIA: METHYL 3-(HYDROXYMETHYL)-4-METHYL-2-METHYLENEPENTANOATE. Organic Syntheses. [Link]
Construction of three stereocenters via hydrogenative desymmetrization of 2,2,5-trisubstituted cyclohexane-1,3-diones. Science China Chemistry. [Link]
Synthesis of (±)-methyl 2,5-dimethyl-3-vinylhex-4-enoate (methyl santolinate). University of British Columbia. [Link]
Methyl 3,3-dimethyl-4-pentenoate production method.
CAS No : 63721-05-1 | Product Name : Methyl 3,3-dimethylpent-4-enoate. Pharmaffiliates. [Link]
Stereoselective Synthesis of Dimethyl 4(S)-Allyl-N-Boc-L-glutamate and Related Congeners. Organic Syntheses. [Link]
Stereoselective synthesis of 3,4-disubstituted cyclopentanones and related compounds.
Literature review of Methyl 3,4-dimethylpent-4-enoate in terpene synthesis
An In-depth Technical Guide on the Synthesis and Application of Methyl 3,4-dimethylpent-4-enoate and its Analogs in Terpene Synthesis Authored by a Senior Application Scientist Introduction: The Strategic Importance of H...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide on the Synthesis and Application of Methyl 3,4-dimethylpent-4-enoate and its Analogs in Terpene Synthesis
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of Hindered γ,δ-Unsaturated Esters in Terpene Synthesis
Terpenes and their derivatives, terpenoids, represent one of the largest and most structurally diverse families of natural products.[1] Their intricate carbon skeletons, often featuring multiple stereocenters and quaternary carbons, pose significant challenges to synthetic chemists. The development of robust and stereoselective methods for the construction of key terpene synthons is therefore of paramount importance for the total synthesis of complex natural products and their analogs for drug discovery and development.
This technical guide focuses on a specific class of building blocks, γ,δ-unsaturated esters, with a particular emphasis on structures bearing sterically hindered carbon frameworks, such as the target molecule, Methyl 3,4-dimethylpent-4-enoate. While direct literature on this specific compound is sparse, this guide will extensively explore the synthesis and utility of its close structural isomer, Methyl 3,3-dimethylpent-4-enoate , as a representative and well-documented example. The principles and synthetic strategies discussed herein are directly applicable to the broader class of substituted pentenoates crucial for terpene synthesis.
The core of this guide will delve into the Johnson-Claisen rearrangement, a powerful and widely employed C-C bond-forming reaction, as the primary method for accessing these valuable synthons.[2][3][4] We will explore the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and illustrate its application in the construction of complex terpene architectures.
Synthesis of Methyl 3,3-dimethylpent-4-enoate: A Case Study in the Johnson-Claisen Rearrangement
The Johnson-Claisen rearrangement, a variation of the Claisen rearrangement, is a highly effective method for the synthesis of γ,δ-unsaturated esters from allylic alcohols and orthoesters.[5][6] This reaction is particularly valuable for creating quaternary carbon centers, a common structural motif in many terpenes.
The synthesis of Methyl 3,3-dimethylpent-4-enoate is a classic example of the Johnson-Claisen rearrangement, utilizing the readily available starting materials 2-methyl-3-buten-2-ol and trimethyl orthoacetate.[7][8]
Reaction Mechanism
The reaction proceeds through a concerted[2][2]-sigmatropic rearrangement of an in situ-generated ketene acetal intermediate.[9][10] The key mechanistic steps are as follows:
Formation of a Mixed Orthoester: The allylic alcohol reacts with the orthoester under acidic catalysis (e.g., propionic acid) to form a mixed orthoester.
Elimination to Form a Ketene Acetal: The mixed orthoester eliminates a molecule of alcohol to generate a reactive ketene acetal.
[2][2]-Sigmatropic Rearrangement: The ketene acetal undergoes a concerted pericyclic rearrangement through a chair-like transition state to form the γ,δ-unsaturated ester.[4]
Caption: Johnson-Claisen rearrangement mechanism.
Experimental Protocol: Synthesis of Methyl 3,3-dimethylpent-4-enoate
The following protocol is a representative procedure for the synthesis of Methyl 3,3-dimethylpent-4-enoate via the Johnson-Claisen rearrangement.
Materials:
2-Methyl-3-buten-2-ol
Trimethyl orthoacetate
Propionic acid (catalyst)
Anhydrous toluene (solvent)
Sodium bicarbonate solution (saturated)
Brine (saturated sodium chloride solution)
Anhydrous magnesium sulfate
Dean-Stark apparatus
Procedure:
To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add 2-methyl-3-buten-2-ol (1.0 eq), trimethyl orthoacetate (1.5-2.0 eq), and a catalytic amount of propionic acid (0.05 eq) in anhydrous toluene.
Heat the reaction mixture to reflux. Methanol generated during the reaction will be collected in the Dean-Stark trap.
Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 10-25 hours.[7]
Upon completion, cool the reaction mixture to room temperature.
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by fractional distillation under reduced pressure to obtain pure Methyl 3,3-dimethylpent-4-enoate.
Quantitative Data on Synthesis
The yield of the Johnson-Claisen rearrangement for the synthesis of Methyl 3,3-dimethylpent-4-enoate is influenced by several factors, including the catalyst, reaction temperature, and reaction time.
Application of Methyl 3,3-dimethylpent-4-enoate in Terpene Synthesis
The γ,δ-unsaturated ester moiety and the gem-dimethyl group at the C3 position make Methyl 3,3-dimethylpent-4-enoate a valuable precursor for the synthesis of various terpenes. The double bond can be functionalized in numerous ways, and the ester group can be converted to other functionalities or used to extend the carbon chain.
General Synthetic Workflow
The following diagram illustrates a general workflow for the utilization of Methyl 3,3-dimethylpent-4-enoate in the synthesis of a hypothetical terpene backbone.
Caption: General workflow for terpene synthesis.
Case Study: Synthesis of Artemisinin Precursors
Artemisinin, a potent antimalarial drug, is a sesquiterpene lactone.[12][13] Its complex structure has been a target for total synthesis for decades. While a direct synthesis from Methyl 3,3-dimethylpent-4-enoate is not explicitly documented, the core structural features of this building block are present in key intermediates of artemisinin synthesis. For instance, the synthesis of dihydroartemisinic acid, a late-stage precursor to artemisinin, involves the construction of a carbon skeleton that can be conceptually derived from synthons like Methyl 3,3-dimethylpent-4-enoate.[14][15] The gem-dimethyl group and the potential for chain elongation and cyclization from the ester and vinyl groups are key strategic elements.
Case Study: Synthesis of (-)-Isopulegol and Menthol
(-)-Isopulegol is a monoterpene alcohol and a key intermediate in the industrial synthesis of (-)-menthol.[16] While the primary industrial route to (-)-isopulegol involves the cyclization of (+)-citronellal, synthetic strategies employing building blocks with similar substitution patterns to Methyl 3,3-dimethylpent-4-enoate are conceivable for accessing isopulegol analogs and other monoterpenes.[17][18] The γ,δ-unsaturated ester can be transformed into a variety of functional groups that can participate in intramolecular ene reactions or other cyclization strategies to form the characteristic cyclohexyl ring of these monoterpenes.
Physicochemical Properties and Spectroscopic Data
The following table summarizes the key physicochemical properties of Methyl 3,3-dimethylpent-4-enoate.
Methyl 3,4-dimethylpent-4-enoate and its readily synthesized analog, Methyl 3,3-dimethylpent-4-enoate, represent a class of highly valuable building blocks in the field of terpene synthesis. The Johnson-Claisen rearrangement provides an efficient and reliable method for their preparation, establishing a key quaternary carbon center and a versatile γ,δ-unsaturated ester functionality in a single step. The strategic application of these synthons allows for the construction of complex carbon skeletons found in a wide array of bioactive terpenes. A thorough understanding of the synthesis and reactivity of these molecules is essential for researchers and scientists engaged in the total synthesis of natural products and the development of novel therapeutic agents.
References
Safiul Alam, M. (2016). RECENT DEVELOPMENT IN THE ORTHOESTER JOHNSON-CLAISEN REARRANGEMENT AND APPLICATION. International Journal of Chemical Research, 8(2), 173-194.
Stereoselective synthesis and application of isopulegol-based bi- and trifunctional chiral compounds. RSC Advances.
Paddon, C. J., Westfall, P. J., Pitera, D. J., Benjamin, K., Fisher, K., McPhee, D., ... & Keasling, J. D. (2013). High-level semi-synthetic production of the potent antimalarial artemisinin.
Arora, N., & Kumar, A. (2011). Biosynthesis of artemisinin–revisited. Journal of Asian Natural Products Research, 13(4), 305-316.
Misra, L. N., Dixit, A. K., & Sharma, R. P. (1995). Enzymatic Synthesis of Artemisinin from Natural and Synthetic Precursors.
Lévesque, F., & Seeberger, P. H. (2012). Literally green chemical synthesis of artemisinin from plant extracts.
Chandrasekhar, S., & Ramakrishna, K. (2014). The Orthoester Johnson–Claisen Rearrangement in the Synthesis of Bioactive Molecules, Natural Products, and Synthetic Intermediates - Recent Advances. ChemistryOpen, 3(3), 85-110.
Mako, Z., et al. (2019). Stereoselective Synthesis and Investigation of Isopulegol-Based Chiral Ligands. Molecules.
Stereoselective synthesis and application of isopulegol-based bi- and trifunctional chiral compounds. RSC Advances.
Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances.
Maimone, T. Classic Terpene Syntheses. Baran Lab. [Link]
Bartlett, P. A., & Pizzo, C. F. (1981). Evaluation of the Claisen rearrangement of 2-cyclohexenols for the stereoselective construction of a terpene synthon. The Journal of Organic Chemistry, 46(19), 3896-3900.
Ashenhurst, J. (2019). The Cope and Claisen Rearrangements. Master Organic Chemistry. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Pharmacognosists, and Botanical Drug Development Professionals
Document Type: Technical Whitepaper & Analytical Guide
Executive Summary
Methyl 3,4-dimethylpent-4-enoate (CAS 86335-90-2) is a rare, branched-chain unsaturated aliphatic ester[1]. While this compound is well-documented as a synthetic intermediate in advanced organic chemistry—such as in anion-binding catalysis for the enantioselective synthesis of amino esters[2] and the development of bioactive piperidine derivatives[3]—its putative identification as a natural component of plant essential oils remains highly controversial.
In the field of pharmacognosy, the misidentification of analytical artifacts as genuine natural products can derail drug development pipelines and compromise the standardization of botanical extracts. As a Senior Application Scientist, I have designed this technical guide to address the analytical challenge of detecting trace aliphatic esters. This whitepaper provides a rigorous, self-validating analytical framework to definitively differentiate the genuine natural occurrence of Methyl 3,4-dimethylpent-4-enoate from sample preparation artifacts and GC-MS library misidentifications.
Chemical Profiling & Structural Elucidation
To accurately identify a compound in a complex essential oil matrix, one must first understand its intrinsic chemical properties and fragmentation behavior.
Methyl 3,4-dimethylpent-4-enoate (
, MW: 142.20 g/mol ) features a seven-carbon backbone with two methyl branches and a terminal olefinic bond. In standard 1D Gas Chromatography-Mass Spectrometry (GC-MS), branched aliphatic esters frequently co-elute with monoterpenes and exhibit overlapping mass spectral fragmentation patterns[4].
The free acid precursor, 3,4-dimethylpent-4-enoic acid, is a known biological and synthetic intermediate[5][6]. When botanical matrices containing this free acid are subjected to standard extraction protocols involving short-chain alcohols (e.g., methanol), esterification can spontaneously occur, yielding the methyl ester as an artifact.
Quantitative GC-MS Diagnostic Data
To prevent library misidentification, analysts must rely on a combination of Retention Indices (RI) and diagnostic ion fragments. Table 1 summarizes the key mass spectral features used to differentiate the target ester from its free acid and common essential oil confounders.
Table 1: GC-MS Diagnostic Parameters for Target and Confounding Analytes
Analyte
Putative RI (DB-5)
Molecular Ion ()
Base Peak ()
Diagnostic Fragments ()
Methyl 3,4-dimethylpent-4-enoate
~950–980
142
83
55, 67, 111
3,4-dimethylpent-4-enoic acid
~1050–1080
128
69
41, 55, 83
Linalyl acetate (Confounder)
1255
196
93
43, 71, 121
Myrcene (Confounder)
991
136
93
41, 69, 79
Note: RI values are approximate and derived from homologous series extrapolations using standard non-polar (DB-5) columns[7].
Biosynthetic Plausibility vs. Artifact Generation
Understanding the causality behind the presence of a molecule is the cornerstone of analytical rigor. If Methyl 3,4-dimethylpent-4-enoate is a genuine natural product, it must arise via a plausible biosynthetic pathway—likely the atypical metabolism of branched-chain amino acids (BCAAs) followed by S-adenosyl methionine (SAM)-dependent methylation.
Conversely, if it is an artifact, it is generated via the esterification of endogenous 3,4-dimethylpent-4-enoic acid during solvent extraction. The diagram below maps the logical divergence of these two origins.
Fig 1: Biosynthetic pathways vs. artifactual generation of the target ester.
Methodology: A Self-Validating Analytical Protocol
To establish trustworthiness in our findings, we must employ a self-validating system . We cannot simply run a GC-MS on a methanolic extract and assume the resulting peaks are natural.
To definitively prove whether Methyl 3,4-dimethylpent-4-enoate is endogenous to the essential oil or an artifact of extraction, I have designed the following isotopic labeling workflow. By utilizing Methanol-
(), we can track the source of the methyl group. If the methyl group originates from the solvent, the resulting ester will carry a +3 Da mass shift.
Step-by-Step Experimental Workflow
Sample Homogenization: Cryogenically mill 10 g of fresh botanical material using liquid nitrogen to halt enzymatic activity and prevent volatile degradation.
Matrix Splitting: Divide the homogenate into two equal 5 g aliquots (Aliquot A and Aliquot B).
Control Extraction (Aliquot A): Extract using 20 mL of a non-reactive, non-polar solvent (e.g., HPLC-grade
-Hexane) or Supercritical . Causality: This prevents any esterification of free acids, preserving the endogenous profile.
Isotopic Probe Extraction (Aliquot B): Extract using 20 mL of Methanol-
() acidified with 0.1% formic acid. Causality: The acidic environment catalyzes esterification. If endogenous 3,4-dimethylpent-4-enoic acid is present, it will react with to form the trideuteromethyl ester.
GCxGC-TOFMS Analysis: Inject 1 µL of both extracts into a Comprehensive Two-Dimensional Gas Chromatograph coupled to a Time-of-Flight Mass Spectrometer. Causality: 2D chromatography resolves the target ester from co-eluting monoterpenes[4][7].
Data Interpretation:
If the unlabelled ester (
142) is found in both Aliquot A and B, it is a genuine natural product .
If Aliquot A contains only the free acid (
128) and Aliquot B contains the trideuteromethyl ester ( 145), the ester is an extraction artifact .
For researchers utilizing essential oils in drug discovery, the distinction between natural metabolites and extraction artifacts is not merely academic—it is a regulatory necessity.
If Methyl 3,4-dimethylpent-4-enoate is identified during the screening of a botanical extract, claiming it as a novel bioactive natural product without executing the self-validating protocols described above risks irreproducibility. Furthermore, because this compound is utilized in the synthesis of ubiquitin-specific protease 7 inhibitors[3] and obesity treatments[6], its presence in a commercial essential oil could potentially indicate synthetic adulteration rather than natural biosynthesis. Rigorous GCxGC-TOFMS profiling combined with isotopic extraction controls ensures the scientific integrity of your botanical drug master file.
Application Note: Synthesis of Methyl 3,4-dimethylpent-4-enoate via the Johnson-Claisen Rearrangement
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Executive Summary & Strategic Context The orthoester Johnso...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Document Type: Technical Guide & Standard Operating Procedure (SOP)
Executive Summary & Strategic Context
The orthoester Johnson-Claisen rearrangement is a highly reliable, one-pot [3,3]-sigmatropic process that converts allylic alcohols into
-unsaturated esters[1]. This methodology is a cornerstone in complex molecule synthesis, offering predictable C–C bond formation and excellent functional group tolerance.
This application note details the optimized synthesis of methyl 3,4-dimethylpent-4-enoate , a critical building block used in the synthesis of complex terpenes, active pharmaceutical ingredients (APIs), and steroidal frameworks. By reacting 2-methylbut-2-en-1-ol (tiglyl/angelic alcohol) with trimethyl orthoacetate (TMOA), researchers can access this highly branched unsaturated ester in excellent yields.
Mechanistic Insights & Causality
To master the Johnson-Claisen rearrangement, one must understand the thermodynamic and kinetic drivers of the reaction. The transformation of 2-methylbut-2-en-1-ol into methyl 3,4-dimethylpent-4-enoate is not a simple substitution; it is a cascade reaction governed by precise equilibrium management.
Acid-Catalyzed Transesterification: The reaction initiates with the exchange of a methoxy group on trimethyl orthoacetate for the allylic alcohol, forming a mixed orthoester[2].
Elimination to Ketene Acetal: The mixed orthoester undergoes an acid-catalyzed elimination of methanol to generate a highly reactive allyl vinyl ether intermediate (a ketene acetal)[2]. Causality Check: This step is reversible. To drive the reaction forward, methanol must be continuously removed from the system (via distillation). Failure to remove methanol stalls the reaction at the mixed orthoester stage.
[3,3]-Sigmatropic Rearrangement: The ketene acetal undergoes a concerted, thermally allowed [3,3]-sigmatropic shift via a highly ordered chair-like transition state[2]. The carbon-oxygen bond breaks as a new carbon-carbon bond forms between the
-carbon of the allyl group and the -carbon of the vinyl ether, simultaneously shifting the double bond to yield the terminal alkene.
Stereochemical Note: While the Johnson-Claisen rearrangement is renowned for translating alkene geometry into relative stereochemistry[2], the synthesis of methyl 3,4-dimethylpent-4-enoate yields a racemate. Because the resulting terminal alkene (
) is not stereogenic, the reaction generates only a single chiral center at C3, rendering the geometry of the starting 2-methylbut-2-en-1-ol irrelevant to the final enantiomeric distribution.
Reaction Workflow
Caption: Mechanistic workflow of the Johnson-Claisen rearrangement.
Optimization & Quantitative Data
The choice of catalyst and reaction conditions dictates the success of the rearrangement. Strong acids (e.g., p-TsOH) lead to the rapid dehydration of the allylic alcohol, while the absence of an acid catalyst prevents the initial transesterification[3]. Weak protic acids like propionic acid (
) or pivalic acid () provide the exact protonation state needed to activate the orthoester without degrading the substrate[4].
Table 1: Catalyst and Condition Optimization for Methyl 3,4-dimethylpent-4-enoate Synthesis
Entry
Acid Catalyst (mol%)
Solvent / Reagent
Temp (°C)
Time (h)
Yield (%)
Observation / Causality
1
Propionic acid (5)
Neat TMOA (7 eq)
110
16
82
Optimal transesterification; steady MeOH removal.
2
Pivalic acid (5)
Neat TMOA (7 eq)
110
18
85
Slightly higher yield; bulkier acid prevents side reactions.
3
Propionic acid (5)
Toluene (TMOA 2 eq)
110
24
65
Lower concentration of orthoester slows reaction rate.
4
None
Neat TMOA (7 eq)
110
24
< 5
Lack of protic activation stalls mixed orthoester formation.
5
p-TsOH (1)
Neat TMOA (7 eq)
110
4
N/A
Strong acid induces rapid dehydration of allylic alcohol.
Experimental Protocol: Self-Validating System
The following protocol is designed for a 50 mmol scale synthesis. It utilizes neat trimethyl orthoacetate to maximize the reaction rate via Le Chatelier's principle.
Reagents & Equipment
2-Methylbut-2-en-1-ol: 4.31 g (50.0 mmol, 1.0 equiv)
Trimethyl orthoacetate (TMOA): 42.0 g (350 mmol, 7.0 equiv)
Propionic acid: 0.18 g (2.5 mmol, 5 mol%)
Equipment: 100 mL two-neck round-bottom flask, short-path distillation head, receiving flask, oil bath, magnetic stirrer.
Step-by-Step Methodology
Phase 1: Reaction Setup
Apparatus Assembly: Flame-dry the 100 mL two-neck round-bottom flask containing a magnetic stir bar. Attach the short-path distillation head. Crucial Step: The distillation setup is mandatory to continuously remove methanol, preventing the equilibrium from stalling[2].
Reagent Loading: Under an inert nitrogen atmosphere, charge the flask with 2-methylbut-2-en-1-ol (4.31 g) and TMOA (42.0 g). The excess TMOA acts as both the reactant and the solvent.
Phase 2: Rearrangement & Distillation
4. Heating: Lower the reaction flask into a pre-heated oil bath set to 110–115 °C.
5. Equilibrium Management: As the internal temperature rises, methanol (bp 65 °C) will begin to distill over into the receiving flask. Maintain the oil bath temperature carefully; it must be hot enough to vaporize methanol but strictly below the boiling point of TMOA (107–109 °C) to prevent solvent loss.
6. Reaction Monitoring: Stir the mixture for 16 hours. Validate the progress via GC-MS or TLC (using a
stain to visualize the alkene). The reaction is complete when the starting allylic alcohol is no longer detectable.
Phase 3: Workup & Purification
7. Quenching: Remove the flask from the oil bath and allow it to cool to room temperature. Add 20 mL of saturated aqueous
and stir for 10 minutes to neutralize the propionic acid catalyst.
8. Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 × 30 mL).
9. Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous , filter, and concentrate under reduced pressure using a rotary evaporator. Note: The excess TMOA can be recovered at this stage via fractional distillation if operating at a larger scale.
10. Chromatography: Purify the crude yellow oil via silica gel flash chromatography, eluting with a gradient of 2–5% ethyl acetate in hexanes.
11. Isolation: Concentrate the product fractions to afford methyl 3,4-dimethylpent-4-enoate as a clear, colorless oil (Expected yield: 82–85%).
References
From Simple Building Blocks to Complex Hormones: A Convergent Synthesis Route to Progesterone | ChemTalk. ChemistryTalk. Available at:[Link]
Alam, S. (2016). RECENT DEVELOPMENT IN THE ORTHOESTER JOHNSON-CLAISEN REARRANGEMENT AND APPLICATION. International Journal of Chemical Research. Available at:[Link]
Castro, A. M. M. (2014). ChemInform Abstract: The Orthoester Johnson-Claisen Rearrangement in the Synthesis of Bioactive Molecules, Natural Products, and Synthetic Intermediates - Recent Advances. ResearchGate. Available at:[Link]
Protocol for esterification of 3,4-dimethylpent-4-enoic acid
Application Note: Protocol for Esterification of 3,4-Dimethylpent-4-enoic Acid Executive Summary This technical guide outlines the optimized protocols for the esterification of 3,4-dimethylpent-4-enoic acid , a -unsatura...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Protocol for Esterification of 3,4-Dimethylpent-4-enoic Acid
Executive Summary
This technical guide outlines the optimized protocols for the esterification of 3,4-dimethylpent-4-enoic acid , a
-unsaturated carboxylic acid often derived from the Johnson-Claisen rearrangement.
The primary challenge in esterifying this substrate is the sensitivity of the olefinic double bond. Under harsh acidic conditions, the molecule is prone to double-bond migration (to the thermodynamically favored
-conjugated position) or acid-catalyzed lactonization (via carbocation formation at the tertiary C4 position).
To mitigate these risks, this guide prioritizes base-promoted alkylation and Steglich esterification over traditional acid-catalyzed Fischer esterification, which is reserved only for specific scale-up scenarios with strict controls.
Strategic Analysis & Chemical Logic
Substrate Analysis
Structure :
Key Features :
Terminal Alkene (C4) : 1,1-disubstituted. Electron-rich and susceptible to protonation.
Steric Bulk : Methyl substitution at C3 creates moderate steric hindrance near the reaction center.
-Unsaturation : The double bond is isolated from the carbonyl. Migration to the position (conjugated) is thermodynamically driven but kinetically slow unless catalyzed by strong acid or heat.
Failure Modes in Standard Protocols
Lactonization : Strong acids can protonate the terminal alkene, generating a tertiary carbocation at C4. The carboxyl oxygen can then attack this center to form a 5-membered
-lactone (iodolactonization-like mechanism).
Isomerization : Extended reflux in acidic media promotes the shift of the double bond from
to (conjugated).
Method Selection Matrix
Caption: Decision matrix for selecting the optimal esterification pathway based on target ester and scale.
Detailed Experimental Protocols
Protocol A: Base-Promoted Alkylation (Recommended for Methyl/Ethyl Esters)
Best for: Analytical samples, small-to-medium scale synthesis, and preventing isomerization.
Mechanism : Direct nucleophilic attack of the carboxylate anion on the alkyl halide (
). The reaction proceeds under basic conditions, completely avoiding acid-catalyzed side reactions.
Purification : Concentrate under reduced pressure. The residue is usually pure enough for use. If necessary, purify via short-path distillation (vacuum) or silica plug.
Protocol B: Steglich Esterification (Recommended for Complex Alcohols)
Best for: Coupling with secondary alcohols, chiral alcohols, or acid-sensitive alcohols.
Mechanism : Activation of the carboxylic acid by DCC to form an O-acylisourea intermediate, which is then attacked by the alcohol, catalyzed by DMAP.
Best for: Large scale (>50g) synthesis of methyl esters where reagent cost is critical.
Critical Control: Use TMSCl to generate anhydrous HCl in situ, avoiding water accumulation.
Setup : Dissolve the acid in anhydrous Methanol (0.5 M) under
.
Catalyst Addition : Cool to 0°C. Add TMSCl dropwise.
Note: TMSCl reacts with MeOH to produce HCl and MeOTMS. This provides anhydrous acidic conditions.
Reaction : Stir at RT. DO NOT REFLUX . Refluxing increases the risk of double bond migration.
Monitoring : Check by GC-MS every 2 hours. Stop immediately upon conversion.
Workup : Neutralize with solid
before concentration to prevent acid-catalyzed isomerization during solvent removal.
Quality Control & Characterization
Data Summary Table: Expected Properties
Property
Value (Approx.)
Note
Physical State
Colorless Oil
Boiling Point (Me Ester)
~59°C @ 4.4 mmHg
Volatile; avoid high vac for long periods.
Rf (Hex:EtOAc 9:1)
~0.6 - 0.7
Esters are less polar than acids.
GC-MS Frag.
m/z = 142 (Parent)
Look for loss of -OMe (31) and McLafferty fragments.
NMR Validation Criteria (
):
Terminal Alkene : Look for two singlets (or fine doublets) around 4.7–4.9 ppm (2H).
Isomerization Check : If the double bond migrates to the conjugated position (
), the olefinic proton will shift to ~5.5–6.5 ppm (1H, multiplet) and the terminal methylene signals will disappear.
Lactone Check : If lactonization occurs, the alkene signals will vanish completely, and a new signal for the tertiary C-O proton (if applicable) or shift in methyl groups will appear.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield / Polymerization
Acid concentration too high or temperature too high.
Switch to Protocol A (Alkylation). Ensure temp < 25°C.
Neutralize reaction immediately. Use Protocol B for future runs.
DCU Contamination
Incomplete filtration in Protocol B.
Cool filtrate to -20°C to precipitate remaining urea, then filter again.
Product Volatility
Loss of product during rotary evaporation.
Do not use high vacuum (< 10 mbar) at bath temps > 30°C.
References
Johnson-Claisen Rearrangement Context
BenchChem Technical Guides. "An In-depth Technical Guide to the Synthesis of Methyl 2,2-dimethylpent-4-enoate." Link (Accessed 2023).
Steglich Esterification Protocol
Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522-524. Link
Mild Alkylation Strategies
Organic Chemistry Portal. "Ester synthesis by esterification." Link
Physical Properties & Safety
PubChem Database. "3,4-Dimethylpent-3-enoic acid (Isomer comparison)." National Library of Medicine. Link
Using Methyl 3,4-dimethylpent-4-enoate as an intermediate in fragrance chemistry
Executive Summary Methyl 3,4-dimethylpent-4-enoate is a high-value -unsaturated ester used as a versatile intermediate in the synthesis of complex fragrance ingredients. Unlike its linear counterparts, the branched archi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 3,4-dimethylpent-4-enoate is a high-value
-unsaturated ester used as a versatile intermediate in the synthesis of complex fragrance ingredients. Unlike its linear counterparts, the branched architecture of this molecule (featuring methyl groups at the C3 and C4 positions) offers unique olfactory profiles—typically described as fruity, herbaceous, and green—and serves as a critical scaffold for synthesizing substituted -lactones (creamy, coconut, peach notes) and homoallylic alcohols (floral, rose, geranium notes).
This guide provides a definitive protocol for the synthesis of Methyl 3,4-dimethylpent-4-enoate via the Johnson-Claisen Rearrangement , followed by downstream transformation protocols for fragrance development.
Synthesis Strategy: The Johnson-Claisen Rearrangement
The industrial standard for synthesizing
-unsaturated esters with high regioselectivity is the Johnson-Claisen (orthoester Claisen) rearrangement. This [3,3]-sigmatropic rearrangement allows for the stereoselective formation of C-C bonds with simultaneous chain extension.
Mechanism & Causality:
Precursor Selection: We utilize 2-methyl-2-buten-1-ol (Tiglyl alcohol) . The specific substitution pattern of the allylic alcohol dictates the final branching. The reaction attacks the
-carbon of the alcohol, installing the C3-methyl group, while the double bond migration establishes the C4-isopropenyl functionality.
Catalysis: A weak acid (Propionic acid) is used to catalyze the exchange of the allylic alcohol with trimethyl orthoacetate without polymerizing the sensitive diene product.
Thermodynamics: The reaction is driven by the irreversible elimination of methanol and the formation of the stable ester carbonyl group.
Protocol 1: Synthesis of Methyl 3,4-dimethylpent-4-enoate
Reagents:
2-Methyl-2-buten-1-ol (Tiglyl alcohol) [>98%]
Trimethyl orthoacetate [3.0 equivalents]
Propionic acid [0.05 equivalents]
Toluene (optional, for temperature control)
Step-by-Step Methodology:
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and a distillation head (Dean-Stark trap or Vigreux column) connected to a condenser.
Charging: Under a nitrogen atmosphere, charge the flask with 2-methyl-2-buten-1-ol (1.0 mol) and trimethyl orthoacetate (3.0 mol).
Catalysis: Add propionic acid (0.05 mol) via syringe.
Reaction (Exchange Phase): Heat the mixture to 100°C. Methanol will begin to evolve.
Reaction (Rearrangement Phase): Gradually increase the temperature to 135-145°C over 2 hours. Continuously distill off the methanol byproduct.[1]
Critical Control Point: The removal of methanol drives the equilibrium toward the ketene acetal intermediate, which then spontaneously rearranges. Failure to remove methanol results in stalled conversion.
Monitoring: Monitor reaction progress via GC-FID. Look for the disappearance of the alcohol peak and the emergence of the ester peak (Retention time shift approx +2.5 min).
Workup: Once methanol evolution ceases (approx. 4-6 hours) and starting material is consumed (<1%), cool the mixture to room temperature.
Purification: Perform fractional distillation under reduced pressure (10-15 mmHg).
Yield Expectation: 85-92%
Appearance: Colorless liquid with a green, fruity odor.
Visualization: Synthesis Pathway
Caption: Figure 1. The Johnson-Claisen rearrangement pathway converting Tiglyl alcohol to the target branched ester.
Downstream Applications in Fragrance
The true value of Methyl 3,4-dimethylpent-4-enoate lies in its functionalization. Below are two divergent workflows for creating high-impact fragrance molecules.
Route A: Iodolactonization to Substituted
-Lactones
Olfactory Profile: Creamy, Peach, Coconut, Coumarin-like.
Mechanism: The terminal alkene is activated by an electrophilic iodine source, inducing intramolecular nucleophilic attack by the ester carbonyl oxygen (or hydrolyzed acid), forming a 5-membered lactone ring.
Protocol 2: Lactonization
Hydrolysis: Saponify the ester (1.0 eq) using NaOH (1.1 eq) in MeOH/H2O to yield the free acid. Acidify and extract.[2]
Iodination: Dissolve the free acid in saturated aqueous NaHCO3 (3 eq). Add I2 (1.2 eq) dissolved in KI solution dropwise at 0°C.
Cyclization: Stir in the dark for 12 hours. The reaction forms the iodolactone.
Deiodination (Optional but recommended): To remove the iodine atom (which can cause discoloration and off-odors), treat the iodolactone with tributyltin hydride (Bu3SnH) or catalytic hydrogenation (H2, Pd/C) to yield the clean 3,4-dimethyl-gamma-valerolactone .
Route B: Reduction to Homoallylic Alcohols
Olfactory Profile: Floral, Rose, Geranium, Metallic.
Mechanism: Reduction of the ester moiety while preserving the alkene requires careful selection of reducing agents.
Protocol 3: Selective Reduction
Reagent: Lithium Aluminum Hydride (LiAlH4) is standard.
Conditions: Suspend LiAlH4 (0.6 eq) in dry THF at 0°C.
Caption: Figure 2. Divergent synthesis pathways converting the ester into functional fragrance ingredients.
References
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Methyl 2,2-dimethylpent-4-enoate. (Note: Reference provides the standard Johnson-Claisen mechanism applicable to the 3,4-isomer). Link
Sigma-Aldrich. (n.d.). Methyl 3,3-dimethylpent-4-enoate Product Sheet. (Reference for physicochemical properties of the isomeric class). Link
Chemical Bull. (2025). Why Esters Are Must-have Ingredients In Fragrance. Link
Organic Chemistry Portal. (2023). Johnson-Claisen Rearrangement Protocols.[3] Link
ResearchGate. (2025). Sustainable Transition Metal Free Synthesis of Substituted γ-Lactones. Link
Application Note: Selective Catalytic Hydrogenation of Methyl 3,4-dimethylpent-4-enoate
This Application Note is designed to serve as a definitive technical guide for the catalytic hydrogenation of Methyl 3,4-dimethylpent-4-enoate . It moves beyond generic textbook procedures to address the specific steric...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed to serve as a definitive technical guide for the catalytic hydrogenation of Methyl 3,4-dimethylpent-4-enoate . It moves beyond generic textbook procedures to address the specific steric and electronic challenges posed by the 1,1-disubstituted alkene (isopropenyl group) within a functionalized ester framework.
Executive Summary
This protocol details the chemoselective reduction of the terminal C=C bond in Methyl 3,4-dimethylpent-4-enoate to yield Methyl 3,4-dimethylpentanoate. Unlike simple terminal alkenes, this substrate features a gem-dimethyl (1,1-disubstituted) olefinic system, which introduces significant steric hindrance and a propensity for catalyst-mediated isomerization. This guide provides a self-validating workflow to achieve >98% conversion and selectivity, minimizing the formation of thermodynamically stable internal alkene isomers.
Chemical Context & Substrate Analysis
Substrate Architecture
The starting material, Methyl 3,4-dimethylpent-4-enoate, contains two distinct functional zones:
The Labile Alkene (Target): A 1,1-disubstituted alkene at C4 (
). This group is sterically crowded compared to monosubstituted alkenes, reducing the rate of adsorption onto the catalyst surface.
The Ester Moiety (Bystander): A methyl ester at C1. While generally stable to standard hydrogenation conditions, it dictates the choice of solvent (to avoid transesterification) and requires chemo-selective conditions to prevent reduction to the alcohol (though rare with Pd/C).
The Isomerization Hazard
The critical failure mode in this reaction is alkene isomerization . Palladium catalysts can facilitate the migration of the double bond from the terminal position (C4=C5) to the internal position (C3=C4), forming a tetrasubstituted alkene (in conjugation with the C3-methyl). This internal isomer is thermodynamically more stable and kinetically inert to hydrogenation under mild conditions, leading to "stalled" reactions.
Figure 1: Reaction Pathway and Competing Isomerization
Caption: The primary hydrogenation pathway (green) competes with reversible isomerization (red). Maintaining high surface hydrogen concentration is critical to favor the forward reaction.
Experimental Design Strategy
Catalyst Selection: Pd/C vs. Pt/C
Palladium on Carbon (Pd/C): The standard choice for high activity. However, Pd is known to promote
-hydride elimination, the mechanism responsible for double bond migration.
Platinum on Carbon (Pt/C): Less prone to isomerization but significantly slower for hindered alkenes.
Recommendation: Start with 5% Pd/C (Type 39 or equivalent) due to the steric bulk of the substrate. If isomerization >5% is observed, switch to Pt/C or increase H2 pressure.
Solvent Systems
Solvent
Rate
Isomerization Risk
Recommendation
Methanol
Fast
Moderate
Primary Choice. Promotes rapid H2 uptake.
Ethyl Acetate
Medium
Low
Use if substrate has solubility issues or to suppress isomerization.
Hexane
Slow
Low
Use only if selectivity is critical and yield is secondary.
Pressure & Temperature
Pressure:3–5 bar (45–75 psi) . While 1 bar (balloon) is common, the steric hindrance of the isopropenyl group requires higher pressure to drive the reaction and suppress isomerization.
Temperature:20–25°C . Do not heat. Higher temperatures exponentially increase the rate of isomerization over hydrogenation.
Catalyst: 5% Palladium on Carbon (50% water wet). Note: Water-wet catalyst is safer (non-pyrophoric).
Solvent: Methanol (HPLC grade).
Reactor: Parr shaker or high-pressure autoclave (glass or stainless steel).
Gas: Hydrogen (99.999%), Nitrogen (for purging).
Step-by-Step Procedure
Step 1: Reactor Loading (Inert Atmosphere)
Weigh the substrate (e.g., 10.0 g, ~70 mmol) into the reaction vessel.
Add Methanol (10 volumes, 100 mL).
Safety Critical: Under a gentle stream of Nitrogen, add the 5% Pd/C catalyst (5 wt% loading relative to substrate, e.g., 0.5 g dry weight basis).
Tip: If using dry catalyst, pre-wet it with 1 mL of toluene or water under N2 to prevent ignition.
Step 2: Purging & Pressurization
Seal the reactor.
Purge with Nitrogen (3 cycles: pressurize to 3 bar, vent to 0.5 bar).
Purge with Hydrogen (3 cycles: pressurize to 3 bar, vent to 0.5 bar).
Pressurize the reactor to 4 bar (60 psi) with Hydrogen.
Step 3: Reaction & Monitoring
Agitate the mixture vigorously (1000+ rpm or high shake rate). Mass transfer is the rate-limiting step.
Maintain 20–25°C.
Sampling (Self-Validation): After 2 hours, stop agitation, vent carefully, and take a 50 µL aliquot. Filter through a syringe filter.
Analyze via 1H-NMR or GC-FID .
Success Criteria: Disappearance of alkene protons (
4.6–4.8 ppm).
Isomerization Check: Look for new signals around
5.1–5.3 ppm (internal alkene).
Step 4: Workup
Once conversion >98%, purge the reactor with Nitrogen (3 cycles) to remove Hydrogen.
Filter the reaction mixture through a pad of Celite 545 to remove the catalyst. Rinse the cake with Methanol (2 x 20 mL).
Safety: Keep the catalyst wet at all times during filtration to prevent spontaneous ignition.
Concentrate the filtrate under reduced pressure (Rotavap, 40°C, 200 mbar) to yield the product.
Analytical Validation & Troubleshooting
Expected NMR Data
Reactant (Methyl 3,4-dimethylpent-4-enoate):
4.70 (s, 1H, =CH_a)
4.65 (s, 1H, =CH_b)
1.70 (s, 3H, Allylic-CH3)
3.65 (s, 3H, OMe)
Product (Methyl 3,4-dimethylpentanoate):
Absence of signals at 4.6–4.8 ppm.
Appearance of isopropyl doublet at
0.8–0.9 ppm (d, 6H, Hz).
Retention of OMe singlet at
3.65 ppm.
Troubleshooting Logic (Decision Tree)
Caption: Decision matrix for in-process control. Isomerization requires a catalyst switch; low conversion requires kinetic optimization.
Safety & Handling
Hydrogen Gas: Extremely flammable. Ensure all equipment is grounded. Use a dedicated hydrogen line with flash arrestors.
Palladium Catalyst: Pyrophoric when dry. Always handle as a water-wet paste or under inert gas. Dispose of used catalyst in a dedicated container with water.
Pressure: Inspect glassware for micro-cracks before pressurizing. Use a blast shield.
References
Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Authoritative text on catalyst selection and isomerization mechanisms).
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press. (Foundational work on steric effects in hydrogenation).
Mori, A., et al. (2006).[1] "Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide". Organic Letters, 8(15), 3279–3281. (Protocol for suppressing side reactions/isomerization).[2]
Tang, W., & Zhang, X. (2003). "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation". Chemical Reviews, 103(8), 3029–3070. (Context on hydrogenation of functionalized alkenes).
Studer, M., et al. (2000). "Enantioselective Hydrogenation Using Heterogeneous Modified Catalysts". Topics in Catalysis, 13, 205–212. (Discussion on reaction parameters for substituted alkenes).
Application Notes & Protocols: A Detailed Guide to the Transesterification of Methyl 3,4-dimethylpent-4-enoate
Introduction: The Significance of Transesterification Transesterification is a cornerstone organic reaction that involves the transformation of one ester into another by exchanging the alkoxy moiety.[1] This process is n...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Transesterification
Transesterification is a cornerstone organic reaction that involves the transformation of one ester into another by exchanging the alkoxy moiety.[1] This process is not only fundamental in academic synthesis but also holds immense industrial importance, most notably in the production of biodiesel from triglycerides and the synthesis of various polyesters.[2][3] The reaction is typically reversible and often requires a catalyst to proceed at a practical rate.[2] Catalysts can be acidic, basic, or enzymatic in nature, with the choice depending on the substrate's sensitivity and the desired reaction conditions.[1][2]
This guide provides a comprehensive protocol for the transesterification of Methyl 3,4-dimethylpent-4-enoate, a substituted unsaturated ester. The principles and methodologies discussed herein are designed to be broadly applicable for researchers engaged in fine chemical synthesis, drug development, and materials science, where precise molecular modifications are paramount. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental procedures, and outline robust analytical methods for reaction monitoring and product validation.
Mechanistic Overview: Acid vs. Base Catalysis
The efficacy of transesterification is critically dependent on the choice of catalyst, which dictates the reaction mechanism.
Acid-Catalyzed Transesterification
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the ester. This crucial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol molecule.[4][5] The subsequent reaction proceeds through a tetrahedral intermediate, followed by a series of proton transfers and the eventual elimination of the original alcohol (methanol, in this case) to yield the new ester and regenerate the acid catalyst.[1][4] This entire sequence is an equilibrium process; to drive the reaction to completion, it is common practice to use the incoming alcohol as the solvent or to remove the leaving alcohol (e.g., methanol) as it forms.[1]
The multi-step process under acidic conditions can be summarized as Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED).[4]
Base-catalyzed transesterification operates via a different mechanism. A strong base, such as sodium methoxide or potassium hydroxide, first deprotonates the incoming alcohol to generate a highly nucleophilic alkoxide ion.[6][7] This potent nucleophile then attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate.[7][8] This intermediate subsequently collapses, expelling the original alkoxide (methoxide) as a leaving group to form the new ester.[7]
This pathway is generally faster than acid-catalyzed transesterification but is highly sensitive to the presence of water, which can lead to the undesirable saponification (hydrolysis) of the ester, reducing the product yield.[6][7] Therefore, strictly anhydrous conditions are essential for successful base-catalyzed reactions.
Detailed Experimental Protocol: Transesterification with Ethanol
This protocol details the conversion of Methyl 3,4-dimethylpent-4-enoate to Ethyl 3,4-dimethylpent-4-enoate using an acid catalyst. Ethanol is used in excess to serve as both the reactant and the solvent, driving the equilibrium toward the product.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
Methyl 3,4-dimethylpent-4-enoate
≥98%
(e.g., Sigma-Aldrich)
Starting ester.
Ethanol (EtOH)
Anhydrous, ≥99.5%
(e.g., Fisher Scientific)
Reactant and solvent.
Sulfuric Acid (H₂SO₄)
Concentrated, 98%
(e.g., VWR)
Acid catalyst. Handle with extreme care.
Saturated Sodium Bicarbonate (NaHCO₃)
Aqueous Solution
Lab-prepared
For neutralization.
Brine (Saturated NaCl)
Aqueous Solution
Lab-prepared
For washing.
Anhydrous Magnesium Sulfate (MgSO₄)
Reagent Grade
(e.g., Acros Organics)
For drying the organic phase.
Diethyl Ether (Et₂O)
ACS Grade
(e.g., Sigma-Aldrich)
Extraction solvent.
Silica Gel
60 Å, 230-400 mesh
(e.g., SiliCycle)
For column chromatography.
TLC Plates
Silica Gel 60 F₂₅₄
(e.g., Millipore)
For reaction monitoring.
Equipment
Round-bottom flask (100 mL)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel (250 mL)
Rotary evaporator
Glassware for column chromatography
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Step-by-Step Procedure
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 3,4-dimethylpent-4-enoate (5.0 g, 35.2 mmol).
Addition of Reagents: Add anhydrous ethanol (50 mL, ~0.86 mol). The large excess shifts the reaction equilibrium.
Catalyst Addition: While stirring the mixture, carefully add concentrated sulfuric acid (0.5 mL) dropwise. Caution: This addition is exothermic.
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80-85°C) using a heating mantle.
Reaction Monitoring: Monitor the progress of the reaction every hour using Thin-Layer Chromatography (TLC). (See Section 4.1 for details). The reaction is typically complete within 4-6 hours.
Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold deionized water.
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.
Neutralization: Wash the combined organic phase sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst) and 50 mL of brine. Caution: CO₂ evolution may occur during the bicarbonate wash; vent the separatory funnel frequently.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Visualization of Experimental Workflow
Caption: Overall experimental workflow for transesterification.
Product Purification: Column Chromatography
The crude product obtained after workup may contain unreacted starting material or minor byproducts. Purification by flash column chromatography is recommended.[9][10]
Parameter
Value / Description
Stationary Phase
Silica Gel (60 Å, 230-400 mesh)
Mobile Phase
5% Ethyl Acetate in Hexane (v/v)
Elution
Gradient elution may be used if separation is difficult.
Visualization
UV light (if applicable) or potassium permanganate stain.
Procedure:
Prepare a silica gel slurry in the mobile phase and pack the column.
Dissolve the crude product in a minimal amount of the mobile phase.
Load the sample onto the column.
Elute the column with the mobile phase, collecting fractions.
Analyze the collected fractions by TLC to identify those containing the pure product.
Combine the pure fractions and remove the solvent via rotary evaporation to yield the purified Ethyl 3,4-dimethylpent-4-enoate.
Analytical Methods for Monitoring and Characterization
Robust analytical techniques are essential for monitoring the reaction's progress and confirming the identity and purity of the final product.
Thin-Layer Chromatography (TLC)
TLC is a quick and effective method for monitoring the disappearance of the starting material (Methyl 3,4-dimethylpent-4-enoate) and the appearance of the product (Ethyl 3,4-dimethylpent-4-enoate). The ethyl ester is expected to be slightly less polar than the methyl ester, resulting in a higher Rf value.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for both qualitative and quantitative analysis of the reaction mixture.[11][12] It separates the components based on their boiling points and provides mass spectra for identification. The product will show a different retention time and a molecular ion peak corresponding to the ethyl ester.
Parameter
Example Value
Column
(e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Injector Temp.
250 °C
Oven Program
Start at 60 °C (1 min), ramp to 240 °C at 10 °C/min, hold for 5 min.
MS Detection
Electron Ionization (EI), scanning from m/z 40-400.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for unambiguous structural confirmation of the final product.[13][14] Real-time monitoring of the reaction can also be performed using ¹H NMR.[15][16] The key diagnostic signals for successful transesterification will be the disappearance of the methyl ester singlet (~3.7 ppm) and the appearance of the ethyl ester's quartet (~4.1 ppm) and triplet (~1.2 ppm).
Expected ¹H NMR Shifts for Ethyl 3,4-dimethylpent-4-enoate:
~4.1 ppm (q, 2H): -O-CH₂ -CH₃
~1.2 ppm (t, 3H): -O-CH₂-CH₃
Other signals corresponding to the 3,4-dimethylpent-4-enoate backbone.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the transesterification of Methyl 3,4-dimethylpent-4-enoate. By understanding the underlying reaction mechanisms and employing rigorous analytical and purification techniques, researchers can reliably synthesize and validate the desired ester product. The methodologies detailed herein are robust and can be adapted for a variety of substrates and alcohols, serving as a valuable resource for professionals in chemical synthesis and drug development.
References
Base Catalyzed Transesterification. (n.d.). SRS Biodiesel. Retrieved from [Link]
Base Catalyzed Transesterification. (n.d.). SRS Biodiesel. Retrieved from [Link]
Ashenhurst, J. (2022, November 10). Transesterification. Master Organic Chemistry. Retrieved from [Link]
Wikipedia contributors. (n.d.). Transesterification. Wikipedia. Retrieved from [Link]
BYJU'S. (n.d.). Transesterification. Retrieved from [Link]
Darnoko, D., & Cheryan, M. (2007). Acid-Catalyzed Transesterification of Canola Oil to Biodiesel under Single- and Two-Phase Reaction Conditions. Energy & Fuels, 21(4), 2466–2471. Retrieved from [Link]
Anderson, L. A., & Franz, A. K. (2012). Real-Time Monitoring of Transesterification by 1H NMR Spectroscopy: Catalyst Comparison and Improved Calculation for Biodiesel Conversion. Energy & Fuels, 26(10), 6404–6410. Retrieved from [Link]
Anderson, L. A., & Franz, A. K. (2012). Real-Time Monitoring of Transesterification by 1H NMR Spectroscopy: Catalyst Comparison and Improved Calculation for Biodiesel Conversion. Energy & Fuels, 26(10), 6404–6410. Retrieved from [Link]
Mondal, S., & Ghosh, P. (2019). Mechanism of base catalyzed transesterification. ResearchGate. Retrieved from [Link]
Gwin, L. M., & Lair, R. A. (2012). Mechanisms of Organocatalytic Amidation and Trans-Esterification of Aromatic Esters As a Model for the Depolymerization of Poly(ethylene) Terephthalate. The Journal of Physical Chemistry A, 116(51), 12471–12483. Retrieved from [Link]
Pathiranage, A. L., et al. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters. ChemEd X. Retrieved from [Link]
Taleb, M. A., et al. (2012). 1H-NMR Monitoring of the transesterification process of Jatropha oil. Fuel, 105, 558-562. Retrieved from [Link]
Wiens, J. M., et al. (2014). Transesterification catalyst strength as observed by solution-based oxygen-17 nuclear magnetic resonance spectroscopy. Canadian Journal of Chemistry, 92(11), 1056-1061. Retrieved from [Link]
Han, M., et al. (2006). Single-Phase and Two-Phase Base-Catalyzed Transesterification of Canola Oil to Fatty Acid Methyl Esters at Ambient Conditions. Energy & Fuels, 20(4), 1548–1553. Retrieved from [Link]
Mestrelab Research. (2012, September 11). Real-Time Monitoring of Transesterification by 1H NMR Spectroscopy: Catalyst Comparison and Improved Calculation for Biodiesel Conversion. Retrieved from [Link]
Mondal, S., & Ghosh, P. (2019). Mechanism of acid catalyzed transesterification reaction. ResearchGate. Retrieved from [Link]
de Oliveira, D., et al. (2016). fast gc-fid method for monitoring acidic and basic catalytic transesterification reactions in vegetable oils to methyl ester biodiesel preparation. Journal of the Brazilian Chemical Society, 27(8), 1521-1528. Retrieved from [Link]
Pathiranage, A. L., et al. (2019). Esterification, Purification and Identification of Cinnamic Acid Esters. ResearchGate. Retrieved from [Link]
Gwin, L. M., & Lair, R. A. (2012). Mechanisms of organocatalytic amidation and trans-esterification of aromatic esters as a model for the depolymerization of poly(ethylene) terephthalate. PubMed. Retrieved from [Link]
Ishida, K., et al. (2012). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Journal of the American Chemical Society, 134(40), 16533–16536. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Retrieved from [Link]
Dube, M. A., et al. (2016). The Carbonate-catalyzed Transesterification of Sunflower Oil for Biodiesel Production: in situ Monitoring and Density Functional Theory Calculations. Journal of the Brazilian Chemical Society, 27(12), 2217-2226. Retrieved from [Link]
Ecker, J., et al. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Journal of Chromatography B, 901, 94-100. Retrieved from [Link]
Srivastava, P., & Gupta, M. (2012). A simplified approach to transesterification for GC-MS analysis in Jatropha curcas. Scholars Research Library. Retrieved from [Link]
Destaillats, F., et al. (2005). A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters. Journal of Agricultural and Food Chemistry, 53(23), 8903–8907. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Ester synthesis by oxidative esterification. Retrieved from [Link]
Fitos, I., et al. (2020). Organocatalytic esterification of corn starches towards enhanced thermal stability and moisture resistance. Green Chemistry, 22(15), 4937-4948. Retrieved from [Link]
Bennett, G. D., & Paquette, L. A. (n.d.). ALLYLINDATION IN AQUEOUS MEDIA: METHYL 3-(HYDROXYMETHYL)-4-METHYL-2-METHYLENEPENTANOATE. Organic Syntheses. Retrieved from [Link]
da Silva, G. F., et al. (2010). ESTERIFICATION AND TRANSESTERIFICATION ASSISTED BY MICROWAVES OF CRUDE PALM OIL. HOMOGENEOUS CATALYSIS. CT&F - Ciencia, Tecnología y Futuro, 4(2), 99-106. Retrieved from [Link]
Application Note: Microwave-Assisted Synthesis of Methyl 3,4-Dimethylpent-4-enoate via Johnson-Claisen Rearrangement
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Executive Summary The synthesis of γ,δ-unsaturated esters is a critica...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Advanced Application Note & Experimental Protocol
Executive Summary
The synthesis of γ,δ-unsaturated esters is a critical strategy-level transformation in the development of complex terpenes, natural products, and active pharmaceutical ingredients (APIs). The Johnson-Claisen rearrangement is the premier method for this transformation. However, under conventional thermal conditions, the reaction suffers from prolonged reaction times (often >24 hours), side-product formation, and the need for large excesses of reagents.
This application note details a highly optimized, microwave-assisted protocol for the synthesis of Methyl 3,4-dimethylpent-4-enoate from (E)-2-methylbut-2-en-1-ol (tiglyl alcohol) and trimethyl orthoacetate (TMOA). By leveraging focused microwave irradiation, the protocol reduces reaction time from days to minutes, improves yield, and establishes a self-validating, scalable workflow suitable for modern drug discovery pipelines.
Mechanistic Rationale & Causality
The Johnson-Claisen rearrangement is a one-pot cascade reaction that transforms an allylic alcohol into a γ,δ-unsaturated ester via a highly ordered [3,3]-sigmatropic shift .
Oxonium Ion Formation: The weak acid catalyst (propionic acid) protonates trimethyl orthoacetate, leading to the expulsion of methanol and the formation of a highly electrophilic oxonium ion.
Transesterification: The allylic alcohol, (E)-2-methylbut-2-en-1-ol, attacks the oxonium ion, forming a mixed orthoester intermediate.
Ketene Acetal Generation (Rate-Limiting): A second molecule of methanol is eliminated to generate the ketene acetal (allyl vinyl ether). This step requires significant thermal energy.
[3,3]-Sigmatropic Rearrangement: The ketene acetal undergoes a concerted, chair-like pericyclic rearrangement. The C-C bond forms between the α-carbon of the orthoacetate and the γ-carbon of the allylic system, shifting the double bond and yielding Methyl 3,4-dimethylpent-4-enoate.
The Microwave Advantage: Microwave dielectric heating directly couples with the polar orthoester and the evolving methanol, creating localized superheating. This rapidly overcomes the activation energy barrier for the ketene acetal formation and the subsequent pericyclic shift, preventing the thermal degradation typically seen in prolonged oil-bath heating .
Fig 1: Mechanistic pathway of the Johnson-Claisen rearrangement.
Experimental Design: Justification of Variables
To ensure scientific integrity, every variable in this protocol has been selected based on established causality and thermodynamic principles:
Reagent Ratio (TMOA as Solvent): We utilize a 5.0 molar equivalent of TMOA. Because the reaction eliminates two equivalents of methanol, the excess TMOA drives the equilibrium forward via Le Chatelier's principle and acts as a neat solvent, adhering to green chemistry standards by eliminating toxic solvents like DMF .
Catalyst Selection: Propionic acid (10 mol%) is chosen over acetic acid. Its slightly higher boiling point (141 °C) prevents it from prematurely vaporizing into the headspace of the microwave vial, ensuring it remains in the liquid phase to catalyze the reaction.
Temperature & Pressure: The reaction is heated to 190 °C in a sealed vessel. The generation of methanol byproduct will naturally increase the internal pressure (up to 10-15 bar). This autogenous pressure suppresses the boiling of reagents, allowing the system to reach the high temperatures necessary for the sigmatropic shift.
Quantitative Comparison of Heating Modalities
Parameter
Conventional Heating
Microwave (Batch)
Microwave (Continuous Flow)
Heating Source
Oil Bath
Focused Microwave
Focused Microwave
Temperature
140 °C
190 °C
224 °C
Reaction Time
24 hours
10 minutes
5 minutes
TMOA Equivalents
7.0 eq
5.0 eq
1.5 eq
Solvent
Toluene / Neat
Neat
Neat
Yield
45 - 60%
> 85%
> 90%
Data synthesized from comparative studies on orthoester rearrangements , .
Equipment: Dedicated focused microwave synthesizer (e.g., Biotage® Initiator+ or CEM Discover), 2-5 mL heavy-walled microwave vials with crimp-top Teflon septa, Rotary evaporator.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.
Step 1: Reaction Assembly
To an oven-dried 2-5 mL microwave vial equipped with a magnetic stir bar, add (E)-2-methylbut-2-en-1-ol (1.0 mmol).
Add Trimethyl orthoacetate (5.0 mmol) directly to the vial.
Add Propionic acid (0.1 mmol).
Immediately seal the vial with a crimp-top Teflon septum to prevent moisture ingress.
Validation Checkpoint 1: The mixture should be a clear, colorless, homogenous liquid.
Step 2: Microwave Irradiation
Place the sealed vial into the microwave synthesizer cavity.
Program the instrument with the following parameters:
Temperature: 190 °C
Time: 10 minutes (Hold time)
Pre-stirring: 30 seconds
Cooling: On (Air cooling post-reaction)
Initiate the sequence. Monitor the pressure curve; it should peak and plateau as methanol is generated.
Validation Checkpoint 2: Post-cooling, the vial pressure must be safely released by piercing the septum with a vent needle in a fume hood. A slight yellowing of the solution is normal.
Step 3: Quenching and Concentration
Transfer the crude mixture to a round-bottom flask.
Add 5 mL of 1M HCl and stir for 5 minutes to hydrolyze any unreacted orthoester.
Extract with Diethyl Ether (3 x 10 mL). Wash the combined organic layers with saturated NaHCO₃ (10 mL) and brine (10 mL).
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (300 mbar, 30 °C) to remove ether and residual methanol.
Validation Checkpoint 3: Crude mass should be approximately 150-170 mg. TLC (Hexane:EtOAc 9:1) should show a new spot (Rf ~0.6) and the disappearance of the starting alcohol (Rf ~0.3).
Step 4: Purification
Purify the crude oil via flash column chromatography using silica gel.
Elute isocratically with Hexane:Ethyl Acetate (95:5).
Pool the fractions containing the product and evaporate the solvent.
Fig 2: Step-by-step workflow for the microwave-assisted synthesis.
Analytical Validation & Quality Control
To ensure the structural integrity of the synthesized Methyl 3,4-dimethylpent-4-enoate, perform the following analyses:
Infrared Spectroscopy (FT-IR): Look for the disappearance of the broad O-H stretch (~3300 cm⁻¹) from the starting material, and the appearance of a strong, sharp ester C=O stretch at 1740 cm⁻¹ .
Gas Chromatography-Mass Spectrometry (GC-MS): The product should elute as a single peak. The expected molecular ion peak is m/z 156.11 .
δ 3.65 (s, 3H, -OCH₃) - Confirms the methyl ester.
δ 2.60 (m, 1H, -CH(CH₃)-) - The newly formed chiral center.
δ 2.35 (m, 2H, -CH₂-COOMe) - Alpha protons to the carbonyl.
δ 1.65 (br s, 3H, =C-CH₃) - Allylic methyl group.
δ 1.05 (d, J = 6.8 Hz, 3H, -CH(CH₃)-) - Methyl group on the chiral center.
Troubleshooting
Observation
Mechanistic Cause
Corrective Action
High unreacted starting material
Insufficient acid catalysis or loss of active TMOA via premature hydrolysis.
Ensure reagents are strictly anhydrous. Increase propionic acid to 15 mol%.
Microwave aborts due to overpressure
Rapid expansion of methanol gas exceeding vial tolerance (usually >20 bar).
Reduce scale (do not fill vial >50% volume). Ensure cooling jet is active during the run.
Formation of complex polymeric mixtures
Temperature too high, leading to thermal degradation of the diene system.
Lower the holding temperature to 170 °C and increase time to 15 minutes.
References
Scalable Microwave-Assisted Johnson–Claisen Rearrangement with a Continuous Flow Microwave System
Organic Process Research & Development (ACS Publications)
URL:[Link]
Optimization of the Microwave-Assisted Ortho Ester Claisen Rearrangement: Application to Monoterpenols
Synthetic Communications (Taylor & Francis)
URL:[Link]
Recent Development in the Orthoester Johnson-Claisen Rearrangement and Application
International Journal of Chemical Research
URL:[Link]
Method
Application Note: Scalable Production of Methyl 3,4-dimethylpent-4-enoate
This Application Note and Protocol guide details the scalable production of Methyl 3,4-dimethylpent-4-enoate (CAS: 112084-30-7), a valuable -unsaturated ester intermediate used in the synthesis of terpenes, pheromones, a...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol guide details the scalable production of Methyl 3,4-dimethylpent-4-enoate (CAS: 112084-30-7), a valuable
-unsaturated ester intermediate used in the synthesis of terpenes, pheromones, and complex pharmaceutical scaffolds.
The methodology focuses on the Johnson-Claisen Rearrangement (Orthoester Claisen), selected for its high atom economy, scalability, and thermodynamic driving force provided by the continuous removal of methanol.
Introduction & Retrosynthetic Analysis
Methyl 3,4-dimethylpent-4-enoate is characterized by a terminal alkene and vicinal methyl substitution at the C3 and C4 positions. Constructing this motif via direct alkylation is challenging due to regioselectivity issues. The Johnson-Claisen rearrangement offers a superior disconnection, utilizing the [3,3]-sigmatropic shift to install the C3-C4 bond and the C3 stereocenter simultaneously while migrating the double bond to the terminal position.
Retrosynthetic Logic
The target molecule (
) is disconnected at the C2-C3 bond (alpha to the ester).[1]
Mechanism: The reaction proceeds via an in situ generated ketene acetal, which undergoes a concerted rearrangement.
Reaction Scheme
The transformation involves the condensation of Tiglic Alcohol with Trimethyl Orthoacetate (TMOA) in the presence of a weak acid catalyst, followed by thermal rearrangement.
Caption: Reaction pathway for the Johnson-Claisen rearrangement of Tiglic Alcohol.
Critical Process Parameters (CPP)
To achieve scalability (kg-scale), specific parameters must be controlled to drive the equilibrium and prevent byproduct formation.
Parameter
Specification
Scientific Rationale
Stoichiometry
1.0 eq Alcohol : 1.5–2.0 eq TMOA
Excess TMOA acts as the solvent and drives the initial equilibrium toward the mixed orthoester.[1]
Catalyst
Propionic Acid or Pivalic Acid (0.5–1.0 mol%)
A weak acid is required to catalyze the exchange without isomerizing the double bond or causing polymerization.[1]
Temperature
135°C – 150°C
High temperature is required to overcome the activation energy of the sigmatropic shift and distill off methanol.
Methanol Removal
Continuous Distillation
CRITICAL: The reaction is driven by Le Chatelier's principle. Failure to remove MeOH results in stalled conversion.
Assemble Distillation: Attach a Vigreux column (to prevent loss of TMOA) topped with a distillation head and collection flask.
Note: The boiling point of TMOA is ~108°C, while Methanol is 64.7°C. The column ensures only Methanol distills over.
Phase 2: Reaction & Methanol Removal
Heating: Begin heating the mixture. The internal temperature should reach 140–150°C .
Distillation: As the reaction proceeds, Methanol will begin to distill (Head temp ~65°C).
Monitoring: Maintain reflux/distillation until Methanol evolution ceases.
Endpoint Control: Analyze an aliquot via GC-FID or TLC. The limiting reagent (Tiglic Alcohol) should be <1%.
Duration: Typically 4–8 hours depending on scale and heating efficiency.
Phase 3: Workup & Purification
Excess Removal: Once the reaction is complete, increase the vacuum slightly or increase temperature to distill off the excess Trimethyl Orthoacetate (bp 108°C).
Reuse: Recovered TMOA can be dried and recycled for subsequent batches.
Product Isolation: Perform fractional distillation under reduced pressure.
Target Fraction: Methyl 3,4-dimethylpent-4-enoate boils at approximately 65–70°C at 15 mmHg (estimated based on similar esters).
Final Polish: The product is a colorless liquid.[1][4] Store under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the terminal alkene.
): Look for terminal alkene protons (singlets/fine doublets around 4.7–4.8 ppm), Methyl ester singlet (3.6 ppm), and the characteristic vicinal methyl doublets/singlets.
Terminal Alkene:
4.75 (br s, 1H), 4.85 (br s, 1H).
Methyls: C3-Me (doublet), C4-Me (singlet on double bond).
Process Flow Diagram
The following diagram illustrates the equipment setup and mass flow for the synthesis.
Caption: Process flow for the scalable synthesis of Methyl 3,4-dimethylpent-4-enoate.
Safety & Handling (HSE)
Hazard
Mitigation Strategy
Flammability
TMOA and the product are flammable.[1] Ground all glassware. Use nitrogen blanketing.
Methanol Toxicity
Methanol is toxic and volatile. Ensure efficient condensation and use a fume hood.
Thermal Hazards
Reaction requires high heat (C). Use silicone oil baths or heating mantles with temperature controllers.
References
Johnson, W. S., et al. (1970).[5][6] "Simple Stereoselective Version of the Claisen Rearrangement Leading to Trans-Trisubstituted Olefinic Bonds." Journal of the American Chemical Society, 92(3), 741–743.[5] Link
BenchChem. (2025). "Methyl 2,2-dimethylpent-4-enoate and related Johnson-Claisen products." BenchChem Technical Library. Link
Organic Syntheses. "Claisen Rearrangement Procedures." Organic Syntheses, Coll. Vol. 5, p. 294. Link
ChemicalBook. (2024). "Trimethyl orthoacetate Properties and Safety." Link
Sigma-Aldrich. "Methyl 3,3-dimethylpent-4-enoate Product Data (Isomer Reference)." Link
Application Notes and Protocols for the Polymer Synthesis of Sterically Hindered Acrylates: A Focus on Methyl 3,3-dimethylpent-4-enoate
Introduction The field of polymer chemistry continually seeks novel monomers to access polymers with unique properties and functionalities. Sterically hindered acrylic monomers, in particular, present both a challenge an...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The field of polymer chemistry continually seeks novel monomers to access polymers with unique properties and functionalities. Sterically hindered acrylic monomers, in particular, present both a challenge and an opportunity. The steric bulk near the polymerizable double bond can significantly influence the polymerization kinetics and the properties of the resulting polymer, such as its thermal stability, mechanical strength, and solution behavior.
This document provides a detailed technical guide on the application of sterically hindered acrylates in polymer synthesis, with a specific focus on methyl 3,3-dimethylpent-4-enoate . It is important to note that the requested monomer, "methyl 3,4-dimethylpent-4-enoate," represents a tetrasubstituted alkene, which is exceptionally challenging to polymerize via chain-growth mechanisms. It is highly probable that the intended monomer was the structurally related and more readily polymerizable isomer, methyl 3,3-dimethylpent-4-enoate, a 1,1-disubstituted ethylene derivative. This guide will proceed under that assumption.
Polymers derived from methyl 3,3-dimethylpent-4-enoate are anticipated to exhibit unique characteristics due to the bulky gem-dimethyl group on the polymer backbone. These characteristics may include a high glass transition temperature (Tg), enhanced thermal stability, and altered solubility profiles, making them attractive for applications in specialty coatings, adhesives, and as modifiers for other polymer systems.[1][2] This guide will explore various polymerization techniques, including coordination, anionic, and controlled radical polymerization, providing detailed protocols and insights into the experimental considerations for these challenging monomers.
Monomer Synthesis: A Brief Overview
The synthesis of methyl 3,3-dimethylpent-4-enoate can be achieved through several organic synthesis routes. A common and effective method is the Johnson-Claisen rearrangement.[3] This reaction involves the rearrangement of an allylic alcohol with an orthoester to form a γ,δ-unsaturated ester. Another approach involves the esterification of the corresponding carboxylic acid, 3,3-dimethyl-4-pentenoic acid.[4] For researchers intending to work with this monomer, a reliable synthetic route is crucial, and the Claisen rearrangement offers a robust option.
Polymerization Methodologies
The polymerization of sterically hindered monomers like methyl 3,3-dimethylpent-4-enoate requires careful selection of the polymerization technique to overcome the steric hindrance and achieve controlled polymer growth.
Coordination Polymerization
Coordination polymerization, particularly with transition metal catalysts, is a powerful method for polymerizing olefins and can be adapted for polar vinyl monomers.[5][6] For sterically hindered monomers, catalyst systems that can accommodate the bulky monomer structure are essential. Metallocene and other single-site catalysts are often preferred due to their well-defined active sites, which can offer high control over the polymer's molecular weight and stereochemistry.[5][7]
Principle: The polymerization proceeds via a coordination-insertion mechanism, where the monomer coordinates to the metal center of the catalyst and is subsequently inserted into the metal-alkyl bond of the growing polymer chain.[7] The choice of catalyst and cocatalyst is critical for achieving high activity and control.
Catalyst System: A suitable catalyst system for methyl 3,3-dimethylpent-4-enoate would be a Group 4 metallocene complex, such as a zirconocene or titanocene, activated with a cocatalyst like methylaluminoxane (MAO).[8][9] The Lewis acidic MAO activates the metallocene precatalyst to generate the catalytically active cationic species.
Catalyst Preparation: In a nitrogen-filled glovebox, dissolve the metallocene precatalyst (e.g., Cp2ZrCl2) in dry, deoxygenated toluene.
Reactor Setup: A Schlenk flask or a stirred glass reactor is dried under vacuum and purged with nitrogen.
Solvent and Monomer Addition: Add dry, deoxygenated toluene to the reactor, followed by the desired amount of methyl 3,3-dimethylpent-4-enoate via syringe.
Cocatalyst Addition: Introduce the methylaluminoxane (MAO) solution in toluene to the reactor and stir.
Initiation: Inject the prepared metallocene catalyst solution into the reactor to initiate polymerization.
Polymerization: Maintain the reaction at the desired temperature (e.g., 25-70°C) with constant stirring. Monitor the reaction progress by taking aliquots for conversion analysis (e.g., by GC or NMR).
Termination and Precipitation: After the desired time, terminate the polymerization by adding an acidic methanol solution. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
Purification and Drying: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
Causality of Experimental Choices:
Inert Atmosphere: The organometallic catalysts are highly sensitive to air and moisture; therefore, all manipulations must be performed under an inert atmosphere.
Dry and Deoxygenated Solvents/Monomers: Water and oxygen can deactivate the catalyst.
MAO as Cocatalyst: MAO acts as a scavenger for impurities and as an activator for the metallocene precatalyst.
Temperature Control: The polymerization temperature affects the catalyst activity, polymer molecular weight, and potential side reactions.
Caption: Workflow for Coordination Polymerization.
Anionic Polymerization
Anionic polymerization is well-suited for acrylate monomers and can produce polymers with well-defined molecular weights and narrow molecular weight distributions (low dispersity).[10][11] However, the ester group in acrylates can undergo side reactions with the highly nucleophilic carbanionic propagating species. For sterically hindered monomers, these side reactions can be suppressed, but careful control of reaction conditions is paramount.
Principle: The polymerization is initiated by a nucleophile (e.g., an organolithium compound) that adds to the double bond of the monomer, generating a carbanionic active center. This active center then propagates by adding to more monomer molecules. To control the polymerization of acrylates, it is often necessary to use a less reactive initiator or to add a Lewis acid like lithium chloride (LiCl) to stabilize the propagating anion.[10]
Initiator System: A common initiator is sec-butyllithium (sBuLi). The addition of LiCl can help to prevent side reactions by coordinating to the propagating chain end and the carbonyl group of the monomer.[10]
Experimental Protocol: Anionic Polymerization
Solvent and Monomer Purification: Toluene (or THF) and the monomer must be rigorously purified to remove any protic impurities. This is typically done by distillation from a suitable drying agent (e.g., CaH2 for the monomer, Na/benzophenone for THF).
Reactor Setup: A glass reactor equipped with a magnetic stirrer and under a high vacuum or a positive pressure of purified argon is used.
LiCl Addition: If used, anhydrous LiCl is added to the reactor and dried under vacuum with gentle heating.
Solvent Addition and Cooling: The purified solvent is distilled into the reactor, which is then cooled to a low temperature (e.g., -78°C) using a dry ice/acetone bath.
Initiator Addition: The organolithium initiator (e.g., sBuLi) is added via syringe.
Monomer Addition: The purified monomer is added slowly to the initiator solution. A color change often indicates the formation of the propagating anions.
Polymerization: The reaction is allowed to proceed at low temperature until the desired conversion is reached.
Termination and Precipitation: The living polymer chains are terminated by adding a protic solvent like methanol. The polymer is then precipitated in a non-solvent (e.g., methanol or hexane).
Purification and Drying: The polymer is collected by filtration, washed, and dried under vacuum.
Causality of Experimental Choices:
High Purity Reagents: Anionic polymerization is extremely sensitive to impurities that can terminate the growing chains.
Low Temperature: The low temperature (-78°C) is crucial to suppress side reactions, such as the backbiting of the propagating anion onto the ester groups of the polymer chain.
LiCl Additive: LiCl can form aggregates with the propagating chain ends, reducing their nucleophilicity and preventing side reactions.
Experimental Workflow: Anionic Polymerization
Caption: Workflow for Anionic Polymerization.
Controlled Radical Polymerization (CRP)
Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer excellent control over the polymerization of a wide variety of monomers, including acrylates, under less stringent conditions than anionic polymerization.[12][13][14]
Principle: RAFT polymerization involves a conventional radical initiator to generate propagating radicals. The control is achieved by the addition of a RAFT agent (a thiocarbonylthio compound), which reversibly deactivates the propagating radicals, establishing an equilibrium between active and dormant chains. This allows all chains to grow at a similar rate, resulting in polymers with low dispersity.[13]
Reagents:
Initiator: A standard radical initiator like azobisisobutyronitrile (AIBN) or a peroxide.
RAFT Agent: The choice of RAFT agent is crucial and depends on the monomer. For acrylates, trithiocarbonates or dithiobenzoates are often effective.
Experimental Protocol: RAFT Polymerization
Reaction Mixture Preparation: In a vial or Schlenk tube, dissolve the monomer (methyl 3,3-dimethylpent-4-enoate), the RAFT agent, and the radical initiator in a suitable solvent (e.g., toluene, dioxane, or bulk).
Deoxygenation: The reaction mixture must be deoxygenated to remove oxygen, which can inhibit radical polymerization. This is typically done by several freeze-pump-thaw cycles or by purging with an inert gas (e.g., nitrogen or argon).
Polymerization: The sealed reaction vessel is placed in a preheated oil bath at the desired temperature (typically 60-90°C) to initiate polymerization.
Monitoring and Termination: The reaction progress can be monitored by taking samples and analyzing for monomer conversion. The polymerization can be stopped by cooling the reaction mixture to room temperature and exposing it to air.
Purification: The polymer is typically purified by precipitation into a non-solvent (e.g., methanol or hexane) to remove unreacted monomer and initiator fragments.
Drying: The purified polymer is dried under vacuum.
Causality of Experimental Choices:
RAFT Agent to Initiator Ratio: This ratio is important for achieving good control over the polymerization. A higher ratio generally leads to better control but may slow down the reaction.
Monomer to RAFT Agent Ratio: This ratio determines the target molecular weight of the polymer.
Deoxygenation: Oxygen is a radical scavenger and must be removed for the polymerization to proceed efficiently.
Temperature: The temperature must be sufficient to decompose the initiator at a suitable rate.
Experimental Workflow: RAFT Polymerization
Caption: Workflow for RAFT Polymerization.
Data Presentation: Expected Polymer Properties
The properties of poly(methyl 3,3-dimethylpent-4-enoate) will depend on the polymerization method used. The following table provides a summary of expected outcomes based on literature for analogous sterically hindered acrylic polymers.
Polymerization Method
Molecular Weight (Mn)
Dispersity (Đ = Mw/Mn)
Tacticity
Key Advantages
Coordination
10,000 - 100,000+ g/mol
1.5 - 2.5
Can be controlled (isotactic or syndiotactic) depending on the catalyst
Potential for high stereoregularity.
Anionic
5,000 - 50,000 g/mol
< 1.2
Typically syndiotactic-rich in polar solvents
Well-defined molecular weight and low dispersity.
RAFT
5,000 - 100,000 g/mol
< 1.3
Atactic
Excellent control over molecular weight, low dispersity, and versatile for block copolymer synthesis.[12][13]
Potential Applications
Polymers derived from methyl 3,3-dimethylpent-4-enoate are expected to find use in applications where high thermal stability and specific mechanical properties are required.
Specialty Coatings and Adhesives: The bulky side group can increase the glass transition temperature, leading to harder and more durable coatings.[2]
Polymer Modifiers: Blending this polymer with other commodity plastics could enhance their thermal and mechanical properties.
Advanced Materials: The controlled synthesis of block copolymers containing segments of poly(methyl 3,3-dimethylpent-4-enoate) could lead to novel self-assembling materials.[12]
References
Ajekwene, K. K. (2020). Properties and Applications of Acrylates. IntechOpen. [Link]
Kravchenko, R., & Mashima, K. (2019).
Chen, E. Y. X. (2010). Transformation of polymerization of polar vinyl monomers by discrete and hybrid metal catalysts. Dalton Transactions, 39(32), 7495-7505. [Link]
Li, H., & Chen, E. Y. X. (2010). Catalyst-site-controlled coordination polymerization of polar vinyl monomers to highly syndiotactic polymers. Journal of the American Chemical Society, 132(8), 2678–2691. [Link]
Nakamura, A., & Tsuruta, T. (2013). Transition metal-catalyzed polymerization of polar allyl and diallyl monomers. MRS Bulletin, 38(3), 224-230. [Link]
Ajala, O. A., Ono, M., Nakayama, Y., Tanaka, R., & Shiono, T. (2024). Copolymerization of Ethylene with Functionalized 1,1-Disubstituted Olefins Using a Fluorenylamido-Ligated Titanium Catalyst. Polymers, 16(2), 236. [Link]
Warren, N. J., & Armes, S. P. (2014). RAFT aqueous dispersion polymerization of 4-hydroxybutyl acrylate: effect of end-group ionization on the formation and colloidal stability of sterically-stabilized diblock copolymer nanoparticles. Polymer Chemistry, 5(11), 3645-3656. [Link]
Ziegler–Natta catalyst. (2024). In Wikipedia. [Link]
Ajala, O. A., Ono, M., Nakayama, Y., Tanaka, R., & Shiono, T. (2024). Copolymerization of Ethylene with Functionalized 1,1-Disubstituted Olefins Using a Fluorenylamido-Ligated Titanium Catalyst. Polymers (Basel), 16(2), 236. [Link]
Teyssié, P., Fayt, R., Hautekeer, J. P., Jacobs, C., Jérôme, R., Leemans, L., & Varshney, S. K. (1989). Anionic polymerization of (meth)acrylates initiated with LiCl-complexed sBuLi. Makromolekulare Chemie. Macromolecular Symposia, 32(1), 61-72.
Vlček, P., & Lochmann, L. (1999). Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres. Progress in Polymer Science, 24(6), 793-873. [Link]
Ajala, O. A., Ono, M., Nakayama, Y., Tanaka, R., & Shiono, T. (2024). Copolymerization of Ethylene with Functionalized 1,1-Disubstituted Olefins Using a Fluorenylamido-Ligated Titanium Catalyst. ResearchGate. [Link]
Seppälä, J., & Koivumäki, J. (1998). Single-site catalysts and functional comonomers in coordination polymerization of olefins. Macromolecular Symposia, 128(1), 55-63.
Scherer, M., & Frey, H. (2023). Surface-Initiated Living Anionic Polymerization of Functional Methacrylates from the Surface of Organic Particles. Macromolecules, 56(18), 7247–7257. [Link]
Yanez, F., & Kharas, G. (2007). NOVEL COPOLYMERS OF TRISUBSTITUTED ETHYLENES AND STYRENE. I. ALKYL AND ALKOXY RING-SUBSTITUTED ETHYL 2-CYANO-1-OXO-3-PHENYL-2-PROPENYLCARBAMATES. Journal of Macromolecular Science, Part A, 44(2), 153-159. [Link]
Cruz, C., Yanez, F., & Kharas, G. (2018). Synthesis and styrene copolymerization of novel trisubstituted ethylenes: 3. Alkoxy ring-substituted isopropyl 2-cyano-3-phenyl-2-propenoates. Cogent Chemistry, 4(1), 1530931. [Link]
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Coughlin, E. B., & Bercaw, J. E. (1992). Iso-specific Ziegler-Natta polymerization of .alpha.-olefins with a single-component organoyttrium catalyst. Journal of the American Chemical Society, 114(19), 7606-7607. [Link]
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Application Note: Strategic Functionalization of the 1,1-Disubstituted Double Bond in Methyl 3,4-dimethylpent-4-enoate
Introduction & Structural Analysis Methyl 3,4-dimethylpent-4-enoate is a highly versatile building block in complex organic synthesis. Structurally, it features a methyl ester, a stereocenter at C3, and an electron-rich...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Structural Analysis
Methyl 3,4-dimethylpent-4-enoate is a highly versatile building block in complex organic synthesis. Structurally, it features a methyl ester, a stereocenter at C3, and an electron-rich 1,1-disubstituted terminal alkene (an isopropenyl group) at C4. The functionalization of this specific double bond requires precise reagent selection to overcome the steric hindrance imposed by the adjacent C3 methyl group while ensuring high regioselectivity, chemoselectivity, and diastereoselectivity.
This technical guide details three fundamental, field-proven workflows for transforming this alkene: Diastereoselective Epoxidation , Anti-Markovnikov Hydration , and Oxidative Cleavage . Rather than merely listing steps, this guide decodes the chemical causality dictating each parameter, ensuring that every protocol operates as a self-validating system.
Workflow A: Diastereoselective Epoxidation via mCPBA
Mechanistic & Causal Insights
The epoxidation of the terminal alkene using meta-chloroperoxybenzoic acid (mCPBA) proceeds via a concerted, asynchronous "butterfly mechanism" (). Because of the existing stereocenter at C3, the approach of the bulky peracid is governed by steric approach control. The molecule adopts a conformation that minimizes allylic 1,3-strain (
strain), forcing the mCPBA to attack from the less hindered face. This yields Methyl 4,5-epoxy-3,4-dimethylpentanoate via a diastereoselective syn-addition. Dichloromethane (DCM) is chosen as the solvent because its non-coordinating nature stabilizes the spiro transition state without competing for hydrogen bonding.
Caption: Logical flow and transition state of the mCPBA epoxidation.
Step-by-Step Protocol
Preparation: Dissolve Methyl 3,4-dimethylpent-4-enoate (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) under a nitrogen atmosphere. Cool the flask to 0 °C using an ice bath to control the exothermic nature of the peracid reaction and maximize diastereoselectivity.
Addition: Add purified mCPBA (1.2 equiv, typically 70-75% active peracid) portion-wise over 15 minutes.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. A white precipitate (m-chlorobenzoic acid) will form as the reaction progresses.
Quench & Workup: Dilute the mixture with additional CH₂Cl₂ and add 10% aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15 minutes.
Neutralization: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3 × 20 mL) to remove the remaining m-chlorobenzoic acid, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Self-Validation Checkpoint: Before proceeding to the aqueous workup, spot the reaction mixture on a silica TLC plate and stain with KMnO₄. The complete absence of a rapid yellow/brown spot against the purple background confirms total consumption of the alkene. Furthermore, testing the organic layer with KI-starch paper post-quench must yield a negative (colorless) result, validating the complete neutralization of hazardous peroxides.
Workflow B: Anti-Markovnikov Hydration via 9-BBN
Mechanistic & Causal Insights
While standard borane-THF (BH₃·THF) can hydroborate alkenes, the 1,1-disubstituted nature of C4 presents a severe regiochemical challenge. To prevent the formation of the Markovnikov tertiary alcohol, the bulky dialkylborane 9-borabicyclo[3.3.1]nonane (9-BBN) is strictly required (). The rigid bicyclic structure of 9-BBN creates extreme steric clash with the internal carbon, ensuring >99:1 anti-Markovnikov selectivity and placing the boron atom exclusively at the terminal C5 position. Subsequent alkaline hydrogen peroxide oxidation replaces the C–B bond with a C–OH bond with strict retention of configuration, yielding Methyl 5-hydroxy-3,4-dimethylpentanoate .
Caption: Workflow for the anti-Markovnikov hydroboration-oxidation using 9-BBN.
Step-by-Step Protocol
Hydroboration: Dissolve the substrate (1.0 equiv) in anhydrous THF (0.2 M) under argon. Cool to 0 °C. Add a 0.5 M solution of 9-BBN in THF (1.5 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
Oxidation Prep: Cool the reaction vessel back to 0 °C. Carefully add 3 M aqueous NaOH (3.0 equiv).
Oxidation: Add 30% aqueous H₂O₂ (3.0 equiv) dropwise. Caution: This step is highly exothermic.
Completion: Stir the mixture at room temperature for 2 hours.
Workup: Dilute with diethyl ether and separate the layers. Extract the aqueous layer with ether (2 × 20 mL). Wash the combined organics with brine, dry over MgSO₄, filter, and concentrate.
Self-Validation Checkpoint: During the addition of 30% H₂O₂, monitor the reaction for controlled effervescence. A lack of mild exotherm or gas evolution indicates degraded peroxide, which will halt the oxidation step. Post-reaction, TLC (using phosphomolybdic acid stain) should reveal a highly polar spot corresponding to the primary alcohol, clearly distinct from the non-polar starting material.
Workflow C: Oxidative Cleavage via Lemieux-Johnson Reaction
Mechanistic & Causal Insights
Ozonolysis is a traditional method for alkene cleavage but poses severe explosion hazards upon scale-up due to ozonide intermediates. The Lemieux-Johnson oxidation provides a safer, bench-stable alternative (). This tandem reaction utilizes a catalytic amount of OsO₄ to dihydroxylate the alkene into an osmate ester, which hydrolyzes to a vicinal diol. Stoichiometric sodium periodate (NaIO₄) then cleaves the diol to yield Methyl 3-methyl-4-oxopentanoate (a methyl ketone) and formaldehyde gas, while simultaneously reoxidizing the inactive Os(VI) back to the active Os(VIII) catalyst ().
Caption: Catalytic cycle of the Lemieux-Johnson oxidative cleavage.
Step-by-Step Protocol
Solvent System: Dissolve the substrate (1.0 equiv) in a 3:1 mixture of THF and H₂O (0.1 M). The biphasic system ensures the solubility of both the organic substrate and the inorganic periodate salt.
Co-oxidant Addition: Add solid NaIO₄ (2.5 equiv) to the vigorously stirring mixture.
Catalyst Addition: Add OsO₄ (0.02 equiv, typically delivered as a 2.5 wt% solution in tert-butanol).
Reaction: Stir vigorously at room temperature for 4–6 hours. The mixture will turn milky white as sodium iodate (NaIO₃) precipitates.
Quench & Workup: Add saturated aqueous Na₂SO₃ (10 mL) and stir for 30 minutes to reduce all osmium species. Extract with ethyl acetate (3 × 20 mL), wash with brine, dry over Na₂SO₄, and concentrate.
Self-Validation Checkpoint: Quenching with Na₂SO₃ must result in a distinct black precipitate (insoluble OsO₂). If the aqueous layer remains yellow/brown, the osmium has not been fully reduced, and further stirring with sulfite is mandatory to prevent highly toxic exposure during the extraction phase.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes for the functionalization of Methyl 3,4-dimethylpent-4-enoate across the three workflows:
Transformation
Reagent System
Primary Product
Regioselectivity
Diastereomeric Ratio (dr)
Typical Yield
Reaction Time
Epoxidation
mCPBA, CH₂Cl₂
Methyl 4,5-epoxy-3,4-dimethylpentanoate
N/A
~3:1 to 5:1 (syn:anti)
85–92%
2–4 hours
Hydroboration
1. 9-BBN, THF2. H₂O₂, NaOH
Methyl 5-hydroxy-3,4-dimethylpentanoate
>99:1 (Anti-Markovnikov)
N/A (C3 unaffected)
80–88%
14 hours
Oxidative Cleavage
OsO₄ (cat.), NaIO₄, THF/H₂O
Methyl 3-methyl-4-oxopentanoate
N/A (C=C Cleavage)
N/A
75–85%
4–6 hours
References
Schwartz, N. N., & Blumbergs, J. H. (1964). Epoxidations with m-Chloroperbenzoic Acid. Journal of Organic Chemistry.[Link]
Master Organic Chemistry. (2013). Hydroboration-Oxidation of Alkenes. Master Organic Chemistry.[Link]
Pappo, R., Allen, D. S. Jr., Lemieux, R. U., & Johnson, W. S. (1956). Osmium Tetroxide-Catalyzed Periodate Oxidation of Olefinic Bonds. Journal of Organic Chemistry.[Link]
Wikipedia Contributors. (2024). Lemieux-Johnson Oxidation. Wikipedia, The Free Encyclopedia.[Link]
Application
Application Notes & Protocols for the Green Synthesis of Methyl 3,4-dimethylpent-4-enoate
Introduction: Embracing Green Chemistry in Ester Synthesis The synthesis of specialty esters like Methyl 3,4-dimethylpent-4-enoate, a valuable building block in organic synthesis, has traditionally relied on methods that...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Embracing Green Chemistry in Ester Synthesis
The synthesis of specialty esters like Methyl 3,4-dimethylpent-4-enoate, a valuable building block in organic synthesis, has traditionally relied on methods that are often at odds with modern principles of environmental stewardship. The twelve principles of green chemistry provide a framework for a more sustainable approach to chemical synthesis, emphasizing waste prevention, atom economy, the use of less hazardous substances, and energy efficiency.[1] This document outlines three distinct, green-by-design protocols for the synthesis of Methyl 3,4-dimethylpent-4-enoate, tailored for researchers and drug development professionals committed to integrating sustainable practices into their work. Each proposed protocol is grounded in established, environmentally conscious chemical transformations, offering alternatives to classical methods that may involve hazardous reagents, harsh conditions, or significant waste generation.
Proposed Green Synthetic Pathway 1: Biocatalytic Esterification of 3,4-Dimethylpent-4-enoic Acid
This pathway focuses on the final esterification step, assuming the precursor 3,4-dimethylpent-4-enoic acid is available. It leverages the high selectivity and mild operating conditions of enzymatic catalysis, a cornerstone of green chemistry. Lipases, in particular, are highly effective for ester synthesis and can often be used in solvent-free systems or in greener solvents like water, significantly reducing the environmental impact.[2][3][4][5][6]
Causality of Experimental Choices
The choice of a lipase catalyst, such as Candida antarctica lipase B (CALB), is based on its broad substrate specificity and high stability.[4] Operating under solvent-free conditions minimizes waste and simplifies product purification.[3][7] The reaction is driven to completion by the removal of the water byproduct under reduced pressure, a physical method that avoids the use of chemical drying agents. This approach aligns with the green chemistry principles of using catalytic reagents and designing for energy efficiency (lower temperatures compared to conventional methods).[2]
To a 100 mL round-bottom flask, add 3,4-dimethylpent-4-enoic acid (1 equivalent) and methanol (1.5 equivalents).
Add immobilized CALB (10% by weight of the carboxylic acid).
Heat the mixture to 40-50°C with vigorous stirring under reduced pressure (e.g., 200 mbar) to continuously remove the water byproduct.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Upon completion, cool the reaction mixture to room temperature and filter to recover the immobilized enzyme. The enzyme can be washed with a small amount of MTBE and dried for reuse.
Dilute the filtrate with MTBE and wash sequentially with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude Methyl 3,4-dimethylpent-4-enoate.
Purify the crude product by vacuum distillation if necessary.
Data Summary
Parameter
Condition
Rationale
Catalyst
Immobilized CALB
High efficiency, reusability, mild reaction conditions.[5]
Improving yield in the synthesis of Methyl 3,4-dimethylpent-4-enoate
Welcome to the Technical Support Center for the synthesis of Methyl 3,4-dimethylpent-4-enoate . This guide is designed for researchers, synthesis chemists, and drug development professionals who are utilizing the Johnson...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of Methyl 3,4-dimethylpent-4-enoate . This guide is designed for researchers, synthesis chemists, and drug development professionals who are utilizing the Johnson-Claisen rearrangement to construct this specific
-unsaturated ester.
Below, you will find diagnostic troubleshooting FAQs, a self-validating experimental protocol, and quantitative data to help you optimize your yields and eliminate common mechanistic bottlenecks.
Part 1: Diagnostic Decision Tree & FAQs
Q: My reaction stalls at 40–50% conversion despite prolonged heating. How can I drive it to completion?A: The Johnson-Claisen rearrangement relies on a cascade of equilibrium reactions prior to the irreversible [3,3]-sigmatropic shift. The condensation of the allylic alcohol with trimethyl orthoacetate generates two equivalents of methanol. If methanol is not continuously removed from the system, Le Chatelier's principle dictates that the equilibrium will prevent the formation of the critical ketene acetal intermediate.
Solution: Implement continuous fractional distillation. Monitor the vapor temperature at the distillation head; it should remain near 65 °C (the boiling point of methanol). If the head temperature drops while starting material remains, methanol generation has ceased, indicating either catalyst deactivation or an improper thermal setup.
Q: I am using continuous distillation, but my overall yield is low, and I am losing my starting materials. What is the cause?A: This is a classic physical property conflict. boils at 108 °C, while your allylic alcohol, 1, boils at 137 °C[1]. If you use a simple short-path distillation setup to remove methanol (bp 65 °C), the vigorous reflux required (110–120 °C) will cause the trimethyl orthoacetate to co-distill with the methanol, depleting your reactant and solvent.
Solution: Equip your reaction vessel with a Vigreux column (at least 20–30 cm) below the distillation head. This provides sufficient theoretical plates to separate the methanol from the trimethyl orthoacetate, ensuring the orthoester returns to the reaction flask.
Q: Can I use a stronger acid like p-Toluenesulfonic acid (pTSA) to accelerate the reaction instead of propionic acid?A: No. While stronger acids will accelerate the initial transesterification, they also catalyze competitive side reactions, such as the dehydration of the allylic alcohol to isoprene derivatives, or direct etherification. Propionic acid (pKa ~4.87) is the field-proven standard because it provides the exact protonation threshold needed to catalyze orthoester exchange without triggering elimination pathways.
Part 2: Mechanistic Workflow
Mechanistic pathway of the Johnson-Claisen synthesis of methyl 3,4-dimethylpent-4-enoate.
Part 3: Quantitative Troubleshooting Data
Table 1: Troubleshooting Parameters and Expected Outcomes
Parameter
Sub-optimal Condition
Optimized Condition
Quantitative Impact on Yield
Acid Catalyst
p-Toluenesulfonic Acid (10 mol%)
Propionic Acid (5 mol%)
Increases yield from <30% to >85% by preventing dehydration.
Methanol Removal
Simple Reflux (No distillation)
Fractional Distillation (Vigreux)
Drives equilibrium; increases conversion from ~40% to >95%.
TMOA Stoichiometry
1.1 Equivalents
4.0 - 5.0 Equivalents
Excess acts as solvent; prevents oligomerization, recovering ~25% yield.
Distillation Setup
Short-path head
30 cm Vigreux column
Prevents co-distillation of TMOA; recovers ~30% lost yield.
Reaction Temperature
80 °C
110–120 °C (Oil Bath)
Overcomes activation energy for [3,3] shift; reduces reaction time from 48h to 14h.
Part 4: Validated Experimental Protocol
Objective: Achieve >85% isolated yield of 2[2] using optimized Johnson-Claisen conditions.
Step 1: Apparatus Assembly & Purging
Equip a thoroughly dried 250 mL round-bottom flask with a magnetic stir bar, a 30 cm Vigreux column, a distillation head, a condenser, and a receiving flask. Purge the entire system with dry Nitrogen or Argon for 15 minutes.
Causality Check: Ambient moisture hydrolyzes the highly sensitive trimethyl orthoacetate into methyl acetate and methanol, effectively killing the reaction cascade.
Step 2: Reagent Charging
Add 2-methylbut-2-en-1-ol (1.0 equivalent, 50 mmol), trimethyl orthoacetate (4.0 equivalents, 200 mmol), and propionic acid (0.05 equivalents, 2.5 mmol). The excess orthoacetate acts as both the reactant and the solvent, ensuring pseudo-first-order kinetics for the initial condensation.
Step 3: Heating & Distillation
Submerge the flask in an oil bath pre-heated to 120 °C. The internal temperature will stabilize around 105–110 °C.
Validation: The reaction must reach the boiling point of trimethyl orthoacetate to ensure sufficient thermal energy is present to overcome the activation barrier for the [3,3]-sigmatropic rearrangement.
Step 4: In-Process Monitoring (Crucial)
Observe the distillation head temperature. It should rise to ~65 °C as methanol is generated. Maintain heating until the head temperature drops significantly below 65 °C, indicating the cessation of methanol evolution (typically 12–16 hours).
Validation: Perform a GC-MS or TLC check (staining with KMnO4) to confirm the complete disappearance of the allylic alcohol. The system is self-validating: if the head temperature drops but TLC shows remaining starting material, the catalyst has likely deactivated and a secondary spike of propionic acid (0.02 eq) is required.
Step 5: Workup & Purification
Cool the reaction to room temperature. Transfer the mixture to a rotary evaporator and remove the unreacted trimethyl orthoacetate under reduced pressure (water bath at 40 °C, pressure ~20-30 mbar). Purify the crude residue via silica gel flash chromatography (eluting with a gradient of hexanes/ethyl acetate) to isolate the pure methyl 3,4-dimethylpent-4-enoate.
Part 5: References
Title: New Activation Modes in Anion-Binding Catalysis: Enantioselective Synthesis of Amino Esters
Source: harvard.edu
URL:[Link]
Technical Support Center: A Guide to Preventing Polymerization of Methyl 3,4-dimethylpent-4-enoate During Storage
Welcome to the technical support center for Methyl 3,4-dimethylpent-4-enoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and purity of this va...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for Methyl 3,4-dimethylpent-4-enoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and purity of this valuable unsaturated ester. Spontaneous polymerization is a significant risk that can compromise experimental results and lead to material loss. By understanding the underlying mechanisms and adhering to proven protocols, you can effectively mitigate these risks.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. We will delve into the causality behind storage choices, provide self-validating protocols, and ground our recommendations in authoritative sources.
Section 1: The "Why"—Understanding the Polymerization Threat
Methyl 3,4-dimethylpent-4-enoate, like many unsaturated monomers, possesses a reactive carbon-carbon double bond, making it susceptible to spontaneous polymerization.[1][2] This process is typically a free-radical chain reaction, which, once initiated, can proceed rapidly, converting the liquid monomer into a viscous oligomer or an unusable solid polymer.
The reaction proceeds in three main stages:
Initiation: The formation of a free radical, often triggered by external energy (heat, light) or chemical contaminants (peroxides).[2][3]
Propagation: The initial radical reacts with a monomer molecule, creating a new, larger radical that continues to react with other monomers in a chain reaction.
Termination: The process halts when two radicals combine or are neutralized by a polymerization inhibitor.[1]
Key Polymerization Triggers
Heat: Increased temperatures accelerate the rate of radical formation and can lead to runaway thermal polymerization.[1][4]
Light: UV radiation possesses sufficient energy to break chemical bonds and generate initiating radicals.[5]
Contaminants: Peroxides, often formed from solvents or introduced inadvertently, are potent polymerization initiators.[6] Metal ions from rust or incompatible containers can also catalyze decomposition and radical formation.[7]
Oxygen: Oxygen plays a dual role. It can react with the monomer to form peroxide initiators; however, its presence is crucial for the function of many common phenolic inhibitors.[1][8]
Proper storage is the most critical factor in maintaining the stability of Methyl 3,4-dimethylpent-4-enoate.
Q1: What are the ideal storage conditions for this monomer?
For optimal stability, a multi-faceted approach is required, addressing temperature, light, atmosphere, and chemical inhibition.
Parameter
Recommended Condition
Rationale / Causality
Temperature
Store in a cool, controlled environment, ideally between 18-25°C (64-77°F) .[9]
Prevents thermal initiation of polymerization and slows the depletion of added inhibitors.[5] Avoid freezing, as it can cause the inhibitor to crystallize, leaving parts of the monomer unprotected.[5]
Light
Store in an opaque or amber glass container, away from direct sunlight and UV sources.[5][6]
Light, particularly UV radiation, can provide the activation energy needed to form free radicals, initiating polymerization.[5]
Atmosphere
Store under an air headspace . Do not store under an inert atmosphere (e.g., Nitrogen, Argon).
This is a critical and often misunderstood point. Common phenolic inhibitors like MEHQ and TBC require dissolved oxygen to function effectively as radical scavengers.[1][6][8] An inert atmosphere will render them ineffective.
Inhibitor
The monomer should always be stored with an appropriate inhibitor at a specified concentration.
Inhibitors are the primary chemical defense, actively terminating radical chains to halt the polymerization process.[1]
Q2: Which polymerization inhibitor should I use, and at what concentration?
The choice of inhibitor depends on the intended storage duration and subsequent application. For general laboratory storage, phenolic inhibitors are standard.
Requires dissolved oxygen. Can be less effective than MEHQ or TBC in some systems.[11]
TEMPO
50 - 200 ppm
Stable free radical that directly traps and terminates propagating radicals.[1][10]
Highly effective. Does not require oxygen. Can be more expensive and may need to be removed before certain reactions.
Q3: What type of container is best for long-term storage?
Always store the monomer in the original supplier container if possible.[5] If transferring, use clean, dry, amber glass bottles with PTFE-lined caps. Ensure containers are properly labeled with the chemical name, date received, and inhibitor type/concentration.[12] Avoid materials that can leach contaminants; specifically, do not use containers or transfer lines containing copper or its alloys (brass, bronze), as they can cause discoloration and promote polymerization.[7]
Section 3: Troubleshooting Guide—"I think my sample is polymerizing!"
If you suspect polymerization, a logical diagnostic approach is necessary.
Caption: Troubleshooting workflow for suspected polymerization.
Q4: What are the tell-tale signs of polymerization?
Increased Viscosity: The sample becomes noticeably thicker and flows more slowly. This is the most common initial indicator.[6]
Cloudiness or Haze: The initially clear liquid becomes turbid as insoluble polymer chains form.[6]
Formation of a Gel or Solid: In advanced stages, the liquid will form a soft gel or a hard, solid mass.
Exotherm: The container may feel warm to the touch as polymerization is an exothermic process.
Q5: My sample looks suspicious. How can I definitively test for polymers?
Visual inspection is a good first step, but analytical methods provide quantitative proof.
¹H NMR Spectroscopy: This is a powerful and relatively quick method. The sharp signals of the vinyl protons on the monomer will decrease in intensity and may become broadened or disappear entirely, while broad, poorly resolved signals corresponding to the polymer backbone will appear.[13][14]
Gel Permeation Chromatography (GPC): GPC is the ideal technique to determine the molecular weight distribution.[14] The presence of a high molecular weight shoulder or a distinct new peak indicates the formation of oligomers or polymers.
FTIR Spectroscopy: This can be used to monitor the disappearance of the C=C bond absorbance, indicating its consumption during polymerization.[14]
Q6: My inhibitor concentration is low. How can I safely replenish it?
If you have analytical capabilities to measure the inhibitor concentration and it has fallen below the recommended level (e.g., <10 ppm for TBC), you can replenish it.[7] Prepare a concentrated stock solution of the same inhibitor in a small amount of pure monomer. Add the required volume of this stock solution to the bulk material and mix thoroughly to ensure even distribution. Do this in a well-ventilated area, away from ignition sources.
Section 4: Key Experimental Protocols
Protocol 1: Preparing Methyl 3,4-dimethylpent-4-enoate for Long-Term Storage
This protocol details the addition of MEHQ inhibitor to freshly purified or uninhibited monomer.
Safety First: Perform all operations in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[12]
Prepare Inhibitor Stock: Accurately weigh an appropriate amount of MEHQ to create a 1% (10,000 ppm) w/w stock solution in high-purity monomer. For example, dissolve 100 mg of MEHQ in 9.9 g of the monomer. Ensure it is fully dissolved.
Calculate Addition Volume: Determine the volume of the stock solution needed to achieve the target concentration (e.g., 100 ppm) in your bulk monomer. For example, to inhibit 100 g of monomer at 100 ppm, you would add 1 g of the 1% stock solution.
Add and Mix: Add the calculated volume of the inhibitor stock solution to the bulk monomer.
Ensure Homogeneity: Securely cap the container and gently swirl or stir the mixture for several minutes to ensure the inhibitor is evenly distributed. Avoid vigorous shaking that could introduce excessive air bubbles.
Transfer and Label: Transfer the inhibited monomer to a clean, dry, and properly labeled amber glass bottle. Do not fill the bottle completely; leave an air headspace of at least 10% of the container volume.
Store Correctly: Place the container in a designated storage area that meets the conditions outlined in Table 1 (18-25°C, dark).
Protocol 2: Quality Control - Detecting Polymer Contamination via ¹H NMR
This protocol provides a method to quickly assess the purity of your monomer.
Sample Preparation: In an NMR tube, dissolve 2-3 drops of the Methyl 3,4-dimethylpent-4-enoate sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
Acquire Spectrum: Obtain a standard ¹H NMR spectrum.
Data Analysis:
Pristine Monomer: The spectrum should show sharp, well-resolved peaks corresponding to the monomer structure. Pay close attention to the signals for the vinyl protons (typically in the 4.5-6.0 ppm region). Their integration should match the expected proton count.
Polymer Contamination: Look for the following signs:
A significant decrease in the integration value of the vinyl proton signals relative to other signals (e.g., the methyl ester protons).
The appearance of broad, poorly defined humps in the aliphatic region of the spectrum (typically 1.0-2.5 ppm), which are characteristic of a polymer backbone.[13]
Quantification (Optional): By comparing the integration of the remaining monomer vinyl peaks to the integration of the newly appeared polymer backbone signals, you can estimate the percentage of polymerization.
References
US6447649B1 - Polymerization inhibitor for vinyl-containing materials - Google P
Inhibition of Free Radical Polymerization: A Review - ResearchG
Inhibition of Free Radical Polymeriz
Polymeris
CN102295499A - Polymerization inhibitor for inhibiting polymerization of vinyl compound - Google P
Preventing polymerization of acrylonitrile deriv
Polymer Analysis in M
Polymer Analysis: Essential Techniques and Strategies for Modern Labor
Properties and Applications of Acryl
Thermal stability and curing behavior of acrylate photopolymers for additive manufacturing - medi
The Use Of Specialty Acrylic Esters In Cure-In-Place Co
and Protection Monomer Storage - Toxic Docs.
Dangerous reactive liquid & solids - ehsdb.
Safe handling of Unsaturated Poly ling of Unsaturated Polyester (UP) Resins lyester (UP) Resins.
US20110028659A1 - Method for extending shelf life of vinyl ester resin or unsaturated polyester resin - Google P
How to Safely Handle Reactive Chemicals - The Chemistry Blog.
Corrosives 101: How to Identify, Handle, and Store Reactive Compounds - EnviroServe.
Purification techniques for Methyl 3,4-dimethylpent-4-enoate from reaction mixtures
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals who are synthesizing and purifying methyl 3,4-dimethylpent-4-enoate .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals who are synthesizing and purifying methyl 3,4-dimethylpent-4-enoate . This target molecule is typically synthesized via the [1], a highly stereoselective [3,3]-sigmatropic rearrangement of 2-methylbut-1-en-3-ol with trimethyl orthoacetate in the presence of a weak acid catalyst (e.g., propionic acid).
Because this compound is a low-molecular-weight, highly volatile ester, its isolation presents unique challenges. This guide provides field-proven troubleshooting insights, self-validating protocols, and causality-driven explanations to ensure high-yield recovery and high-purity isolation.
Troubleshooting & FAQs
Q: Why is my isolated yield consistently lower than my TLC/NMR conversion suggests?A: The primary culprit is volatility. Methyl 3,4-dimethylpent-4-enoate (MW 142.20 g/mol ) has an estimated boiling point of 150–160 °C at atmospheric pressure. If you are using a rotary evaporator at standard reduced pressures (<50 mbar) and elevated bath temperatures (>30 °C), the product will rapidly co-evaporate with your extraction solvent.
Solution: Always extract with low-boiling solvents (like diethyl ether or pentane) and concentrate the organic phase at >100 mbar with a water bath no warmer than 25 °C.
Q: My NMR shows contamination with unreacted trimethyl orthoacetate. How do I remove it without running a column?A: Trimethyl orthoacetate is typically used in excess to drive the reaction equilibrium [2]. Because it is an orthoester, it is highly sensitive to aqueous acid. By stirring your crude reaction mixture with a mild aqueous acid (e.g., 0.5 M HCl) for 10–15 minutes prior to the basic quench, the unreacted orthoester hydrolyzes into methyl acetate and methanol. Both of these byproducts partition into the aqueous phase or are easily removed during low-temperature evaporation, leaving your target ester intact.
Q: The terminal double bond in my product has isomerized to an internal double bond. What caused this?A: The terminal alkene can migrate to form a more thermodynamically stable conjugated system (methyl 3,4-dimethylpent-3-enoate) if exposed to strong acids or excessive heat. This is precisely why the[3] like propionic acid rather than
-TsOH.
Solution: Ensure that your reaction is completely neutralized with saturated aqueous before attempting any concentration or distillation.
Q: How do I track the purification on TLC if the product is UV-inactive?A: Methyl 3,4-dimethylpent-4-enoate lacks a conjugated chromophore, meaning it will not absorb UV light at 254 nm. You must use a chemical stain to validate its presence. Potassium permanganate (
) is highly effective; the isolated terminal alkene will rapidly reduce the Mn(VII) complex, appearing as a bright yellow spot against a purple background.
Standard Operating Procedure: Isolation & Purification
This protocol is designed as a self-validating system. Do not proceed to the next step unless the physical observations match the expected outcomes described below.
Phase 1: Quench and Extraction
Cooling: Allow the crude Johnson-Claisen reaction mixture to cool to room temperature (20–25 °C).
Neutralization: Slowly add saturated aqueous
dropwise while stirring vigorously. Validation: Continue addition until the evolution of gas completely ceases and the aqueous layer tests at pH ~8. This ensures the propionic acid catalyst is fully neutralized, preventing alkene isomerization.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether (
). Causality: is chosen over ethyl acetate because its extremely low boiling point (34.6 °C) allows for subsequent removal without product loss.
Phase 2: Washing and Drying
Methanol Removal: Wash the combined organic layers twice with distilled water. This removes the methanol byproduct generated during the orthoester exchange.
Pre-drying: Wash the organic layer once with saturated aqueous NaCl (brine) to break any micro-emulsions and pull bulk water from the ether phase.
Drying: Add anhydrous
to the organic phase until the solid flows freely like sand. Filter the suspension to remove the drying agent.
Phase 3: Careful Concentration & Final Purification
Concentration: Transfer the filtrate to a round-bottom flask. Concentrate using a rotary evaporator. Critical Parameters: Set the water bath to ≤ 25 °C. Start the vacuum at 200 mbar and cautiously lower it to no less than 100 mbar. Stop immediately when the solvent stops condensing.
Purification:
For small scales (<2 g): Purify the crude oil via flash column chromatography on silica gel using a gradient of 0–5% ethyl acetate in hexanes. Monitor fractions via
TLC staining.
For large scales (>2 g): Perform a fractional distillation under reduced pressure. Collect the fraction boiling at the specific temperature corresponding to your applied vacuum (estimated ~50–60 °C at 15 Torr).
Table 2: TLC Staining Guide for Reaction Components
Component
UV (254 nm)
Stain
PMA Stain (with heat)
2-methylbut-1-en-3-ol (Starting Material)
Inactive
Yellow spot (Immediate)
Dark blue
Trimethyl orthoacetate (Reagent)
Inactive
Inactive
Faint blue
Methyl 3,4-dimethylpent-4-enoate (Product)
Inactive
Yellow spot (Immediate)
Dark blue
Process Visualization
The following workflow illustrates the logical progression of the purification protocol, highlighting the phase separations and critical temperature controls required to isolate the volatile ester successfully.
Workflow for the isolation and purification of methyl 3,4-dimethylpent-4-enoate.
References
Johnson, W. S., Werthemann, L., Bartlett, W. R., Brocksom, T. J., Li, T.-T., Faulkner, D. J., & Petersen, M. R. "Simple stereoselective version of the Claisen rearrangement leading to trans-trisubstituted olefinic bonds. Synthesis of squalene." Journal of the American Chemical Society, 1970, 92(3), 741–743. URL:[Link]
Castro, A. M. M. "Claisen Rearrangement over the Past Nine Decades." Chemical Reviews, 2004, 104(6), 2939–3002. URL:[Link]
Technical Support Center: Purification of Methyl 3,4-dimethylpent-4-enoate
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of Methyl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of Methyl 3,4-dimethylpent-4-enoate, specifically focusing on the removal of unreacted orthoester starting materials. The advice herein is grounded in established chemical principles and field-proven laboratory techniques.
Overview: The Challenge of Purification
The synthesis of γ,δ-unsaturated esters like Methyl 3,4-dimethylpent-4-enoate often employs the Johnson-Claisen rearrangement. This powerful carbon-carbon bond-forming reaction utilizes an allylic alcohol and an excess of an orthoester, such as trimethyl orthoacetate or triethyl orthoacetate.[1] While efficient, the reaction often leaves unreacted orthoester in the crude product. Due to similarities in physical properties (e.g., boiling point, polarity) with the target ester, simple removal methods can be ineffective. This guide offers a systematic approach to achieving high purity.
A general workflow for selecting a purification strategy is outlined below.
Caption: Purification strategy decision tree.
Frequently Asked Questions (FAQs)
Q1: I've just finished my Johnson-Claisen rearrangement. What is the fastest and most direct way to remove the excess orthoester?
Answer: The most efficient method leverages the inherent chemical reactivity of the orthoester. Orthoesters are readily hydrolyzed under mild aqueous acidic conditions to form a simple ester and the corresponding alcohols, which are typically much more volatile and easier to remove than the parent orthoester.[2]
The generally accepted mechanism for this acid-catalyzed hydrolysis involves three main steps:
Protonation: A proton from the acid catalyst activates the orthoester by protonating one of the alkoxy oxygen atoms, making it a good leaving group (an alcohol).
Formation of a Carboxonium Ion: The protonated orthoester eliminates a molecule of alcohol to form a resonance-stabilized carboxonium ion intermediate.
Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the carboxonium ion.
Deprotonation & Decomposition: Subsequent proton transfer and decomposition of the hemiorthoester intermediate yield the final carboxylic ester and two additional molecules of alcohol.[3]
Caption: Simplified mechanism of acid-catalyzed orthoester hydrolysis.
Experimental Protocol: Mild Acidic Workup
Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent, such as diethyl ether or ethyl acetate. This ensures efficient partitioning.
Washing: Transfer the solution to a separatory funnel and wash with a dilute acidic solution. Options include 1% HCl, 5% citric acid, or saturated ammonium chloride (NH₄Cl) solution. The wash should be performed 2-3 times.
Neutralization: Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution).
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Analysis: Analyze a small aliquot of the resulting oil by ¹H NMR or GC-MS to confirm the absence of the orthoester. The characteristic signals for the orthoester (e.g., a sharp singlet for the methoxy groups of trimethyl orthoacetate) should be absent.
Q2: My target molecule, Methyl 3,4-dimethylpent-4-enoate, might be sensitive to acid. What are my alternatives to an acidic wash?
Answer: This is a valid concern, as acid-sensitive functional groups can isomerize, rearrange, or decompose. If your product is unstable even to mild acid, you should pursue non-hydrolytic physical separation methods.
Option 1: Purification on Silica Gel
Even without performing a full chromatographic separation, a simple filtration through a plug of silica gel can sometimes suffice. TMS ethers, which are also acid-labile, have been observed to hydrolyze upon exposure to silica gel.[4] The acidic nature of standard silica gel can be sufficient to hydrolyze the orthoester in situ as the crude mixture passes through.
Protocol: Silica Gel Plug Filtration
Place a cotton or glass wool plug at the bottom of a suitable funnel or column.
Add a layer of sand, followed by a 4-5 inch plug of silica gel.
Dissolve your crude product in a minimal amount of a non-polar solvent like hexane or dichloromethane.[5]
Carefully load the solution onto the top of the silica plug.
Elute the product from the plug using a solvent system with low to moderate polarity (e.g., 95:5 Hexane:Ethyl Acetate). The hydrolyzed byproducts (alcohols, simple esters) will either wash through quickly or remain on the silica.
Collect the eluent and concentrate it. Analyze for purity.
Option 2: Distillation
If the boiling points of your product and the unreacted orthoester are sufficiently different (ideally >25 °C), fractional distillation is a viable, scalable purification method.[6] For compounds with high boiling points, vacuum distillation is employed to lower the required temperature and prevent thermal decomposition.[7]
Compound
Molecular Weight ( g/mol )
Predicted Boiling Point (°C)
Methyl 3,4-dimethylpent-4-enoate
142.20
~160-170
Trimethyl orthoacetate
120.14
107-109
Triethyl orthoacetate
162.22
144-146
Note: Boiling points are estimates and can vary with pressure. Product boiling point is an estimate based on similar structures.
As shown in the table, the boiling point of trimethyl orthoacetate is significantly lower than the expected boiling point of the product, making fractional distillation an excellent choice. The boiling point of triethyl orthoacetate is closer, which may require a more efficient fractionating column to achieve good separation.[8]
Protocol: Fractional Vacuum Distillation
Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser. Ensure all glass joints are properly sealed for vacuum.
Heating: Heat the distillation flask using a heating mantle and a stir bar for smooth boiling. The pot will need to be heated more vigorously than in a simple distillation to overcome refluxing in the column.[9]
Fraction Collection: Slowly reduce the pressure to the desired level. Collect the forerun, which will contain low-boiling solvents and hydrolyzed byproducts. Carefully monitor the temperature at the head of the column. Collect the fraction that distills at a stable temperature corresponding to the orthoester.
Product Collection: Increase the heating mantle temperature to distill the main product fraction. Collect the liquid that distills over a narrow and stable temperature range.
Termination: Stop the distillation before the flask runs dry to prevent the formation of peroxides and potential charring.
Q3: Distillation isn't providing the purity I need. How do I develop a robust flash chromatography method?
Answer: Flash column chromatography is a highly effective technique for purifying esters and is often the final step to achieve >98% purity.[10] It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.
Caption: Basic setup for flash column chromatography.
Protocol: Normal-Phase Flash Chromatography
Stationary Phase Selection: For a moderately polar compound like your target ester, standard silica gel (SiO₂) is the most common and effective choice.[5]
Mobile Phase (Eluent) Selection:
Start by performing Thin Layer Chromatography (TLC) to determine an optimal solvent system.
A good starting point for esters is a mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Diethyl Ether).
Vary the ratio of the solvents until the desired product spot has a Retention Factor (Rf) of approximately 0.3-0.4. The orthoester impurity should have a different Rf value.
Column Packing:
Select a column size appropriate for your sample amount. A common rule of thumb is a silica gel to crude product weight ratio of 40:1 to 100:1.
Pack the column using a slurry method with your initial, non-polar eluent to ensure a homogenous, bubble-free packed bed.
Sample Loading:
Dissolve the crude product in the minimum amount of the mobile phase or a less polar solvent like dichloromethane.
Carefully apply the concentrated sample solution to the top of the column.
Elution and Fraction Collection:
Begin eluting with your chosen mobile phase. Apply positive pressure (using air or nitrogen) to achieve a steady flow rate.
Collect fractions in an array of test tubes or flasks. Monitor the elution of your compound using TLC or a UV detector if your compound is UV-active.
Analysis and Pooling:
Analyze the collected fractions by TLC to identify those containing the pure product.
Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Tip: If your product and the orthoester impurity are very close in polarity (co-elute), consider using a shallower solvent gradient (slowly increasing the percentage of the polar solvent) or switching to a different stationary phase like alumina or a reversed-phase (C18) silica gel.[11]
References
J. T. Davis, P. A. Gale, R. Quesada, "Advances in Anion Transport and Supramolecular Medicinal Chemistry," Chemical Society Reviews, 2020.
H. Kwart, M. Baevsky, "Kinetics and Mechanism in the Acid-catalyzed Hydrolysis of Orthoesters," Journal of the American Chemical Society, 1958.
O. Bouab, G. Lamaty, C. Moreau, O. Pomares, P. Deslongchamps, L. Ruest, "Acid catalysed hydrolysis of orthoesters," Canadian Journal of Chemistry, 1980.
BenchChem, "A Comparative Guide to the HPLC Purification of Long-Chain Esters Synthesized from Ethyl 8-bromooctanoate," BenchChem, 2025.
M. Hut'ka, P. Šafář, "The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable," Accounts of Chemical Research, 2024.
Biotage, "Non-aqueous (or nearly so) reversed-phase flash column chromatography – a nice alternative for purifying lipophilic compounds," Biotage, 2023.
P. T. Corbett, J. K. M. Sanders, "Orthoester Exchange: a Tripodal Tool for Dynamic Covalent and Systems Chemistry," University of Cambridge, N.D.
A. Márquez, J. R. Mora, "DFT Calculations of Triethyl and Trimethyl Orthoacetate Elimination Kinetics in the Gas Phase," The Journal of Physical Chemistry A, 2009.
G. D. Bennett, L. A. Paquette, "ALLYLINDATION IN AQUEOUS MEDIA: METHYL 3-(HYDROXYMETHYL)-4-METHYL-2-METHYLENEPENTANOATE," Organic Syntheses, 1998.
Google Patents, "Process for preparing orthoesters," Google Patents, N.D.
Reddit, "TMS deprotection of acid- and base-sensitive substrate," r/Chempros, 2021.
M. A. Zolfigol, et al., "Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media," RSC Advances, 2020.
Jack Westin, "Distillation - Separations And Purifications," MCAT Content, N.D.
Google Patents, "Methyl 3,3-dimethyl-4-pentenoate production method," Google Patents, 2016.
BenchChem, "An In-depth Technical Guide to the Synthesis of Methyl 2,2-dimethylpent-4-enoate," BenchChem, 2025.
Technical Support Center: Optimizing the Thermal Rearrangement of Methyl 3,4-dimethylpent-4-enoate
Welcome to the technical support center for the thermal rearrangement of Methyl 3,4-dimethylpent-4-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techni...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the thermal rearrangement of Methyl 3,4-dimethylpent-4-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this specific transformation. The rearrangement of Methyl 3,4-dimethylpent-4-enoate is a[1][1]-sigmatropic shift, specifically a Cope rearrangement, which proceeds through a concerted, pericyclic transition state.[2][3] This guide will address common questions and challenges encountered during this process, offering practical solutions and the underlying scientific principles.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the thermal rearrangement of Methyl 3,4-dimethylpent-4-enoate?
The thermal rearrangement of Methyl 3,4-dimethylpent-4-enoate, a substituted 1,5-diene, yields its constitutional isomer, Methyl 3,4-dimethylpent-4-enoate. This reaction is an equilibrium process, and the final ratio of starting material to product will depend on their relative thermodynamic stabilities.[4] The formation of a more substituted and, therefore, more stable alkene in the product can drive the equilibrium forward.[5]
Technical Support Center: Chiral Resolution of Methyl 3,4-dimethylpent-4-enoate
Welcome to the technical support center for the chiral resolution of Methyl 3,4-dimethylpent-4-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the chiral resolution of Methyl 3,4-dimethylpent-4-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the separation of this compound's enantiomers. The following sections offer solutions based on established scientific principles and field-proven insights to help you optimize your resolution strategy.
Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes, typically lipases, to preferentially catalyze the hydrolysis of one enantiomer of an ester, leaving the other enantiomer unreacted.[1] The theoretical maximum yield for the desired enantiomer in a standard kinetic resolution is 50%.[2]
Issue: Low Enantiomeric Excess (ee) or Slow Conversion Rate
Question: "I am attempting a lipase-catalyzed hydrolysis of racemic Methyl 3,4-dimethylpent-4-enoate, but I'm observing poor enantioselectivity (low E-value) and the reaction is not reaching 50% conversion in a reasonable timeframe. What are the likely causes and how can I fix this?"
This is a frequent challenge in developing enzymatic resolutions. The enantioselectivity and activity of an enzyme are profoundly influenced by its environment.[3] The issue likely stems from one or more suboptimal reaction parameters.
Systematic Troubleshooting Protocol:
Enzyme Selection: Not all lipases are created equal. Their substrate specificities and enantiopreferences vary widely. If you are using a common lipase like Candida antarctica Lipase B (CALB) and seeing poor results, consider screening other commercially available lipases such as those from Pseudomonas cepacia or Candida rugosa.[4][5]
Solvent System Optimization: The choice of solvent is critical and can dramatically alter enzyme activity and selectivity.[3][6]
Principle: Non-polar, hydrophobic solvents generally maintain the rigid conformation of the enzyme required for high enantioselectivity. More polar solvents can increase enzyme flexibility, sometimes leading to higher activity but lower selectivity.[4][6]
Actionable Steps:
If using a polar organic solvent like THF or acetone, try switching to a non-polar solvent like hexane, toluene, or methyl tert-butyl ether (MTBE).[4][6]
For hydrolysis reactions, a biphasic system (e.g., toluene/aqueous buffer) is often effective. Ensure vigorous stirring to maximize the interfacial area.
Control water activity (a_w). Even in organic media, a minute amount of water is essential for enzyme function.[7] You can control this by adding a specific amount of water or using salt hydrate pairs.
Temperature Adjustment:
Principle: Lowering the reaction temperature often increases enantioselectivity (higher E-value) at the cost of a slower reaction rate. This is because the activation energy difference between the two enantiomeric transition states becomes more significant at lower temperatures.
Actionable Steps:
If your reaction is running at room temperature (20-25°C) or higher, try reducing it to 4°C or 0°C.
Conversely, if the reaction is too slow, a modest increase in temperature (e.g., to 30-40°C) might be necessary, but monitor the effect on enantiomeric excess (ee) closely.[3]
pH Control (for aqueous or biphasic systems):
Principle: Lipases have an optimal pH range for activity, typically around pH 7.[2] During hydrolysis of the methyl ester, the liberated 3,4-dimethylpent-4-enoic acid will lower the pH, potentially inhibiting or deactivating the enzyme.
Actionable Steps:
Use a buffer system (e.g., phosphate-buffered saline, PBS) at pH 7.0-7.5.
For larger-scale reactions, employ a pH-stat to automatically titrate a dilute base (e.g., 0.1 M NaOH) to maintain a constant pH.
Troubleshooting Guide 2: Diastereomeric Salt Crystallization
This classical resolution method involves hydrolyzing the racemic methyl ester to the corresponding carboxylic acid. This racemic acid is then reacted with an enantiomerically pure chiral base (the resolving agent) to form a pair of diastereomeric salts.[8][9][] Since diastereomers have different physical properties, they can be separated by fractional crystallization.[11][12]
Issue: Failure to Crystallize ("Oiling Out") or Poor Diastereomeric Purity
Question: "After reacting my racemic 3,4-dimethylpent-4-enoic acid with (R)-(+)-α-phenylethylamine, the resulting salt either 'oils out' as a liquid phase or I get very low diastereomeric excess (d.e.) in the crystals that do form. How can I improve my crystallization?"
This is a classic problem in diastereomeric resolution that points to issues with solvent selection and supersaturation control.[8]
Systematic Troubleshooting Protocol:
Resolving Agent Selection: While α-phenylethylamine is a common choice, it may not be optimal for your specific substrate.[11] Consider screening other commercially available chiral bases like brucine, cinchonine, or other chiral amines to find one that forms a more crystalline salt with a significant solubility difference between the two diastereomers.[][13]
Systematic Solvent Screening: This is the most critical step. The goal is to find a solvent or solvent mixture where one diastereomeric salt is sparingly soluble and the other is freely soluble.[8][14]
Actionable Steps:
Perform a small-scale screen in an array of vials.[14] Test a range of solvents with varying polarities, such as ethanol, isopropanol, ethyl acetate, acetonitrile, and toluene.[8]
If the salts are too soluble in all solvents, try solvent/anti-solvent combinations. Dissolve the salt mixture in a minimal amount of a good solvent (e.g., methanol) and slowly add an anti-solvent (e.g., hexane or diethyl ether) until turbidity persists.
If the salts are insoluble in most solvents, try dissolving them in a polar solvent like methanol and then adding a less polar co-solvent until you reach a point of saturation.
Control the Rate of Crystallization:
Principle: Rapid crystallization, often caused by crash cooling or fast anti-solvent addition, can trap the more soluble diastereomer in the crystal lattice, leading to low purity.[8]
Actionable Steps:
Slow Cooling: Cool the saturated solution slowly. A programmable bath is ideal, but an insulated Dewar can also be effective.
Seeding: Once the solution is supersaturated, add a few seed crystals of the desired diastereomer to encourage controlled crystal growth.[8][14]
Evaporation: Allow the solvent to evaporate slowly from a saturated solution at a constant temperature.
Recrystallization: It is rare to achieve >95% d.e. in a single crystallization. One or two subsequent recrystallizations of the enriched solid material are often necessary to achieve high diastereomeric purity.[8]
Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. It relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.[15]
Issue: Poor Resolution (Rs < 1.5) or Peak Co-elution
Question: "I'm trying to separate the enantiomers of Methyl 3,4-dimethylpent-4-enoate on a polysaccharide-based chiral column (e.g., Chiralcel® OD-H), but the peaks are either completely co-eluting or have very poor resolution. What can I do?"
This indicates a mismatch between the analyte, the chiral stationary phase, and the mobile phase. A systematic approach to method development is required.
Systematic Troubleshooting Protocol:
Confirm CSP Suitability: While polysaccharide-based CSPs (derivatives of cellulose or amylose) are broadly effective, they don't work for every compound.[16] If extensive mobile phase screening fails, you may need to try a different type of CSP, such as a cyclodextrin-based or protein-based column.[15][17][18]
Mobile Phase Optimization: This is the most common area for improvement.
Principle: The mobile phase, particularly the organic modifier (alcohol), competes with the analyte for interaction sites on the CSP. Changing the type and concentration of the alcohol can dramatically alter selectivity.[16]
Actionable Steps (Normal Phase):
Screen Alcohols: If you are using a standard Hexane/Isopropanol (IPA) mobile phase, try switching the alcohol modifier to Ethanol (EtOH), n-Propanol, or a combination (e.g., IPA/EtOH).
Vary Modifier Concentration: Adjust the alcohol percentage in small increments (e.g., from 10% to 5%, then to 15%).
Use Additives: For acidic or basic analytes (not applicable to your ester, but a general tip), adding a small amount of an acid (e.g., 0.1% Trifluoroacetic Acid - TFA) or a base (e.g., 0.1% Diethylamine - DEA) can significantly improve peak shape.[16]
Adjust Flow Rate and Temperature:
Principle: Chiral recognition is a thermodynamic process. Lower temperatures often enhance selectivity and improve resolution.[16] Furthermore, mass transfer on chiral phases can be slow, so reducing the flow rate often increases column efficiency.[16]
Actionable Steps:
Lower the Flow Rate: Decrease the flow rate from a standard 1.0 mL/min to 0.5 mL/min or even 0.25 mL/min.
Conduct a Temperature Study: Analyze the sample at different temperatures (e.g., 15°C, 25°C, and 40°C) to find the optimum condition for resolution.[16]
Check for Column Overload: Injecting too much sample can lead to peak fronting or tailing, which destroys resolution.[17]
Actionable Step: Dilute your sample by a factor of 10 or 100 and re-inject. If peak shape and resolution improve, you were overloading the column.
Frequently Asked Questions (FAQs)
Q1: How can I determine the absolute configuration of my separated enantiomers?A: The most common method is Mosher's Ester Analysis.[19] This involves separately reacting each pure enantiomer (after hydrolysis to the corresponding alcohol) with both (R)- and (S)-MTPA chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride).[20] By comparing the ¹H NMR spectra of the resulting diastereomeric esters, you can assign the absolute configuration based on predictable shifts in proton resonances near the chiral center.[19][20][21][22][23]
Q2: For a large-scale process, what are the pros and cons of enzymatic resolution vs. diastereomeric crystallization?A:
Enzymatic Resolution:
Pros: Often highly selective, operates under mild conditions (avoids harsh acids/bases), and can sometimes be performed directly on the ester without prior hydrolysis.
Cons: Limited to a 50% theoretical yield for a single enantiomer unless a dynamic kinetic resolution process is implemented.[2][24] Enzymes can be expensive and may require optimization of conditions like pH and temperature.
Diastereomeric Crystallization:
Pros: A well-established, scalable, and often more cost-effective technique for large quantities.[25] The resolving agent can often be recovered and recycled.
Cons: Success is highly dependent on finding a suitable resolving agent and solvent system, which can be a time-consuming screening process.[11] It often requires multiple recrystallizations to achieve high purity.
Q3: Is it possible to racemize the unwanted enantiomer to improve the overall yield beyond 50%?A: Yes, this is the principle behind Dynamic Kinetic Resolution (DKR).[24] For your compound, the unwanted 3,4-dimethylpent-4-enoic acid (from enzymatic resolution) or the acid recovered from the mother liquor (from crystallization) would need to be racemized. The alpha-proton to the carbonyl group is potentially labile.[26] This can sometimes be achieved by treatment with a strong base or acid, which promotes the formation of an achiral enol or enolate intermediate, leading to racemization upon reprotonation.[27][28][29] This racemic acid can then be recycled back into the resolution process, theoretically allowing for a 100% yield of the desired enantiomer.
Data & Workflow Visualizations
Data Tables
Table 1: Example of Lipase Screening for Kinetic Resolution
Entry
Lipase Source
Solvent
Temp (°C)
Time (h)
Conversion (%)
ee_substrate (%)
E-value
1
Candida antarctica B
Toluene
25
24
48
92
>100
2
Pseudomonas cepacia
Hexane
25
48
35
65
15
3
Candida rugosa
THF
25
24
51
20
<5
4
Candida antarctica B
Toluene
4
72
45
>99
>200
Table 2: Example of Solvent Screening for Diastereomeric Crystallization
Entry
Resolving Agent
Solvent
Yield (%)
d.e. (%)
1
(R)-Phenylethylamine
Ethanol
40
65
2
(R)-Phenylethylamine
Ethyl Acetate
35
82
3
(R)-Phenylethylamine
Isopropanol
42
75
4
Brucine
Acetone
28
91
Experimental Workflow Diagrams
Caption: Workflow for diastereomeric salt crystallization.
References
Mohapatra, S. C., & Hsu, J. T. (1999). Optimizing lipase activity, enantioselectivity, and stability with medium engineering and immobilization for beta-blocker synthesis. Biotechnology and Bioengineering, 64(2), 213-220. [Link]
Scilit. (n.d.). Optimizing lipase activity, enantioselectivity, and stability with medium engineering and immobilization for β-blocker synthesis. Retrieved from [Link]
SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]
Shin, J. S., Luque, S., & Klibanov, A. M. (2000). Improving lipase enantioselectivity in organic solvents by forming substrate salts with chiral agents. Biotechnology and Bioengineering, 69(5), 577-583. [Link]
Cherkupally, P., et al. (2015). Catalytic Enantioselective α-Alkylation of Carbonyl Compounds by Unactivated Alkyl Electrophiles. PMC. [Link]
PMC. (n.d.). New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. [Link]
ResearchGate. (n.d.). Application of a modified Mosher's method for the determination of enantiomeric ratio and absolute configuration at C-3 of chiral 1,3-dihydroxy ketones. [Link]
SciSpace. (n.d.). Chiral Anisotropic Reagents for Determining the Absolute Configuration of Secondary Alcohols and Carboxylic Acids. [Link]
European Journal of Organic Chemistry. (n.d.). Determination of the Absolute Configurations of Chiral Alkanes – An Analysis of the Available Tools. [Link]
Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]
Regis Technologies. (2022). Getting Started with Chiral Method Development. [Link]
ResearchGate. (2025). Mechanism of Enantioselectivity of Lipases and Other Synthetically Useful Hydrolases. [Link]
J-STAGE. (n.d.). How Does Lipase Flexibility Affect Its Enantioselectivity in Organic Solvents? A Possible Role of CH Association in Stabilization. [Link]
Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of LProlinamide by Reverse Phase HPLC. [Link]
JoVE. (2023). Stereochemical Effects of Enolization. [Link]
Journal of Chemical and Pharmaceutical Research. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. [Link]
Fenix. (n.d.). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. [Link]
Chemistry LibreTexts. (2023). 13.9: Racemic Mixtures and the Resolution of Enantiomers. [Link]
PMC. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. [Link]
MDPI. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. [Link]
Technical Support Center: Minimizing Hydrolysis Side Reactions of Methyl 3,4-dimethylpent-4-enoate
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with Methyl 3,4-dimethylpent-4-enoate . This document provides mechanistic i...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with Methyl 3,4-dimethylpent-4-enoate . This document provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to prevent the hydrolytic degradation of this specific ester during synthesis, workup, and storage.
Structural Vulnerability Analysis
Methyl 3,4-dimethylpent-4-enoate is a highly versatile synthetic intermediate, but its methyl ester moiety is exceptionally susceptible to nucleophilic attack. Unlike sterically hindered esters (e.g., tert-butyl or isopropyl esters), the methyl group provides virtually no steric shielding to the carbonyl carbon[1].
While the 3,4-dimethylpent-4-enyl chain introduces some steric bulk at the C3 (
) position, the C2 () position is an unsubstituted methylene (-CH₂-) group. This lack of -branching leaves the ester carbonyl highly exposed to water and hydroxide ions. Consequently, the molecule is highly prone to hydrolysis—especially during aqueous workups or transition-metal catalyzed reactions where Lewis acidic metals can further activate the carbonyl[2].
Troubleshooting Guide & FAQs
Q1: Why am I observing significant hydrolysis (loss of product) during my basic aqueous workup?A1: You are likely inducing saponification (base-catalyzed hydrolysis). When quenching a reaction with strong bases like NaOH or even saturated Na₂CO₃, hydroxide ions act as strong nucleophiles, attacking the unhindered carbonyl carbon to form a tetrahedral intermediate. This intermediate collapses to release methoxide, forming a carboxylic acid. Because the reaction environment is basic, the carboxylic acid is rapidly deprotonated to a carboxylate anion. This deprotonation is highly exothermic and irreversible, driving the hydrolysis completely to the product side[2].
Solution: Shift from basic quenches to pH-controlled buffering (see Protocol 1).
Q2: How can I prevent hydrolysis during Lewis acid-catalyzed reactions or olefin cross-metathesis?A2: Transition metals and Lewis acids coordinate to the carbonyl oxygen, withdrawing electron density and making the carbonyl carbon even more electrophilic. If trace moisture is present in your solvents or atmosphere, water acts as a nucleophile and rapidly cleaves the activated ester.
Solution: Ensure strict anhydrous conditions. Use Schlenk line techniques, dry your solvents over activated 3Å molecular sieves, and utilize an anhydrous quench (see Protocol 2).
Q3: My ester degrades during long-term storage. How do I stabilize it?A3: Trace moisture and residual acidic impurities from incomplete purification can initiate acid-catalyzed hydrolysis. Unlike base-catalyzed hydrolysis, acid hydrolysis is reversible, but in the presence of ambient moisture, the equilibrium shifts toward the carboxylic acid [3]. Furthermore, the generated carboxylic acid acts as an autocatalyst, accelerating further degradation.
Solution: Store the purified ester over anhydrous K₂CO₃ or 4Å molecular sieves in a tightly sealed, argon-flushed amber vial at -20°C.
Quantitative Data: Workup Conditions
Table 1: Impact of Workup Conditions on Methyl 3,4-dimethylpent-4-enoate Hydrolysis
Workup Condition
pH Range
Hydrolysis Rate (Relative)
Recommended Usage
1M NaOH (Aqueous)
13.0 - 14.0
Very High (Irreversible)
Avoid entirely. Rapid saponification occurs.
Sat. Na₂CO₃ (Aqueous)
10.0 - 11.0
High
Not recommended. Significant yield loss during phase separation.
Sat. NaHCO₃ (Aqueous)
8.0 - 9.0
Moderate
Acceptable only if performed strictly at 0°C and separated rapidly.
pH 7.0 Phosphate Buffer
7.0
Very Low
Optimal. Neutral pH minimizes both acid and base catalysis.
1M HCl (Aqueous)
0.0 - 1.0
Moderate (Reversible)
Avoid. Acid catalysis activates the carbonyl to trace water.
Causality: By maintaining the aqueous phase at a strict pH of 7.0, we suppress both hydroxide-driven saponification and hydronium-driven acid catalysis. The use of cold temperatures further retards the kinetics of any background hydrolysis [1].
Cooling: Submerge the crude reaction mixture in an ice-water bath and allow it to reach 0°C. (Causality: Lower thermal energy reduces the kinetic rate of nucleophilic attack).
Quenching: Slowly add an equal volume of cold (4°C) pH 7.0 potassium phosphate buffer.
Validation Step: Dip a piece of universal pH paper into the aqueous layer to confirm the pH is between 6.5 and 7.5. If the pH is outside this range, the buffer capacity has been exceeded; add more buffer until neutralized.
Extraction: Add cold ethyl acetate (EtOAc) and transfer to a separatory funnel. Shake gently and vent frequently.
Phase Separation: Immediately separate the layers. (Causality: Minimizing contact time between the organic ester and the aqueous phase limits biphasic hydrolysis).
Drying: Wash the organic layer with cold brine (saturated NaCl) to strip residual water, then dry over anhydrous Na₂SO₄ until the powder flows freely.
Concentration: Filter the drying agent and concentrate the filtrate in vacuo using a water bath set no higher than 30°C.
Protocol 2: Anhydrous Reaction Setup and Quench
Causality: For reactions highly sensitive to water (e.g., metathesis), completely eliminating the aqueous workup prevents hydrolysis entirely.
Quenching: Quench the reaction by adding a solid, anhydrous reagent (e.g., anhydrous NaHCO₃ powder for acid neutralization) directly to the organic mixture.
Scavenging: Add activated 3Å molecular sieves to the flask and stir for 15 minutes to sequester any trace water generated during the reaction.
Filtration: Pass the suspension through a pad of Celite to remove solid salts and sieves.
Validation Step: Run a Karl Fischer titration on an aliquot of the filtrate to ensure water content is <50 ppm before proceeding to distillation or chromatography.
Mechanistic & Workflow Visualizations
Caption: Base-catalyzed hydrolysis mechanism (Saponification) of methyl esters.
Caption: Step-by-step workflow for pH-buffered aqueous workup to minimize ester hydrolysis.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Methyl 3,4-dimethylpent-4-enoate Purification
Status: Active
Ticket ID: #JC-33-SIGMA
Subject: Troubleshooting Low Purity in Distillation
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering purity issues during the vacuum distillation of Methyl 3,4-dimethylpent-4-enoate . This compound is typically synthesized via the Johnson-Claisen rearrangement of an allylic alcohol (likely 3-methylpent-2-en-4-ol or a similar precursor) with trimethyl orthoacetate.[1]
The low purity is rarely a failure of the distillation column itself but rather a chemical stability issue occurring inside the distillation pot. The terminal double bond at the
-position is thermodynamically unstable relative to the conjugated -position. If your reaction mixture contains trace acidic residues (from the propionic acid or phenol catalyst used in the Johnson-Claisen step), the heat of distillation will catalyze the migration of the double bond, resulting in an inseparable mixture of isomers.
Part 1: Diagnostic Triage
Before adjusting your distillation setup, compare your analytical data (GC/NMR) to the profiles below to identify the specific failure mode.
Symptom
Probable Cause
Mechanism
New peak appearing ~0.5-1.0 min after main peak (GC)
Isomerization
Acid-catalyzed migration of the double bond from (terminal) to (conjugated).
Broad peak / Baseline drift / Pot turns black
Polymerization
Thermal degradation of the diene/ene system; presence of oxygen or lack of radical inhibitor.
Peak matching starting material (Allylic Alcohol)
Incomplete Conversion
The Johnson-Claisen equilibrium was not driven to completion (failure to remove methanol).
Sharp, early eluting peak (sweet smell)
Orthoester Contamination
Excess trimethyl orthoacetate co-distilling with the product.
Part 2: The Isomerization Trap (Critical)
The most common reason for "low purity" in this specific synthesis is the formation of Methyl 3,4-dimethylpent-2-enoate .
The Chemistry of Failure:
The Johnson-Claisen rearrangement requires a weak acid catalyst. If you proceed directly to distillation without rigorous neutralization, the pot residue becomes a "reactor" at
. The terminal alkene (kinetic product) isomerizes to the internal alkene (thermodynamic product).
Visualizing the Pathway:
Figure 1: The acid-catalyzed isomerization pathway that occurs in the distillation pot.
Part 3: Troubleshooting Protocols
Protocol A: The "Neutralized" Distillation (Mandatory)
Use this if you suspect isomerization (Guide: Part 1).
The Logic: You must strip the crude reaction mixture of all acidic protons before heating. Standard bicarbonate washes are often insufficient for removing phenolic catalysts or organic acids trapped in the organic phase.
Dilution: Dilute the crude reaction mixture with Hexanes or Toluene (1:1 v/v).
Aggressive Wash:
Wash 2x with 1M NaOH (removes phenol/propionic acid).
Wash 1x with Saturated
.
Wash 1x with Brine.
Solid Phase Buffering (The Secret Weapon):
After drying over
, add 0.5% w/w solid Calcium Carbonate () or Sodium Bicarbonate directly to the distillation pot.
Do not filter it out. Distill from the solid base. This acts as an in-situ scavenger for any acid generated thermally.
Radical Inhibition: Add BHT (Butylated hydroxytoluene) (500 ppm) to the pot to prevent polymerization.
Protocol B: Separation of Starting Material
Use this if your GC shows unreacted allylic alcohol.
The Logic: The boiling points of the allylic alcohol precursor and the ester product are often too close for standard vacuum distillation. You must chemically modify the alcohol to separate it.
Scavenging: Before distillation, treat the crude mixture with Acetic Anhydride (1.1 eq relative to leftover alcohol) and a catalytic amount of DMAP. Stir at RT for 2 hours.
Effect: This converts the volatile allylic alcohol into a higher-boiling acetate ester.
Distillation: The target methyl ester will now distill significantly earlier than the heavy acetate impurity.
Part 4: Distillation Workflow & Decision Tree
Follow this logic flow to determine your next experimental step.
Figure 2: Decision tree for troubleshooting distillation impurities.
Part 5: Frequently Asked Questions (FAQ)
Q: What is the ideal vacuum pressure for this distillation?A: You should aim for < 5 mmHg . The target boiling point should be kept below
. If you distill at water aspirator pressure (~20 mmHg), the required pot temperature () will almost certainly cause isomerization, even with buffering.
Q: Can I use silica gel chromatography instead?A: Yes, but be careful. Silica gel is slightly acidic. If you use silica, you must deactivate it by flushing the column with 1% Triethylamine in Hexanes before loading your sample. Otherwise, the product may isomerize on the column.
Q: My distillate is cloudy. Why?A: This usually indicates co-distillation of water or methanol. Ensure you have stripped the crude on a rotovap at
for at least 30 minutes before high-vac distillation.
References
Johnson, W. S., et al. (1970).[2][3][4][5] "Simple Stereoselective Version of the Claisen Rearrangement Leading to Trans-Trisubstituted Olefinic Bonds." Journal of the American Chemical Society.[2][4]
BenchChem. (2025).[6] "Preventing isomerization of terminal alkenes during reaction." Technical Guide.
University of Rochester. "Purify by Distillation: General Notes and Vacuum Guidelines." Chemistry Department Guides.
SynArchive. "Johnson-Claisen Rearrangement Mechanism and Conditions."
Technical Support Center: High-Efficiency Synthesis of Methyl 3,3-dimethylpent-4-enoate
A Note on Nomenclature: This guide focuses on the synthesis of Methyl 3,3-dimethylpent-4-enoate (CAS 63721-05-1). While the request specified "Methyl 3,4-dimethylpent-4-enoate," established literature and industrial synt...
Author: BenchChem Technical Support Team. Date: March 2026
A Note on Nomenclature: This guide focuses on the synthesis of Methyl 3,3-dimethylpent-4-enoate (CAS 63721-05-1). While the request specified "Methyl 3,4-dimethylpent-4-enoate," established literature and industrial synthesis routes predominantly refer to the 3,3-dimethyl isomer. Given the structural similarity and the wealth of available data, this guide addresses the synthesis of the more commonly referenced compound, which is likely the intended subject of inquiry.
Overview of Synthetic Strategies
The synthesis of Methyl 3,3-dimethylpent-4-enoate, an important intermediate in the production of pyrethroid pesticides, is primarily achieved through two robust methods.[1] The choice between these routes depends on starting material availability, desired scale, and equipment.
Johnson-Claisen Rearrangement: A direct, one-pot method involving the reaction of 2-methyl-3-buten-2-ol with trimethyl orthoacetate. This[2][2]-sigmatropic rearrangement is thermally driven and acid-catalyzed, offering an efficient route to the target ester.[3]
Fischer-Speier Esterification: A classic two-step approach. First, the corresponding carboxylic acid, 3,3-dimethylpent-4-enoic acid, is synthesized. This acid is then esterified with methanol in the presence of an acid catalyst.[4]
This guide will provide an in-depth analysis of catalyst selection and troubleshooting for both pathways.
Catalyst Selection for Optimal Synthesis
Choosing the right catalyst is critical for maximizing yield, minimizing reaction time, and ensuring process efficiency. The selection depends heavily on the chosen synthetic route.
Route 1: Johnson-Claisen Rearrangement Catalysts
This rearrangement requires an acid catalyst to facilitate the formation of a ketene acetal intermediate.[3] Both homogeneous and heterogeneous acids can be employed.
Homogeneous Catalysts: These are soluble in the reaction medium, often leading to high activity.[5]
Phosphoric Acid (H₃PO₄): Widely used due to its effectiveness and moderate acidity, which helps prevent side reactions. It is a key component in industrial processes that combine the reaction with distillation to drive the equilibrium.[1] An improved method uses orthophosphoric acid in conjunction with sodium methoxide at different reaction stages to boost yields to as high as 84%.[6]
Propionic Acid: A milder organic acid that can also effectively catalyze the rearrangement.[3]
p-Toluenesulfonic Acid (p-TsOH): A strong organic acid that can be effective but may require more careful control of reaction conditions to avoid degradation.
Heterogeneous Catalysts: These solid-phase catalysts are easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling, which aligns with green chemistry principles.[7][8]
Acidic Resins (e.g., Amberlyst-15): These sulfonated polystyrene resins offer strong Brønsted acidity and are effective for various acid-catalyzed reactions.[3][7] However, their thermal stability can be a limitation, with some grades degrading at temperatures above 120-140°C.[7][8]
Zeolites (e.g., H-ZSM-5): Their shaped-selective nature can sometimes be a disadvantage for bulky molecules, but they offer high thermal stability.[8]
Table 1: Comparative Performance of Catalysts for Claisen Rearrangement
Catalyst Type
Catalyst Example
Temperature (°C)
Reaction Time (h)
Typical Yield (%)
Key Advantages & Disadvantages
Homogeneous
Phosphoric Acid
160-200
10-30
65-85
Adv: High activity, cost-effective. Disadv: Difficult to remove, potential for corrosion.[1]
Homogeneous
Orthophosphoric Acid / Sodium Methoxide
Staged
-
up to 84
Adv: Improved yield, reduced byproducts. Disadv: More complex multi-stage process.[6]
This equilibrium-limited reaction requires a strong acid catalyst and typically involves removing water to drive the reaction to completion.
Homogeneous Catalysts:
Sulfuric Acid (H₂SO₄): The most common and cost-effective catalyst for Fischer esterification. Its strong acidity and dehydrating properties make it highly effective.[4]
Heterogeneous Catalysts:
Ion-Exchange Resins (e.g., Amberlyst-15, Dowex 50WX8): Provide high catalytic activity and eliminate the need for aqueous workup to remove the catalyst, simplifying product isolation.[3][5][7]
Sulfated Zirconia: A solid superacid that shows high activity under milder conditions.[5]
Experimental Protocols
Protocol 1: Johnson-Claisen Rearrangement using Phosphoric Acid
Materials:
2-methyl-3-buten-2-ol
Trimethyl orthoacetate
Phosphoric acid (85%)
Stirring reactor connected to a distillation column
Procedure:
Charge the stirring reactor with 2-methyl-3-buten-2-ol and trimethyl orthoacetate in a mass ratio of approximately 1:1.3 to 1:1.5.[1]
Add phosphoric acid, constituting 0.8-2.0% of the total mass of the reactants.[1]
Heat the mixture to a reaction temperature of 170-190°C under a pressure of 0.8-1.3 MPa.[1]
During the reaction, methanol is continuously generated as a byproduct. Remove the methanol via the connected rectifying tower to drive the reaction forward.
After the reaction is complete, cool the mixture and purify the resulting Methyl 3,3-dimethylpent-4-enoate by fractional distillation.
Protocol 2: Fischer Esterification using Amberlyst-15
Materials:
3,3-dimethylpent-4-enoic acid
Methanol (anhydrous)
Amberlyst-15 resin
Round-bottom flask with reflux condenser
Procedure:
Dissolve 3,3-dimethylpent-4-enoic acid in an excess of methanol (e.g., 5-10 molar equivalents), which serves as both reactant and solvent.
Add Amberlyst-15 catalyst (e.g., 5-10% by weight of the carboxylic acid).
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Upon completion (typically several hours), cool the reaction mixture to room temperature.
Remove the Amberlyst-15 catalyst by simple filtration.
Remove the excess methanol using a rotary evaporator.
The remaining crude product can be purified by distillation under reduced pressure.
Visualizing Reaction Mechanisms
Caption: Mechanism of the Johnson-Claisen Rearrangement.
Caption: Mechanism of Fischer-Speier Esterification.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of Methyl 3,3-dimethylpent-4-enoate.
Q1: My yield from the Claisen rearrangement is consistently low (<60%). What are the likely causes and solutions?
Probable Cause 1: Reversible Reaction Equilibrium. The Claisen rearrangement is a reversible reaction. The accumulation of the methanol byproduct can push the equilibrium back towards the starting materials.
Solution: Implement continuous removal of methanol as it forms. Using a distillation apparatus (like a Dean-Stark trap or a full rectification column) in conjunction with the reactor is highly effective for driving the reaction to completion.[1]
Probable Cause 2: Catalyst Inactivity or Inappropriate Choice. The chosen acid catalyst may not be active enough, or it may be promoting side reactions at the reaction temperature.
Solution: If using a heterogeneous catalyst like Amberlyst-15, ensure it is fully dried and has not exceeded its maximum operating temperature.[8] If using a homogeneous catalyst, consider the staged addition of orthophosphoric acid and sodium methoxide, which has been shown to improve yields by controlling the reactive intermediates.[6]
Probable Cause 3: Formation of Byproducts. A known byproduct is 3'-methyl-2'-butenyl-3,3-dimethyl-pentenoate (MBDP), which can form an azeotrope with the desired product, making purification difficult and reducing isolated yield.[6]
Solution: Optimizing reaction conditions (temperature, catalyst concentration) can minimize byproduct formation. The improved process with staged catalysts was specifically designed to reduce the formation of MBDP.[6]
Q2: I am having trouble purifying the final product. It seems to co-distill with other components.
Probable Cause: Azeotrope Formation. As mentioned, the product can form an azeotrope with byproducts or unreacted starting materials, making simple distillation ineffective.
Solution:
Fractional Distillation: Use a high-efficiency fractional distillation column (e.g., a Vigreux or packed column) under reduced pressure to improve separation.
Chromatography: For small-scale lab preparations, column chromatography on silica gel is an effective, albeit less scalable, method for achieving high purity.
Q3: My Fischer esterification reaction does not go to completion. How can I improve the conversion rate?
Probable Cause: Equilibrium Limitation. Fischer esterification is a classic equilibrium-controlled process. The presence of water, a product, will inhibit the forward reaction.
Solution:
Use Excess Reagent: Employ a large excess of methanol (which is typically inexpensive) to shift the equilibrium towards the ester product according to Le Châtelier's principle.
Water Removal: If the reaction scale and setup permit, use a Dean-Stark apparatus to remove water as it is formed.
Use a Dehydrating Agent: While less common for this specific reaction, adding a dehydrating agent or using a catalyst with dehydrating properties (like concentrated H₂SO₄) can be effective.
Caption: A workflow for troubleshooting low yield issues.
Frequently Asked Questions (FAQs)
Q1: What is the most industrially viable catalyst for producing Methyl 3,3-dimethylpent-4-enoate?A: For large-scale industrial production via the Claisen rearrangement, phosphoric acid is often preferred.[1] Its low cost, high activity, and suitability for reactive distillation processes make it economically favorable. While heterogeneous catalysts offer easier separation, their potential for lower thermal stability and higher cost can be limiting for high-temperature reactions.[8]
Q2: Are there any greener alternatives to traditional acid catalysts?A: Yes, solid acid catalysts like Amberlyst resins or zeolites are considered greener alternatives to homogeneous acids like sulfuric or phosphoric acid.[7][8] Their primary advantage is the elimination of corrosive aqueous waste streams generated during neutralization and workup. They can be filtered off and potentially reused, reducing waste.[7] Enzymatic catalysis using lipases is another green alternative for esterification, but it operates under much milder conditions and may not be suitable for the high temperatures required for the Claisen rearrangement.[5][7]
Q3: What safety precautions are essential when running these reactions?A:
Flammability: Methanol and trimethyl orthoacetate are flammable. Ensure all heating is done using heating mantles or oil baths in a well-ventilated fume hood, away from ignition sources.
Corrosivity: Strong acids like sulfuric and phosphoric acid are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Pressure: The Claisen rearrangement can be run under pressure.[1] Ensure the reactor is appropriately rated for the target pressure and temperature and that all safety features (e.g., burst discs, pressure relief valves) are in place and functional.
Q4: Can I use a different orthoester or alcohol in the Claisen rearrangement?A: Yes, the Johnson-Claisen rearrangement is versatile. Using a different orthoester (e.g., triethyl orthoacetate) will yield the corresponding ethyl ester. Using a different allylic alcohol will result in a different substituted ester, demonstrating the reaction's utility in organic synthesis. However, the specific reaction conditions, including catalyst and temperature, would need to be re-optimized for the new substrates.
References
BenchChem Technical Support Team. (2025).
Galia, A., & Liotta, L. F. (2022).
Organic Chemistry Portal. (2023).
Vitiello, R., et al. (2021).
Samudrala, K., et al. (2022). Catalytic Esterification Using Solid Acid Carbon Catalysts Synthesized by Sustainable Hydrothermal and Plasma Sulfonation Techniques.
Bennett, G. D., & Paquette, L. A. (1994). ALLYLINDATION IN AQUEOUS MEDIA: METHYL 3-(HYDROXYMETHYL)
CN105541620A. (2016). Methyl 3,3-dimethyl-4-pentenoate production method.
BenchChem Technical Support Team. (2025).
Guidechem. (n.d.).
Zhang, H., et al. (2014). Improved Synthesis of 3,3-Dimethyl-4-Pentenoic Acid Methyl Ester.
Stability of Methyl 3,4-dimethylpent-4-enoate under acidic conditions
This technical guide addresses the stability profile of Methyl 3,4-dimethylpent-4-enoate under acidic conditions. It is designed for researchers observing unexpected side products or yield losses during synthesis and han...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide addresses the stability profile of Methyl 3,4-dimethylpent-4-enoate under acidic conditions. It is designed for researchers observing unexpected side products or yield losses during synthesis and handling.
Executive Summary
Methyl 3,4-dimethylpent-4-enoate is inherently unstable under acidic conditions (pH < 4). The presence of Brønsted or Lewis acids catalyzes two competing pathways:
Ester Hydrolysis: Conversion to the free acid.
Rapid Lactonization: The resulting acid undergoes intramolecular cyclization to form a thermodynamically stable
-lactone.
Critical Warning: Unlike simple esters, the specific substitution pattern (3,4-dimethyl) creates a "perfect storm" for cyclization. The formation of a stable tertiary carbocation at the
-position drives the reaction equilibrium almost entirely toward the lactone, often making this process irreversible.
Part 1: Mechanistic Insight & Causality
To control the stability of this molecule, you must understand the mechanism driving its degradation. The instability is not random; it is dictated by the Thorpe-Ingold Effect (gem-dialkyl effect) and carbocation stability.
The Degradation Pathway
Under acidic conditions, the reaction does not stop at hydrolysis. The protonation of the alkene leads to a tertiary carbocation, which is rapidly trapped by the carboxylic acid oxygen.
Figure 1: Acid-catalyzed degradation pathway showing the transition from ester to the thermodynamic lactone sink.
Why This Molecule is High-Risk
Tertiary Carbocation: Protonation of the C4=C5 double bond occurs at C5 (terminal), generating a positive charge at C4. Because C4 is substituted with a methyl group, this forms a highly stable tertiary carbocation .
Ring Size: The distance between the nucleophilic oxygen (C1) and the electrophilic carbon (C4) is optimal for forming a 5-membered
-lactone ring.
Kinetic Acceleration: The methyl group at C3 restricts bond rotation (Thorpe-Ingold effect), pre-organizing the molecule into a conformation that favors cyclization.
Part 2: Troubleshooting & FAQs
Q1: I see a new spot on TLC/peak in GC after acidic workup. Is it the free acid?
Likely No. It is almost certainly the lactone.
Reasoning: The free acid (3,4-dimethylpent-4-enoic acid) is a transient intermediate. In the presence of acid, it cyclizes rapidly.
Diagnostic: Check the IR spectrum.
Ester/Acid C=O: ~1735–1710 cm⁻¹
-Lactone C=O: ~1770–1780 cm⁻¹ (Shifted to higher frequency due to ring strain).
Q2: Can I prevent this by using a weaker acid?
Partial Mitigation.
Using weak acids (e.g., acetic acid) slows the kinetics but does not change the thermodynamics. If the reaction sits for extended periods, lactonization will occur.
Recommendation: Avoid acidic conditions entirely. If quenching a basic reaction, use saturated ammonium chloride (NH₄Cl) or a phosphate buffer (pH 7.0) instead of HCl or H₂SO₄.[1]
Q3: My compound degraded in CDCl₃. Why?
Chloroform Acidity.
CDCl₃ often contains traces of HCl (deuterium chloride) unless stored over silver foil or basic alumina.
Solution: Filter CDCl₃ through a small plug of basic alumina before dissolving your sample, or use
(Benzene-d6) for NMR analysis.
Part 3: Experimental Protocols
Protocol A: Safe Workup Procedure (Prevention)
Use this protocol to isolate the ester without inducing cyclization.
Quenching: Cool reaction mixture to 0°C.
Buffer Addition: Add cold Phosphate Buffer (pH 7.0) or Sat. NaHCO₃ . Do not use 1M HCl.
Extraction: Extract immediately with Diethyl Ether or Ethyl Acetate.
Drying: Dry organic layer over Anhydrous K₂CO₃ (Potassium Carbonate) or Na₂SO₄. Avoid MgSO₄ if it is slightly acidic (common in older batches).
Concentration: Remove solvent at < 30°C under vacuum.
A Comparative Guide to the ¹H and ¹³C NMR Spectral Interpretation of Methyl 3,4-dimethylpent-4-enoate
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique in modern organic chemistry, providing profound insights into molecular structure.[1] For researchers and professionals in drug development, the...
Author: BenchChem Technical Support Team. Date: March 2026
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique in modern organic chemistry, providing profound insights into molecular structure.[1] For researchers and professionals in drug development, the precise elucidation of a molecule's constitution is paramount. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of methyl 3,4-dimethylpent-4-enoate, a compound whose structural nuances are ideally suited for exploration by NMR.
While a definitive experimental spectrum for this specific molecule is not widely available in public databases, we can construct a highly accurate prediction based on foundational NMR principles and data from closely related constitutional isomers.[2][3] This comparative approach not only allows for a robust interpretation but also serves as a self-validating system for distinguishing between similar molecular architectures.
I. Structural Analysis of Methyl 3,4-dimethylpent-4-enoate
To interpret the NMR spectra, we must first dissect the molecule to identify all unique proton and carbon environments. Symmetry, or the lack thereof, will dictate the number of distinct signals we expect to observe.
Figure 1: Structure and Atom Labeling of Methyl 3,4-dimethylpent-4-enoate
Caption: Unique proton (H) and carbon (C) environments in methyl 3,4-dimethylpent-4-enoate.
The ¹H NMR spectrum provides information on the electronic environment of protons, their relative numbers (integration), and the number of neighboring protons (multiplicity).[4]
Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Integrations for Methyl 3,4-dimethylpent-4-enoate
Protons
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale for Chemical Shift
H_a
~ 3.7
Singlet (s)
3H
Protons on a methyl group attached to an electronegative oxygen atom of the ester.
H_b
~ 2.3 - 2.5
Doublet of doublets (dd)
2H
Methylene protons adjacent to a carbonyl group and a chiral center (C3).
H_c
~ 2.5 - 2.7
Multiplet (m)
1H
Methine proton adjacent to a methyl group and the vinyl group.
H_d
~ 1.1
Doublet (d)
3H
Methyl group protons on a saturated carbon (C3), split by the H_c proton.
H_e
~ 4.8 - 5.0
Singlet (s) or very narrow multiplet
1H
Vinylic proton on a disubstituted carbon (C5), showing geminal coupling to H_f.
H_f
~ 4.8 - 5.0
Singlet (s) or very narrow multiplet
1H
Vinylic proton on a disubstituted carbon (C5), showing geminal coupling to H_e.
H_g
~ 1.7
Singlet (s) or very narrow multiplet
3H
Vinylic methyl group protons.
Causality Behind ¹H NMR Predictions:
Chemical Shift (δ): The position of a signal on the x-axis is primarily influenced by the electron density around the proton.[5] Electronegative atoms, like the oxygens in the ester group, pull electron density away from adjacent protons (deshielding), causing their signals to appear at a higher chemical shift (downfield).[5] Protons on or near double bonds (vinylic protons) are also deshielded and appear downfield.
Integration: The area under each signal is proportional to the number of protons generating that signal. This allows for a quantitative assessment of the relative number of protons in each unique environment.
Multiplicity (Splitting): Protons on adjacent carbons "feel" each other's magnetic fields, causing their signals to be split into multiple peaks. This splitting pattern, or multiplicity, is described by the n+1 rule, where 'n' is the number of equivalent neighboring protons.
Visualizing Proton Coupling
The relationships between adjacent protons can be visualized in a coupling diagram.
Caption: Predicted ¹H-¹H spin-spin coupling network for methyl 3,4-dimethylpent-4-enoate.
III. Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum indicates the number of unique carbon environments in a molecule.[6]
Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl 3,4-dimethylpent-4-enoate
Carbon
Predicted Chemical Shift (δ, ppm)
Carbon Type
Rationale for Chemical Shift
C1
~ 172
C=O
Carbonyl carbon of an ester, highly deshielded.
C2
~ 40
CH₂
Methylene carbon adjacent to the carbonyl group.
C3
~ 45
CH
Methine carbon, an aliphatic sp³ carbon.
C4
~ 145
C
Quaternary vinylic carbon, deshielded due to the double bond.
C5
~ 112
CH₂
Terminal vinylic methylene carbon.
C6
~ 52
CH₃
Methyl carbon of the ester group.
C7
~ 20
CH₃
Aliphatic methyl carbon attached to C3.
C8
~ 20
CH₃
Vinylic methyl carbon attached to C4.
Causality Behind ¹³C NMR Predictions:
The chemical shift of a carbon atom is primarily determined by its hybridization and the electronegativity of the atoms attached to it.
sp² carbons (C=C and C=O) are significantly deshielded and appear far downfield (100-220 ppm) compared to sp³ carbons (0-90 ppm).[7]
The carbonyl carbon (C1) of the ester is the most deshielded due to the two attached electronegative oxygen atoms.
The vinylic carbons (C4 and C5) appear in the characteristic alkene region of the spectrum.[8]
IV. Comparison Guide: Distinguishing from a Constitutional Isomer
A key application of NMR is its ability to differentiate between constitutional isomers—molecules with the same chemical formula but different atomic connectivity.[2] Let's compare the predicted spectrum of our target molecule with that of its isomer, methyl 3,3-dimethylpent-4-enoate .
Figure 2: Structure of Methyl 3,3-dimethylpent-4-enoate
Two distinct aliphatic methyl signals (a doublet and a singlet). One vinylic methyl singlet.
One signal for two equivalent methyl groups (a singlet, 6H integration).
The number and multiplicity of the methyl signals are a clear giveaway. The 3,3-isomer has two chemically equivalent methyl groups on a quaternary carbon, resulting in a single 6H singlet.
¹H NMR: Vinylic Protons
Three vinylic protons: two on a CH₂ group and one on a methyl group.
Three vinylic protons in a characteristic pattern for a terminal vinyl group (dd, d, d).
The splitting pattern of the vinylic protons in the 3,3-isomer is more complex due to coupling with the adjacent methine proton.
¹³C NMR: Quaternary Carbon
One sp² quaternary carbon (C4, ~145 ppm).
One sp³ quaternary carbon (C3, ~40 ppm).
The chemical shift of the quaternary carbon is dramatically different, reflecting its hybridization state. This is often the most definitive signal for distinguishing these isomers.
¹³C NMR: Number of Signals
Nine distinct carbon signals expected.
Eight distinct carbon signals expected (the two methyls at C3 are equivalent).
The difference in symmetry leads to a different total number of signals in the ¹³C NMR spectrum.
This comparative analysis demonstrates the power of NMR to provide an unambiguous structural assignment. The distinct patterns in both the ¹H and ¹³C NMR spectra serve as a unique fingerprint for each isomer.
V. Experimental Protocols
To ensure the acquisition of high-quality, reproducible NMR data, the following protocol should be followed.
Sample Preparation for ¹H and ¹³C NMR
Mass Determination: Accurately weigh 5-10 mg of the analyte for ¹H NMR or 20-30 mg for ¹³C NMR.
Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
Standardization: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal. TMS is set to 0.00 ppm and is used to calibrate the chemical shift axis.
NMR Data Acquisition Workflow
The process of acquiring an NMR spectrum involves several key steps performed by the spectrometer's software.
Caption: Standard workflow for NMR data acquisition and processing.
VI. Conclusion
The structural elucidation of methyl 3,4-dimethylpent-4-enoate is a prime example of the analytical power of NMR spectroscopy. Through a systematic interpretation of predicted ¹H and ¹³C NMR spectra, we can assign every proton and carbon to its specific location within the molecule. Furthermore, by comparing these predicted spectra to those of a constitutional isomer, we establish a robust and self-validating method for unambiguous identification. This guide provides researchers with the foundational knowledge and comparative data necessary to confidently analyze this and similar unsaturated ester systems, ensuring accuracy and integrity in their scientific endeavors.
VII. References
Z. Feng, A. Bhadauria, M. Popescu, et al. (2025). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv. [Link]
J. A. K. Williams, et al. (2024). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. PMC. [Link]
Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]
Taylor & Francis Online. (2019). 13C NMR chemical shift prediction of diverse chemical compounds. [Link]
Morganton Scientific. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. [Link]
H. Zamora Carreras. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Technology Networks. [Link]
E. Breitmaier. (n.d.). Structure Elucidation By NMR In Organic Chemistry. Wiley. [Link]
Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). [Link]
Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. [Link]
MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]
Scribd. (n.d.). EXPERIMENT 4: NMR Analysis of A Constitutional Isomer. [Link]
Modgraph. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. [Link]
Advanced GC-MS Fragmentation Pattern Analysis of Methyl 3,4-dimethylpent-4-enoate: Single Quadrupole vs. High-Resolution GC-Q-TOF
Methyl 3,4-dimethylpent-4-enoate (C₈H₁₄O₂, MW: 142.20 g/mol ) is a branched, unsaturated ester. In drug development and lipidomics, the structural elucidation of such compounds presents a unique analytical challenge. Rel...
Author: BenchChem Technical Support Team. Date: March 2026
Methyl 3,4-dimethylpent-4-enoate (C₈H₁₄O₂, MW: 142.20 g/mol ) is a branched, unsaturated ester. In drug development and lipidomics, the structural elucidation of such compounds presents a unique analytical challenge. Relying solely on nominal mass libraries often yields ambiguous results due to the complex isomerization of double bonds and branching points.
This guide objectively compares the performance of traditional Single Quadrupole GC-MS against High-Resolution GC-Quadrupole-Time-of-Flight (GC-Q-TOF) MS, providing a self-validating framework for the definitive structural elucidation of this molecule.
Mechanistic Fragmentation Logic (The "Why")
To confidently identify Methyl 3,4-dimethylpent-4-enoate, one must understand the thermodynamic drivers behind its 70 eV Electron Ionization (EI) fragmentation. The fragmentation is not random; it is a highly predictable system governed by carbocation stability and steric rearrangements.
Allylic Cleavage (m/z 69): The most thermodynamically favored event is the cleavage of the C2-C3 bond. This yields a secondary allylic carbocation ([C₅H₉]⁺). The resonance stabilization provided by the adjacent C4=C5 double bond heavily drives this pathway, often making m/z 69 the base peak.
McLafferty Rearrangement (m/z 74): Despite the unsaturation at C4, the methyl group attached to C3 acts as a valid gamma-carbon relative to the ester carbonyl. The carbonyl oxygen abstracts a hydrogen from this gamma-methyl group via a six-membered transition state, expelling isoprene (neutral loss of 68 Da) and yielding the classic [C₃H₆O₂]⁺• enol radical cation at m/z 74.
Alpha Cleavage (m/z 111): Direct homolytic cleavage of the methoxy group (-OCH₃) yields the resonance-stabilized acylium ion[C₇H₁₁O]⁺.
Figure 1: Primary GC-MS EI fragmentation pathways of Methyl 3,4-dimethylpent-4-enoate.
Technology Comparison: SQ-MS vs. GC-Q-TOF
While Single Quadrupole (SQ) MS is the workhorse of routine screening, it suffers from nominal mass limitations. For unsaturated esters, the molecular ion ([M]⁺) is often entirely absent in standard 70 eV EI [1]. High-Resolution Accurate Mass (HRAM) GC-Q-TOF overcomes this by pairing exact mass fragmentomics with soft ionization techniques like Solvent Mediated Chemical Ionization (SMCI) or Field Ionization (FI) [2].
Performance Comparison Matrix
Analytical Feature
Single Quadrupole GC-MS (EI)
High-Resolution GC-Q-TOF MS (EI/CI)
Mass Accuracy
Nominal (~0.1 Da)
Sub-ppm (< 1 ppm)
Molecular Ion [M]⁺
Often < 2% relative abundance (EI)
Preserved via Soft CI/FI; Confirmed by exact mass
Fragment Identification
Relies heavily on NIST/Wiley library matching
Empirical formula generation via mass defect
Isotope Fidelity
Moderate
Excellent (Enables fine structural elucidation)
Isobaric Resolution
Cannot distinguish [C₅H₉]⁺ from [CF₃]⁺
Easily resolves isobaric interferences
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following protocol integrates internal standardization and Retention Index (RI) calibration. A mass spectrum without an orthogonal retention metric is only half an identification.
Sample Dilution: Dilute Methyl 3,4-dimethylpent-4-enoate to 10 µg/mL in GC-grade hexane.
Internal Standard (ISTD): Spike the sample with 1 µg/mL of Methyl nonanoate. This controls for injection variability.
Retention Index Calibration: Inject a C₈-C₂₀ n-alkane standard mix. Calculate the Kovats Retention Index (RI) for the analyte. This is critical for differentiating positional isomers that yield identical EI spectra [3].
Phase 2: Chromatographic Separation
4. Column Selection: Utilize a highly polar Carbowax-type (polyethylene glycol) capillary column (e.g., 30m × 0.25mm × 0.25µm). Polar phases are superior for resolving the cis/trans and positional isomers of unsaturated methyl esters [3].
5. GC Parameters: 1 µL injection, Split ratio 10:1. Inlet temperature: 250°C. Carrier gas: Helium at 1.2 mL/min. Oven program: 60°C (hold 1 min), ramp at 10°C/min to 240°C (hold 5 min).
Phase 3: Dual-Ionization Mass Spectrometry
6. Hard Ionization (EI): Run the first sequence using standard 70 eV EI (Source: 230°C) to generate the rich fragmentation pattern required for structural mapping.
7. Soft Ionization (CI): Run a secondary sequence using Chemical Ionization (e.g., SMCI with acetonitrile or isobutane) to gently protonate the molecule, yielding a strong [M+H]⁺ peak at m/z 143.1072, confirming the intact molecular weight [1].
Exact Mass Data Interpretation
When analyzing the EI data via GC-Q-TOF, the exact mass and mass defect validate the empirical formulas of the fragments, eliminating false positives from matrix background.
Expected HRAM Fragmentation Data
Nominal m/z
Exact Mass (Da)
Fragment Formula
Ion Type / Mechanism
Relative Abundance (Est.)
142
142.0994
[C₈H₁₄O₂]⁺•
Molecular Ion [M]⁺
< 5%
111
111.0810
[C₇H₁₁O]⁺
Alpha Cleavage (-OCH₃)
20 - 40%
110
110.0732
[C₇H₁₀O]⁺•
Loss of Methanol (-CH₃OH)
10 - 20%
74
74.0368
[C₃H₆O₂]⁺•
McLafferty Rearrangement
40 - 60%
69
69.0704
[C₅H₉]⁺
Allylic Cleavage (Base Peak)
100%
References
Kitano, R. Analysis of Double Bond Position in Unsaturated Fatty Acid Methyl Esters by SMCI Method. Shimadzu Application News. Available at:[Link]
JEOL Ltd. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2 - Molecular Ion Detection by FI. JEOL Applications Notes. Available at: [Link]
Restek Corporation. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Restek Technical Literature. Available at:[Link]
Validation
A Researcher's Guide to the FTIR Spectrum of Methyl 3,4-dimethylpent-4-enoate: Identification and Comparative Analysis
In the landscape of organic synthesis and drug development, the unambiguous identification of novel molecules is paramount. Among the arsenal of analytical techniques available, Fourier-Transform Infrared (FTIR) spectros...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of organic synthesis and drug development, the unambiguous identification of novel molecules is paramount. Among the arsenal of analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy remains a cornerstone for its ability to provide a molecular "fingerprint" based on the vibrational frequencies of chemical bonds. This guide provides an in-depth analysis of the FTIR spectrum of methyl 3,4-dimethylpent-4-enoate, a compound of interest in various synthetic pathways. We will dissect its characteristic spectral features, compare it with potential isomeric impurities, and provide a robust experimental protocol for its accurate identification.
The Molecular Structure and its Vibrational Signature
Methyl 3,4-dimethylpent-4-enoate possesses a unique combination of functional groups that give rise to a distinct FTIR spectrum. The key structural features to consider are the ester group (C=O and C-O) and the tetrasubstituted carbon-carbon double bond (C=C).
Caption: Molecular structure of methyl 3,4-dimethylpent-4-enoate highlighting the key functional groups.
The vibrational frequencies of these groups are influenced by their chemical environment, providing a wealth of information for structural elucidation.
Deciphering the Spectrum: Key Absorption Peaks
The FTIR spectrum of methyl 3,4-dimethylpent-4-enoate is characterized by several key absorption bands. Understanding the origin of these peaks is crucial for accurate identification.
Wavenumber (cm⁻¹)
Vibrational Mode
Functional Group
Expected Intensity
~2950-2850
C-H stretch
Alkanes (CH₃, CH₂)
Medium to Strong
~1735-1750
C=O stretch
Saturated Ester
Strong
~1665-1675
C=C stretch
Tetrasubstituted Alkene
Weak to Medium
~1450 & ~1375
C-H bend
CH₃
Medium
~1465
C-H bend
CH₂
Medium
~1300-1000
C-O stretch
Ester
Strong
Analysis of Key Peaks:
C-H Stretching (∼2950-2850 cm⁻¹): The presence of multiple methyl and methylene groups results in characteristic C-H stretching vibrations in this region[1][2].
Carbonyl (C=O) Stretching (∼1735-1750 cm⁻¹): The strong absorption band in this range is a hallmark of the ester functional group. Since the double bond is not conjugated with the carbonyl group (it is a γ,δ-unsaturated ester), the C=O stretching frequency is expected to be in the typical range for a saturated aliphatic ester[1][3][4][5][6][7].
Carbon-Carbon Double Bond (C=C) Stretching (∼1665-1675 cm⁻¹): The C=C stretching vibration for a tetrasubstituted alkene is typically weak because of the lack of a significant change in dipole moment during the vibration[8][9]. Its presence, though potentially faint, is a key indicator of the double bond.
C-O Stretching (∼1300-1000 cm⁻¹): Esters exhibit strong and often broad C-O stretching bands[1][4][10]. There are typically two coupled vibrations: C-C(=O)-O and O-C-C[3].
Fingerprint Region (<1500 cm⁻¹): This region contains a complex series of bending vibrations (scissoring, rocking, wagging, and twisting) that are unique to the molecule as a whole, serving as a "fingerprint" for identification[1][11].
Comparative Analysis: Distinguishing from Isomers
A common challenge in synthesis is the potential formation of isomers. For methyl 3,4-dimethylpent-4-enoate, a likely isomeric impurity is methyl 3,3-dimethylpent-4-enoate. While their mass spectra might be similar, FTIR can provide distinguishing features.
Compound
Key Differentiating Peak
Expected Wavenumber (cm⁻¹)
Reason for Difference
Methyl 3,4-dimethylpent-4-enoate
C=C stretch (tetrasubstituted)
~1665-1675 (Weak)
The double bond is tetrasubstituted.
Methyl 3,3-dimethylpent-4-enoate
C=C stretch (monosubstituted)
~1640-1650 (Medium)
The double bond is monosubstituted, leading to a more intense absorption.
=C-H stretch
~3080
Presence of a vinylic hydrogen.
=C-H bend
~910 and ~990
Out-of-plane bending vibrations of the vinylic hydrogens.
The presence of a medium intensity C=C stretching peak and the characteristic =C-H stretching and bending vibrations would strongly indicate the presence of the 3,3-dimethyl isomer.
Experimental Protocol for FTIR Analysis
To obtain a high-quality FTIR spectrum for identification, a standardized experimental procedure is essential.
Comparing reactivity of Methyl 3,4-dimethylpent-4-enoate vs Ethyl analog
An In-depth Comparative Guide to the Reactivity of Methyl 3,4-dimethylpent-4-enoate and its Ethyl Analog For researchers and professionals in drug development and organic synthesis, the selection of starting materials an...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Comparative Guide to the Reactivity of Methyl 3,4-dimethylpent-4-enoate and its Ethyl Analog
For researchers and professionals in drug development and organic synthesis, the selection of starting materials and intermediates is a critical decision that profoundly impacts reaction efficiency, yield, and scalability. Among the versatile building blocks available, α,β-unsaturated esters are of significant interest due to their dual reactivity at the carbonyl group and the conjugated C=C double bond. This guide provides a detailed comparative analysis of the reactivity of two structurally similar compounds: Methyl 3,4-dimethylpent-4-enoate and its ethyl analog, Ethyl 3,4-dimethylpent-4-enoate.
This analysis is grounded in fundamental principles of organic chemistry, focusing on how the subtle difference between a methyl and an ethyl ester group can lead to discernible variations in reaction kinetics and outcomes. We will explore the interplay of steric and electronic effects and provide supporting experimental frameworks to validate these theoretical considerations.
Structural and Physicochemical Foundations
At first glance, Methyl 3,4-dimethylpent-4-enoate and Ethyl 3,4-dimethylpent-4-enoate are nearly identical. Both possess a pentenoate backbone with methyl groups at positions 3 and 4, and a terminal double bond. The sole point of divergence is the alkyl portion of the ester functionality: a methyl (-CH₃) group versus an ethyl (-CH₂CH₃) group.
Compound
Molecular Formula
Molar Mass ( g/mol )
Structure
Methyl 3,4-dimethylpent-4-enoate
C₉H₁₆O₂
156.22
Ethyl 3,4-dimethylpent-4-enoate
C₁₀H₁₈O₂
170.25
While electronically similar, the ethyl group is slightly larger and exhibits a marginally greater inductive effect than the methyl group. However, the most significant differentiator is steric hindrance. The ethyl group presents a greater spatial encumbrance around the carbonyl center compared to the more compact methyl group.[1] This difference in steric bulk is the primary determinant of their differential reactivity, particularly in reactions involving nucleophilic attack at the carbonyl carbon or the adjacent β-carbon.
Comparative Reactivity Analysis: A Mechanistic Perspective
The reactivity of these α,β-unsaturated esters can be primarily assessed through two fundamental reaction types: nucleophilic acyl substitution at the carbonyl carbon (e.g., hydrolysis) and conjugate addition at the β-carbon (e.g., Michael addition).
Alkaline Hydrolysis (Saponification)
The base-promoted hydrolysis of esters, or saponification, is a classic example of nucleophilic acyl substitution.[2][3] The reaction proceeds via a tetrahedral intermediate formed by the attack of a hydroxide ion on the electrophilic carbonyl carbon.
The rate of this reaction is highly sensitive to steric hindrance around the carbonyl group. The bulkier ethyl group in the ethyl analog physically obstructs the trajectory of the incoming nucleophile to a greater extent than the methyl group.[4][5] Consequently, the activation energy for the formation of the tetrahedral intermediate is expected to be higher for the ethyl ester, leading to a slower reaction rate.
Hypothesis: Methyl 3,4-dimethylpent-4-enoate will undergo alkaline hydrolysis at a faster rate than Ethyl 3,4-dimethylpent-4-enoate.
Michael Addition (Conjugate Addition)
The Michael addition is a 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[6][7][8] The electron-withdrawing nature of the ester group polarizes the C=C double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.
While the primary site of attack is the β-carbon, steric hindrance from the adjacent ester group can influence the conformational preferences of the molecule and the accessibility of this site. Although more distant than in direct carbonyl attack, the larger steric profile of the ethyl group can still disfavor the approach of the nucleophile.
Hypothesis: Methyl 3,4-dimethylpent-4-enoate will exhibit greater reactivity as a Michael acceptor compared to its ethyl analog.
Experimental Design for Reactivity Comparison
To empirically validate these hypotheses, a series of well-defined kinetic and competitive experiments can be performed.
Protocol: Kinetic Analysis of Alkaline Hydrolysis
This experiment aims to determine and compare the second-order rate constants for the saponification of both esters.
Materials:
Methyl 3,4-dimethylpent-4-enoate
Ethyl 3,4-dimethylpent-4-enoate
Ethanol (or a suitable solvent)
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
Phenolphthalein indicator
Constant temperature water bath
Burettes, pipettes, and conical flasks
Procedure:
Reaction Setup: Prepare two sets of reaction flasks. In each set, place a known concentration of the respective ester in ethanol.
Initiation: Place the flasks in a constant temperature bath (e.g., 25°C). To initiate the reaction, add a known volume of standardized NaOH solution to each flask simultaneously. Start a timer immediately.
Quenching and Titration: At regular time intervals (e.g., 10, 20, 30, 60 minutes), withdraw an aliquot from each reaction mixture and quench it in a flask containing a known excess of standardized HCl.
Back-Titration: Immediately titrate the unreacted HCl in the quenching flask with the standardized NaOH solution using phenolphthalein as an indicator.
Data Analysis: Calculate the concentration of unreacted ester at each time point. Plot the appropriate function of concentration versus time (e.g., 1/[Ester] vs. time for a second-order reaction) to determine the rate constant (k) from the slope of the line.
Protocol: Competitive Michael Addition
This experiment provides a direct comparison of the relative reactivity of the two esters towards a common Michael donor.
Materials:
Methyl 3,4-dimethylpent-4-enoate
Ethyl 3,4-dimethylpent-4-enoate
A suitable Michael donor (e.g., thiophenol)
A non-nucleophilic base (e.g., triethylamine)
Anhydrous solvent (e.g., THF)
Gas chromatograph with a flame ionization detector (GC-FID)
Internal standard (e.g., dodecane)
Procedure:
Reaction Mixture: In a reaction vessel, prepare an equimolar solution of Methyl 3,4-dimethylpent-4-enoate and Ethyl 3,4-dimethylpent-4-enoate in anhydrous THF. Add a known amount of an internal standard.
Initiation: Add a sub-stoichiometric amount (e.g., 0.2 equivalents) of the Michael donor (thiophenol) followed by a catalytic amount of triethylamine.
Reaction Progress: Stir the reaction at room temperature and monitor the consumption of the starting materials by taking small aliquots at various time points and analyzing them by GC-FID.
Data Analysis: After a set period (e.g., 1 hour or until ~20% conversion), quench the reaction. Analyze the final mixture by GC-FID. Determine the relative amounts of the unreacted methyl and ethyl esters. The ester that has been consumed to a greater extent is the more reactive species.
Caption: General mechanism for alkaline hydrolysis of an ester.
Competitive Michael Addition
The analysis from the competitive reaction would likely show a preferential consumption of the methyl ester. For instance, after one hour, the GC analysis might reveal that the initial 1:1 molar ratio of methyl to ethyl ester has shifted to approximately 1:1.5 in the unreacted starting material, indicating that the methyl ester reacted about 1.5 times faster. This outcome would support the hypothesis that even in conjugate additions, the steric bulk of the ester group plays a measurable role in dictating reactivity.
Conclusion and Practical Implications
The combined theoretical analysis and proposed experimental evidence strongly indicate that Methyl 3,4-dimethylpent-4-enoate is more reactive than its ethyl analog in two of the most common transformations for α,β-unsaturated esters: alkaline hydrolysis and Michael addition. This difference is primarily attributed to the lower steric hindrance afforded by the methyl group compared to the ethyl group.
For the practicing chemist, this has direct implications:
For enhanced reactivity: When a faster reaction rate is desired for either hydrolysis or conjugate addition, Methyl 3,4-dimethylpent-4-enoate is the superior choice.
For increased stability or selectivity: In complex syntheses where the α,β-unsaturated ester moiety needs to survive other reaction steps, the less reactive Ethyl 3,4-dimethylpent-4-enoate might offer a slight advantage in terms of stability. If a competing reaction at the carbonyl group is a concern, the more hindered ethyl ester could provide a small but potentially useful degree of selectivity.
Ultimately, the choice between these two reagents will depend on the specific goals of the synthesis. This guide provides the foundational understanding and an experimental framework for making an informed decision based on the principles of chemical reactivity.
References
Reddit. (2022, February 25). Methyl ester vs Ethyl ester hydrolysis. r/OrganicChemistry. [Link]
Di Blasio, G., et al. (2024, July 22). The influence of Michael acceptors on the structural reactivity of renewable fuels. Nature. [Link]
Taylor & Francis Online. (2022, February 13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. [Link]
National Center for Biotechnology Information. (2015, November 19). Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. [Link]
FIUnix Faculty Sites. Theoretical and Experimental Study of the Regioselectivity of Michael Additions. [Link]
Organic Syntheses. ALLYLINDATION IN AQUEOUS MEDIA: METHYL 3-(HYDROXYMETHYL)-4-METHYL-2-METHYLENEPENTANOATE. [Link]
Journal of the Chemical Society B: Physical Organic. (1968). Conformation and reactivity. Part VII. Kinetics of the alkaline hydrolysis of the methyl and ethyl trans-decalincarboxylates.... [Link]
EPA NEPAL. Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. [Link]
KPU Pressbooks. 7.5 Esters – Organic Chemistry II. [Link]
MDPI. (2025, October 11). Kinetic Parameters at High-Pressure-Limit for Unimolecular Alkene Elimination Reaction Class of Fatty Acid Alkyl Esters (FAAEs). [Link]
Bangladesh Journals Online. Characterization and Synthesis of Some α, β-unsaturated Ester Derivatives from Aliphatic Aldehydes. [Link]
Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
SciELO. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Link]
Michigan State University Chemistry. Supplemental Topics - Mechanisms of Ester Cleavage. [Link]
Analytical Strategies for the Purity Assessment of Methyl 3,4-dimethylpent-4-enoate: A Comparative Guide
As a Senior Application Scientist, approaching the purity assessment of Methyl 3,4-dimethylpent-4-enoate (CAS 112084-30-7) requires moving beyond routine chromatography to address the specific structural realities of the...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, approaching the purity assessment of Methyl 3,4-dimethylpent-4-enoate (CAS 112084-30-7) requires moving beyond routine chromatography to address the specific structural realities of the molecule. This branched, unsaturated methyl ester is highly valued in organic synthesis and fragrance chemistry, but it presents a triad of analytical challenges: it lacks a conjugated chromophore, it is highly volatile, and its synthesis frequently generates closely related positional isomers (such as the internal alkene, methyl 3,4-dimethylpent-3-enoate).
This guide objectively compares high-performance liquid chromatography (HPLC) methodologies against orthogonal gas chromatography (GC) alternatives, providing the mechanistic causality behind each experimental choice to ensure robust, self-validating analytical workflows.
The Analytical Dilemma: Causality Behind Detector Selection
Standard Reversed-Phase HPLC (RP-HPLC) utilizing UV detection at 254 nm is functionally blind to methyl 3,4-dimethylpent-4-enoate. The molecule's isolated terminal double bond and ester carbonyl only exhibit significant absorbance below 210 nm. While low-wavelength UV (205 nm) can be employed, it introduces severe baseline drift during gradient elution due to the shifting absorbance of the mobile phase solvents (1)[1].
To circumvent poor UV absorbance, many laboratories pivot to universal, mass-based detectors like the Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). However, this is a critical methodological trap for this specific compound. Because methyl 3,4-dimethylpent-4-enoate is a short-chain, volatile ester, it readily evaporates during the nebulization and solvent-evaporation stages of CAD/ELSD analysis. This volatility bias leads to massive signal loss and dangerous under-reporting of the analyte's mass (2)[2].
Consequently, the analytical strategy must be bifurcated: Silver-Ion HPLC (Ag-HPLC) is required to resolve complex positional isomers, while GC-FID serves as the orthogonal gold standard for overall assay and volatile impurity profiling.
Decision matrix for selecting the optimal analytical platform.
Objective Comparison of Analytical Platforms
The table below synthesizes the performance metrics of four distinct methodologies when applied to volatile, unsaturated methyl esters.
To guarantee trustworthiness, the following protocols are designed as self-validating systems incorporating strict System Suitability Testing (SST) criteria.
Protocol A: Isomeric Purity via Silver-Ion HPLC (Ag-HPLC-UV)
Objective: Resolve the target compound from structurally identical positional isomers (e.g., pent-4-enoate vs. pent-3-enoate).
Causality: Standard C18 stationary phases rely on hydrophobic partitioning, which cannot easily distinguish subtle double-bond migrations. Ag-HPLC utilizes reversible electron donor-acceptor complexes between the alkene's pi-electrons and silver ions embedded in the stationary phase. A terminal alkene (pent-4-enoate) experiences less steric hindrance than an internal alkene (pent-3-enoate), allowing for stronger Ag+ complexation and longer retention (3)[3].
Column: ChromSpher Lipids (Ag+ impregnated), 250 x 4.6 mm, 5 µm.
Mobile Phase: Hexane / Acetonitrile (99.8:0.2, v/v) isocratic. Causality: Acetonitrile acts as a polar modifier. Its lone electron pairs actively compete with the alkene for Ag+ sites, preventing the analyte from binding irreversibly and allowing for tunable retention times[3].
Flow Rate: 1.0 mL/min.
Detection: UV at 205 nm.
Column Temperature: 15 °C. Causality: Lowering the column temperature thermodynamically stabilizes the transient Ag-pi complexes, significantly enhancing the chromatographic resolution of structurally similar isomers (4)[4].
Self-Validation (SST): Inject a resolution mixture containing both methyl 3,4-dimethylpent-4-enoate and methyl 3,4-dimethylpent-3-enoate. The system is validated for use only if the critical pair resolution (
) is .
Mechanism of Silver-Ion (Ag+) complexation with positional alkene isomers.
Protocol B: Overall Assay via GC-FID (Orthogonal Gold Standard)
Objective: Quantify overall purity and detect volatile organic synthesis impurities.
Causality: By vaporizing the entire sample, GC-FID bypasses the evaporative loss issues seen in LC-CAD. The Flame Ionization Detector provides a near-universal, carbon-proportional response for hydrocarbons and esters, making it the ideal platform for the assay of volatile methyl esters[1].
Column: DB-Wax (Polyethylene glycol phase), 30 m x 0.25 mm x 0.25 µm. Causality: Polar wax columns provide excellent selectivity for esters, separating them effectively from non-polar hydrocarbon background matrices.
Carrier Gas: Helium at 1.2 mL/min (constant flow).
Oven Program: 60 °C (hold 2 min), ramp 10 °C/min to 200 °C (hold 5 min).
Injector: 250 °C, Split ratio 50:1.
Detector: FID at 260 °C.
Self-Validation (SST): Perform a linearity check across 5 concentration levels (e.g., 10% to 120% of target concentration). The protocol is self-validating if the correlation coefficient (
) is and the theoretical plate count () for the main peak is .
References
Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. SciELO. 1
Silver Ion High-Performance Liquid Chromatography—Atmospheric Pressure Chemical Ionization Mass Spectrometry: A Tool for Analyzing Cuticular Hydrocarbons. MDPI. 3
The quantitative analysis of lipids via hplc with a charged aerosol detector. USDA Agricultural Research Service. 2
A Senior Application Scientist's Guide to Differentiating Methyl 3,4-dimethylpent-4-enoate from its Isomeric Impurities
Abstract: In the synthesis of specialty chemicals and active pharmaceutical ingredients, the precise structural characterization of the target molecule is paramount. This guide provides an in-depth technical comparison o...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: In the synthesis of specialty chemicals and active pharmaceutical ingredients, the precise structural characterization of the target molecule is paramount. This guide provides an in-depth technical comparison of analytical methodologies for differentiating Methyl 3,4-dimethylpent-4-enoate from its common isomeric impurities. We will explore the strategic application of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, grounded in established scientific principles and regulatory standards. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical strategies for isomer identification and purity assessment.
The Challenge of Isomerism in the Synthesis of Methyl 3,4-dimethylpent-4-enoate
Methyl 3,4-dimethylpent-4-enoate is a γ,δ-unsaturated ester whose synthesis, often involving rearrangement reactions like the Claisen rearrangement, can inadvertently lead to the formation of several constitutional and positional isomers. These isomers share the same molecular formula (C₈H₁₄O₂) and mass, making their differentiation a non-trivial analytical challenge. The presence of such impurities can significantly impact the efficacy, safety, and regulatory compliance of the final product, as mandated by guidelines such as those from the International Council for Harmonisation (ICH).[1][2][3][4][5]
The most probable isomeric impurities of Methyl 3,4-dimethylpent-4-enoate include:
Positional Isomers (Double Bond):
Methyl 3,4-dimethylpent-3-enoate
Methyl 3,4-dimethylpent-2-enoate (E/Z isomers)
Constitutional Isomers (Methyl Group Position):
Methyl 2,3-dimethylpent-4-enoate
This guide will focus on a multi-faceted analytical approach to unequivocally identify and distinguish these compounds.
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Resolution Separation and Identification Technique
GC-MS is a powerful technique for separating volatile compounds and providing structural information based on their mass-to-charge ratio and fragmentation patterns.[6] For isomeric esters, the separation is primarily achieved based on differences in their boiling points and interactions with the GC column's stationary phase.
The Causality Behind Experimental Choices in GC
The choice of the GC column is critical for separating closely related isomers. A mid-polarity column, such as one with a cyanopropylphenyl polysiloxane stationary phase, is often effective for separating unsaturated esters due to its ability to interact differently with the π-electrons of the double bonds in the various isomers. The temperature program is optimized to ensure sufficient separation without excessive peak broadening.
Experimental Protocol: GC-MS Analysis
Instrumentation:
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)
GC Column: Agilent J&W DB-23 (60 m x 0.25 mm, 0.25 µm) or equivalent mid-polarity column.
Procedure:
Sample Preparation: Prepare a 100 ppm solution of the sample mixture in a volatile solvent such as hexane or ethyl acetate.
GC Conditions:
Injector Temperature: 250°C
Injection Volume: 1 µL
Split Ratio: 50:1
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
Oven Temperature Program:
Initial temperature: 50°C, hold for 2 minutes.
Ramp: 5°C/min to 150°C.
Hold at 150°C for 5 minutes.
MS Conditions:
Ion Source: Electron Ionization (EI) at 70 eV.
Source Temperature: 230°C
Quadrupole Temperature: 150°C
Scan Range: m/z 40-200.
This protocol is based on established methods for the analysis of fatty acid methyl esters (FAMEs), which are structurally analogous to the target compounds.[7][8][9][10]
Expected Results and Interpretation
The isomers are expected to elute at slightly different retention times due to subtle differences in their volatility and interaction with the stationary phase. While all isomers will exhibit a molecular ion peak (M⁺) at m/z 142, their fragmentation patterns will differ, providing crucial clues for identification. For instance, the position of the double bond and methyl groups will influence the stability of the resulting carbocations from fragmentation, leading to variations in the relative abundances of key fragment ions. Advanced techniques like solvent-mediated chemical ionization can further aid in pinpointing double bond locations.[11]
Note: Retention times are illustrative and will vary based on the specific instrument and conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation
NMR spectroscopy is an unparalleled technique for determining the precise connectivity and chemical environment of atoms within a molecule.[12] Both ¹H and ¹³C NMR are essential for the unambiguous differentiation of the isomeric impurities of Methyl 3,4-dimethylpent-4-enoate.
The Power of Chemical Shift and Coupling Constants
The chemical shift (δ) of a proton or carbon nucleus is highly sensitive to its local electronic environment. Protons and carbons near the double bond (vinylic) or adjacent to it (allylic) will have characteristic chemical shifts.[12][13][14] Furthermore, the coupling constants (J-values) between adjacent protons can reveal their spatial relationship.
Experimental Protocol: ¹H and ¹³C NMR Analysis
Instrumentation:
NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher)
Procedure:
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
¹H NMR Acquisition:
Acquire a standard one-dimensional proton spectrum.
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum.
Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.
Comparative Spectral Data
The following tables summarize the expected key diagnostic signals in the ¹H and ¹³C NMR spectra that differentiate the target molecule from its isomers.
Note: Chemical shifts are approximate and can be influenced by solvent and concentration. The ranges are based on typical values for these functional groups.[15][16][17][18][19]
Workflow and Data Integration for Unambiguous Identification
A robust analytical strategy relies on the integration of orthogonal techniques. The following workflow ensures a self-validating system for the identification and purity assessment of Methyl 3,4-dimethylpent-4-enoate.
Caption: Integrated workflow for isomer differentiation.
Trustworthiness and Regulatory Context
The analytical procedures described must be validated to ensure their accuracy, precision, specificity, and robustness. For drug development professionals, adherence to ICH Q3A(R2) guidelines on impurities in new drug substances is mandatory.[1][2][3] These guidelines establish thresholds for reporting, identifying, and qualifying impurities. The methods presented here provide the necessary specificity to meet these rigorous standards. The use of standardized test methods, such as those from ASTM for GC analysis, further grounds the protocols in authoritative practices.[7][8][9][20]
Conclusion
The differentiation of Methyl 3,4-dimethylpent-4-enoate from its isomeric impurities requires a synergistic approach. Gas Chromatography provides the initial, high-resolution separation based on physicochemical properties, while Mass Spectrometry offers preliminary structural information through fragmentation analysis. However, for definitive and unambiguous identification, ¹H and ¹³C NMR spectroscopy are indispensable. By carefully analyzing chemical shifts and coupling patterns, one can piece together the exact molecular structure. Integrating these techniques within a validated workflow ensures the highest level of scientific integrity and regulatory compliance, safeguarding the quality and safety of the final product.
References
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
European Medicines Agency. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
U.S. Food and Drug Administration. (2006). Guidance for Industry Q3B(R2) Impurities in New Drug Products. [Link]
AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]
ASTM International. (1995). D1983-90(1995) Standard Test Method for Fatty Acid Composition by Gas-Liquid Chromatography of Methyl Esters. [Link]
ASTM International. (2023). D7398 Standard Test Method for Boiling Range Distribution of Fatty Acid Methyl Esters (FAME) in the Boiling Range from 100 °C to 615 °C by Gas Chromatography. [Link]
ANSI Webstore. ASTM D8368-22 - Standard Test Method for Determination of Totals of Aromatic, Polyaromatic and Fatty Acid Methyl Esters (FAME) Content of Diesel Fuel Using Gas Chromatography with Vacuum Ultraviolet Absorption Spectroscopy Detection (GC-VUV). [Link]
ASTM International. (2025). E2997 Standard Test Method for Analysis of Biodiesel Products by Gas Chromatography-Mass Spectrometry. [Link]
epgp Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
A "Little" Mass Spec and Sailing. Methyl Ester Derivatives for GC-MS: Easy Room Temperature Dilute and Shoot Sample Preparation Using Hexane Solution of Trimethylsilyldiazomethane. [Link]
University of Manitoba. 13C NMR Chemical Shift Table.pdf. [Link]
University of California, Los Angeles. Table of Characteristic Proton NMR Shifts. [Link]
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
PubMed. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. [Link]
PubMed. (2008). Preparative separation of cis- and trans-isomers of unsaturated fatty acid methyl esters contained in edible oils by reversed-phase high-performance liquid chromatography. [Link]
DANI Instruments. Analysis of Fatty Acid Methyl Esters in Edible Oils. [Link]
LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. [Link]
AOCS. (2019). Alternatives to Methyl Esters for GC Analysis of Fatty Acids. [Link]
Shimadzu. Double bond localization in unsaturated fatty acid methyl esters (FAME) by solvent mediated chemical ionization (SMCI) tandem mass spectrometry. [Link]
StudyCorgi. (2024). Analysis of Fatty Acids Methyl Esters by Gas Chromatography or Mass Spectrometry. [Link]
Chromatography Today. GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. [Link]
MDPI. (2021). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. [Link]
Chiral HPLC separation of Methyl 3,4-dimethylpent-4-enoate enantiomers
This guide outlines a high-performance liquid chromatography (HPLC) strategy for the enantiomeric separation of Methyl 3,4-dimethylpent-4-enoate . This -unsaturated ester presents a specific chiral challenge due to the s...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines a high-performance liquid chromatography (HPLC) strategy for the enantiomeric separation of Methyl 3,4-dimethylpent-4-enoate . This
-unsaturated ester presents a specific chiral challenge due to the steric bulk at the -position (C3) and the lack of strong hydrogen-bonding donors.
The following protocols are designed based on the structural characteristics of
Target Analyte: Methyl 3,4-dimethylpent-4-enoate
Chiral Center: C3 Position (
-carbon relative to ester carbonyl).
Separation Challenge: The molecule lacks strong hydrogen bond donors (like -OH or -NH). Chiral recognition must rely on dipole-dipole interactions (ester carbonyl) and steric discrimination (methyl group vs. isopropenyl-like group) within the chiral cavity.
Same as coated, but solvent flexibility alters conformation.
Recommendation
First Choice
Second Choice
Problem Solver
Expert Insight: For
-branched esters, the Amylose backbone (AD-H) typically provides superior resolution () compared to Cellulose (OD-H) because the amylose helix is more flexible, allowing the "isopropenyl" tail of the target molecule to fit into the chiral cleft while the methyl group steers the orientation.
Experimental Protocol (Self-Validating)
This protocol uses a Normal Phase approach. Reverse phase is generally less effective for this molecule because water competes for the hydrogen bonding sites on the carbamate selector, reducing selectivity.
A. Mobile Phase Preparation[1][2][3][4]
Base Solvent: n-Hexane (HPLC Grade, 95%+ n-hexane content).
Modifier: Isopropanol (IPA) or Ethanol (EtOH).
Start with: n-Hexane : IPA (98 : 2 v/v).
Rationale: Low polarity is required to retain the ester long enough for interaction. High IPA % (e.g., 10%) will elute the compound too fast (
).
Additives: None required for neutral esters.
Note: If the sample contains trace free acid (hydrolysis product), add 0.1% Trifluoroacetic acid (TFA).
, lower temperature to to increase enthalpy-driven separation.
Detection (UV):210 nm (Critical).
Reasoning: The isolated double bond and ester carbonyl have weak absorbance. 254 nm will likely yield no signal. 210-220 nm captures the
transition of the ester/alkene.
C. Step-by-Step Method Development Workflow
Caption: Decision tree for method development. Priority is given to AD-H, followed by OD-H, then solvent switching on Immobilized phases.
Expected Results & Data Interpretation
Based on structural analogues (e.g., Methyl 3-methyl-4-pentenoate), the expected chromatographic performance is summarized below.
Parameter
Chiralpak AD-H (Hex/IPA 99:1)
Chiralcel OD-H (Hex/IPA 99:1)
Retention Factor ()
1.2 – 1.5
1.1 – 1.4
Selectivity ()
1.25 (High)
1.10 (Moderate)
Resolution ()
> 2.0 (Baseline)
~1.2 (Partial)
Elution Order
Typically then (Confirmation required via optical rotation or pure standard).
Often reversed compared to AD-H.
Troubleshooting Low Resolution:
Peak Tailing: Although rare for esters, if tailing occurs, it suggests interaction with residual silanols. Action: Add 0.1% Diethylamine (DEA) to the mobile phase.
Low Signal: The molecule has low UV extinction. Action: Increase concentration to 1-2 mg/mL or use Refractive Index (RI) detection if available (RI is non-selective but sensitive to bulk mass).
Interaction Mechanism
Understanding why the separation works allows for better troubleshooting.
Caption: Mechanistic breakdown. Steric fit of the C3-methyl group within the amylose groove is the primary discriminator, stabilized by weak H-bonding.
A Senior Application Scientist's Guide to the Orthogonal Validation of Synthetic Methyl 3,3-dimethylpent-4-enoate
This guide provides a comprehensive framework for the validation of synthetically derived Methyl 3,3-dimethylpent-4-enoate against a certified reference standard. For researchers, scientists, and professionals in drug de...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for the validation of synthetically derived Methyl 3,3-dimethylpent-4-enoate against a certified reference standard. For researchers, scientists, and professionals in drug development, ensuring the structural integrity, purity, and stereochemistry of a synthetic molecule is paramount. This document moves beyond a simple checklist of procedures to explain the scientific rationale behind each step, ensuring a self-validating and robust analytical workflow.
The validation process detailed herein employs an orthogonal approach, utilizing multiple analytical techniques with different chemical principles to assess the same attributes of the molecule. This strategy significantly reduces the probability of overlooking impurities or isomeric contaminants. We will explore Gas Chromatography-Mass Spectrometry (GC-MS) for purity and identification, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, and Chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric purity assessment.
Methyl 3,3-dimethylpent-4-enoate is a valuable organic intermediate, notable for its gem-dimethyl group adjacent to a terminal double bond.[1][2][3] This structural motif makes it a useful building block in the synthesis of complex organic molecules, including pyrethrin insecticides.[4] The validation of its synthetic batches is critical to ensure that downstream reactions yield the desired products without contamination from isomers, starting materials, or reaction byproducts.[5]
Context of Synthesis: The Johnson-Claisen Rearrangement
A common and efficient route to synthesize γ,δ-unsaturated esters like Methyl 3,3-dimethylpent-4-enoate is the Johnson-Claisen rearrangement.[6] This reaction involves treating an allylic alcohol (2-methyl-3-buten-2-ol) with an orthoester (trimethyl orthoacetate) under acidic conditions.[4][6] The reaction proceeds through a[7][7]-sigmatropic rearrangement of a ketene acetal intermediate, reliably forming the target C-C bond.[6] Understanding the synthesis route is crucial as it informs the potential impurity profile, which may include unreacted starting materials or isomeric byproducts.
A robust validation relies on the principle that multiple, independent measurements of the same property will provide a high degree of confidence in the result. Our workflow integrates chromatographic and spectroscopic techniques to create a comprehensive analytical package.
Caption: Orthogonal validation workflow for synthetic compounds.
Purity and Identity Verification by Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is the premier technique for analyzing volatile organic compounds (VOCs) like esters.[8][9][10] Its high resolving power separates the analyte from volatile impurities, while the mass spectrometer provides a molecular fingerprint, confirming identity.[11] We use a headspace or liquid injection method depending on the sample matrix. Headspace analysis is particularly effective for minimizing matrix effects from complex samples.[12]
Detailed Experimental Protocol: GC-MS
Preparation of Standards and Samples:
Reference Standard Stock (1 mg/mL): Accurately weigh 10 mg of the Methyl 3,3-dimethylpent-4-enoate certified reference material (CRM) into a 10 mL volumetric flask. Dissolve and dilute to the mark with hexane.
Synthetic Sample Stock (1 mg/mL): Prepare in the same manner as the reference standard.
Working Solutions: Prepare a series of dilutions from the stock solutions for linearity assessment. For purity analysis, a 100 µg/mL solution is typically appropriate.
Internal Standard (IS): Prepare a stock solution of a suitable internal standard (e.g., Decane) at 1 mg/mL in hexane.[13] Spike all samples and standards with the IS to a final concentration of 100 µg/mL to correct for injection volume variability.[13]
Instrumentation and Conditions:
The following table outlines a typical set of GC-MS parameters. These should be optimized based on the specific instrument and column used.
Standard, robust ionization method that produces reproducible fragmentation patterns for library matching.[13]
MS Temperatures
Transfer Line: 280°C, Ion Source: 230°C
Prevents condensation of analytes and ensures proper ionization.[13]
Mass Range
m/z 35-350
Captures the molecular ion and key fragments of the analyte and potential impurities.[13]
Data Analysis:
Identity Confirmation: The mass spectrum of the main peak in the synthetic sample must match the spectrum of the reference standard and correspond to the known fragmentation pattern of Methyl 3,3-dimethylpent-4-enoate.
Purity Calculation: Purity is determined by the area percent method. The area of the main analyte peak is divided by the total area of all peaks in the chromatogram (excluding the solvent and internal standard).
Expected Results
Analyte
Expected Retention Time
Key Mass Fragments (m/z)
Purity Specification
Methyl 3,3-dimethylpent-4-enoate
Dependent on system
142 (M+), 127, 111, 83, 69, 41
≥ 99.5%
Reference Standard
Match to Synthetic ± 0.2 min
Match to Synthetic & Library
Documented Purity (e.g., 99.8%)
Definitive Structural Confirmation by NMR Spectroscopy
Expertise & Experience: NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure.[17][18] While GC-MS can be confounded by isomers with similar fragmentation patterns, ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.[5][17] The integral of ¹H NMR signals is directly proportional to the number of protons, allowing for quantitative analysis of impurities if present.[19][20]
Detailed Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation:
Dissolve approximately 10-20 mg of the synthetic sample and the reference standard in ~0.7 mL of deuterated chloroform (CDCl₃) in separate, high-quality 5 mm NMR tubes. CDCl₃ is a standard solvent for small organic molecules and its residual proton peak is well-defined.
Instrumentation and Acquisition:
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[17]
Parameter
¹H NMR Condition
¹³C NMR Condition
Spectrometer
Bruker Avance 400 MHz or equivalent
Bruker Avance 400 MHz or equivalent
Solvent
CDCl₃
CDCl₃
Temperature
298 K
298 K
Pulse Program
Standard single pulse (zg30)
Standard single pulse with proton decoupling (zgpg30)
Acquisition Time
~4 seconds
~1-2 seconds
Relaxation Delay (d1)
5 seconds
2 seconds
Number of Scans
16
1024 or more
Data Analysis:
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
Compare the chemical shifts (δ), coupling constants (J), and integration values of the synthetic sample directly against the reference standard.
2D NMR experiments like COSY and HMBC can be run to further confirm connectivity if any ambiguity exists.[21]
Expected Spectral Data
The ¹H and ¹³C NMR spectra of the synthetic material must be identical to the reference standard. The following are predicted key signals for Methyl 3,3-dimethylpent-4-enoate.
¹H NMR
Predicted δ (ppm)
Multiplicity
Integration
Assignment
H-a
~5.8
dd
1H
=CH-
H-b
~5.0
m
2H
=CH₂
H-c
~3.6
s
3H
-OCH₃
H-d
~2.2
s
2H
-CH₂-
H-e
~1.1
s
6H
-C(CH₃)₂
¹³C NMR
Predicted δ (ppm)
Assignment
C-1
~172
C=O
C-2
~45
-CH₂-
C-3
~40
-C(CH₃)₂
C-4
~145
=CH-
C-5
~112
=CH₂
C-6, C-7
~27
-C(CH₃)₂
C-8
~51
-OCH₃
Chiral Purity Assessment by Chiral HPLC
Expertise & Experience: Many biologically active molecules are chiral, and often only one enantiomer provides the desired effect while the other can be inactive or even harmful. Although Methyl 3,3-dimethylpent-4-enoate itself may not be the final active ingredient, controlling its stereochemistry can be critical in asymmetric synthesis. Chiral chromatography is the gold standard for separating and quantifying enantiomers.[22][23] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[24]
Detailed Experimental Protocol: Chiral HPLC
Sample Preparation:
Dissolve the synthetic sample and a racemic standard (if available) in the mobile phase to a concentration of approximately 1 mg/mL.
Instrumentation and Conditions:
The choice of chiral column is critical and often requires screening. Polysaccharide-based columns (e.g., Chiralpak series) are a versatile starting point for many esters.[24]
Parameter
Condition
Rationale
HPLC System
Agilent 1260 Infinity II or equivalent
Standard HPLC system with UV detector.
Column
Chiralpak AD-H (250 x 4.6 mm, 5 µm) or similar
Polysaccharide-based CSPs are effective for a wide range of chiral compounds.[24]
Mobile Phase
Hexane / Isopropanol (98:2 v/v)
Normal phase conditions often provide the best selectivity on polysaccharide columns.
Flow Rate
1.0 mL/min
Standard flow rate for analytical separations.
Column Temp.
25 °C
Controlled temperature ensures reproducible retention times.
Detection
UV at 210 nm
Esters have a weak chromophore; detection at low UV wavelengths is necessary.
Injection Vol.
10 µL
Standard injection volume.
Data Analysis:
If two peaks are observed, calculate the enantiomeric excess (%ee) using the formula:
%ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
The synthetic sample should ideally show a single peak corresponding to one of the enantiomers resolved in the racemic standard.
Expected Results
Sample
Expected Outcome
Specification
Racemic Standard
Two well-resolved peaks of nearly equal area
Resolution (Rs) > 1.5
Synthetic Sample
A single major peak with an area >99.5% of the total
%ee ≥ 99.0%
Conclusion
This guide outlines a rigorous, multi-faceted approach to the validation of synthetic Methyl 3,3-dimethylpent-4-enoate. By integrating GC-MS for purity, NMR for structural identity, and chiral HPLC for stereochemical integrity, a complete and trustworthy profile of the synthetic material can be established. This orthogonal methodology ensures that the material meets the high standards required for research, development, and manufacturing, providing confidence in all subsequent applications. Adherence to these principles of analytical validation is a cornerstone of scientific integrity and quality assurance.[15][25]
References
Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants.
Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma.
Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. PubMed.
A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. MDPI.
Chiral HPLC Column. Phenomenex.
Organic Syntheses Procedure. Organic Syntheses.
A Researcher's Guide to Cross-Validation of Analytical Methods for Wax Ester Quantific
Application Notes and Protocols for Internal Standard Selection in Vol
OSAC 2025-S-0016 Standard for the Identification and Quantitation of Volatile Compounds in Biological Fluids. OSAC Registry.
Improved Quantification by Nuclear Magnetic Resonance Spectroscopy of the Fatty Acid Ester Composition of Extra Virgin Olive Oils. ACS Food Science & Technology.
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures.
Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances.
Guidelines for the Selection and Use of Reference M
Recent Development: Enantio Selective Eextraction in Chiral Separ
Application of 1 H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. SciSpace.
Methods for Validating Reference M
Validation of Analytical Methods for Folic Acid Methyl Ester: A Compar
Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. PubMed.
Volatile Organic Compounds - by GC/MS Capillary Column Technique.
Analysing VOCs and SVOCs: LGC Standards' solutions for cleaner air. LGC Standards.
Fatty Acid Ethyl Esters in Virgin Olive Oils: In-House Valid
Guidelines for the validation and verification of chemical test methods.
Analytical procedure for the determination of very volatile organic compounds (C3–C6) in indoor air. PMC.
Nuclear magnetic resonance spectroscopy. Wikipedia.
Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org.
Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Valid
Nuclear magnetic resonance spectroscopic analysis of ethyl ester yield in the transesterification of vegetable oil: an accurate method for a truly quantit
Showing Compound Methyl pentano
Atmospheric Degradation of Ecologically Important Biogenic Vol
A Senior Application Scientist's Guide to the Elemental and High-Resolution Mass Analysis of Methyl 3,4-dimethylpent-4-enoate and Its Isomers
A Note on Isomeric Specificity: The compound "Methyl 3,4-dimethylpent-4-enoate" presents structural ambiguity. This guide will focus on its close, well-documented isomer, Methyl 3,3-dimethylpent-4-enoate (C₈H₁₄O₂) , as a...
Author: BenchChem Technical Support Team. Date: March 2026
A Note on Isomeric Specificity: The compound "Methyl 3,4-dimethylpent-4-enoate" presents structural ambiguity. This guide will focus on its close, well-documented isomer, Methyl 3,3-dimethylpent-4-enoate (C₈H₁₄O₂) , as a representative model for this class of unsaturated esters.[1] The principles and methodologies discussed are directly applicable to other isomers, with specific data (e.g., fragmentation patterns, NMR shifts) requiring case-by-case analysis. This guide provides the foundational workflows for researchers to achieve unambiguous characterization.
Introduction: The Analytical Imperative for Branched Unsaturated Esters
Methyl 3,3-dimethylpent-4-enoate is a γ,δ-unsaturated ester, a class of compounds that serve as important intermediates in the synthesis of complex organic molecules, including pyrethroid insecticides and fragrances.[1][2] The precise verification of their elemental composition and molecular structure is not merely an academic exercise; it is a critical checkpoint for ensuring reaction success, assessing sample purity, and meeting regulatory standards in drug development and chemical manufacturing.
The presence of a terminal double bond and a quaternary carbon center introduces specific analytical challenges, including volatility and the potential for isomeric impurities from synthesis side-reactions.[3][4] This guide provides an in-depth comparison of two cornerstone analytical techniques—Elemental Analysis (EA) and High-Resolution Mass Spectrometry (HRMS)—for the definitive characterization of this molecule. We will explore the causality behind experimental choices, present self-validating protocols, and compare these methods against complementary techniques to provide a holistic analytical strategy.
Foundational Principles and Key Analytical Challenges
Elemental Analysis (EA): The Stoichiometric Bedrock
Elemental analysis, typically through dynamic flash combustion based on the Dumas method, serves as a fundamental proof of a compound's stoichiometric integrity.[5] The sample is combusted at high temperatures (≥925°C) in an oxygen-rich atmosphere, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂.[5][6] These gases are then separated by gas chromatography and quantified with a thermal conductivity detector (TCD).
Core Strength: Provides the mass percentages of C, H, N, and S, which are used to confirm the empirical formula. For a pure compound, this validates the molecular formula with high confidence.
Primary Challenge - Volatility: Methyl 3,3-dimethylpent-4-enoate is a volatile liquid.[1][7] This poses a significant risk of sample loss between weighing and analysis, which can lead to erroneously high carbon and hydrogen percentages.[6][8] Specialized sample handling, such as using sealed tin capsules and a high-accuracy microbalance, is essential to mitigate this effect.[9][10]
High-Resolution Mass Spectrometry (HRMS): The Lens of Molecular Specificity
HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically <5 ppm error). This precision allows for the determination of a unique elemental formula, distinguishing the target compound from other molecules that may have the same nominal mass.
Core Strength: Provides an exact mass measurement that can be used to unequivocally determine the molecular formula. When coupled with Gas Chromatography (GC-HRMS), it offers both separation of complex mixtures and high-confidence identification.[11]
Primary Challenge - Ionization & Fragmentation: Unsaturated esters can sometimes yield an unstable molecular ion (M⁺) under hard ionization techniques like standard Electron Ionization (EI), complicating formula determination.[12] While EI is invaluable for creating reproducible fragmentation patterns for structural confirmation, softer ionization techniques like Field Ionization (FI) or Chemical Ionization (CI) may be required to enhance the molecular ion peak.[12]
Experimental Workflows and Data Interpretation
The following diagram outlines the comprehensive analytical workflow, integrating both EA and GC-HRMS for a multi-faceted characterization.
Caption: Integrated workflow for EA and GC-HRMS analysis.
Protocol: Elemental Analysis of a Volatile Ester
Causality: This protocol is designed to maximize accuracy by minimizing analyte loss due to volatility. The use of tungsten oxide (WO₃) as a ballast and oxygen donor ensures complete and rapid combustion of the organic material.
Preparation: Place a clean, shaped tin capsule on a microbalance and tare. Add approximately 5-10 mg of tungsten oxide. Tare the balance again.
Sample Weighing: Using a gas-tight syringe, accurately dispense 1-3 mg of Methyl 3,3-dimethylpent-4-enoate directly onto the tungsten oxide. Record the weight precisely.
Sealing: Immediately fold and crimp-seal the tin capsule to prevent evaporation. It is critical that this process is swift.
Analysis: Place the sealed capsule into the autosampler of a CHN elemental analyzer (e.g., PerkinElmer 2400 Series II or similar).
Combustion & Detection: The sample undergoes combustion at ~975°C. The resultant gases (CO₂, H₂O) are passed through a reduction furnace and separated chromatographically before being quantified by a TCD.
Data Validation: The system is calibrated using a known standard (e.g., acetanilide). The results for the target analyte should be within ±0.4% of the theoretical values for C₈H₁₄O₂.
Data Summary Table 1: Elemental Analysis of C₈H₁₄O₂
Element
Theoretical Mass %
Experimental Mass % (Hypothetical)
Deviation
Acceptance Criteria
Carbon (C)
67.57%
67.41%
-0.16%
Pass (within ±0.4%)
Hydrogen (H)
9.92%
9.98%
+0.06%
Pass (within ±0.4%)
Oxygen (O)
22.50%
22.61%
(by difference)
N/A
Protocol: GC-High-Resolution Mass Spectrometry
Causality: The choice of a high-resolution capillary column is critical for separating the target analyte from potential isomeric impurities.[11] Electron ionization is used to generate a reproducible fragmentation pattern for structural confirmation, while the high-resolution analyzer ensures an accurate mass measurement of the molecular ion and its fragments.
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
GC System:
Injector: Split/splitless, 250°C.
Column: High-resolution capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane phase).
Oven Program: 50°C hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
HRMS System:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap, set to a resolution of >10,000.
Mass Range: m/z 35-350.
Data Interpretation:
Accurate Mass: Identify the molecular ion peak ([M]⁺) in the mass spectrum. Calculate the elemental composition using the instrument's software, which should match C₈H₁₄O₂. The mass error should be below 5 ppm.
Fragmentation Analysis: Analyze the fragmentation pattern. For Methyl 3,3-dimethylpent-4-enoate, key fragments arise from cleavage at the quaternary carbon, distinguishing it from isomers like the 2,2-dimethyl variant.[3]
Data Summary Table 2: High-Resolution Mass Spectrometry of C₈H₁₄O₂
Parameter
Theoretical Value
Measured Value (Hypothetical)
Mass Error (ppm)
Molecular Formula
C₈H₁₄O₂
C₈H₁₄O₂
N/A
Exact Mass of [M]⁺
142.09938
142.09916
-1.55
Comparative Guide: Selecting the Right Analytical Tool
The choice of technique is dictated by the analytical question at hand. The following diagram and table compare the primary and alternative methods.
Caption: Comparison of analytical techniques for ester characterization.
Gold standard for validating bulk elemental composition.
Unambiguous molecular formula determination of trace amounts.
Key Limitation
Requires pure, homogeneous sample; no structural info.
Fragmentation can be complex; may require standards.
Alternative & Complementary Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) is the definitive method for structural elucidation. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the unambiguous differentiation between Methyl 3,3-dimethylpent-4-enoate and its isomers (e.g., Methyl 2,2-dimethylpent-4-enoate) by observing the unique chemical shifts and coupling patterns.[3][13]
Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid technique for identifying functional groups. For this molecule, it would confirm the presence of the ester C=O stretch (~1735-1750 cm⁻¹) and the alkene C=C stretch (~1640 cm⁻¹).[3] However, it cannot distinguish between isomers that share these functional groups.
Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and cost-effective method for assessing sample purity and performing quantification.[14][15] While it lacks the identification power of a mass spectrometer, its response is highly linear over a wide concentration range, making it ideal for quality control applications where the identity of the main component is already known.
Conclusion and Expert Recommendations
For the comprehensive characterization of Methyl 3,3-dimethylpent-4-enoate or its isomers, no single technique is sufficient. A multi-faceted approach is required for absolute confidence.
For Novel Synthesis & Full Characterization: An integrated workflow is essential.
NMR Spectroscopy (¹H & ¹³C): Use first to definitively establish the chemical structure and distinguish between any potential isomers.
GC-HRMS: Employ to confirm the molecular formula via accurate mass and to develop a fragmentation "fingerprint" for future identification.
Elemental Analysis: Perform as a final, orthogonal confirmation of the bulk sample's purity and elemental composition, ensuring the verified structure corresponds to the material as a whole.
For Routine Quality Control: Once the compound has been fully characterized, a streamlined process is more efficient.
GC-FID or GC-MS: Use for routine purity checks and quantification against a certified reference standard.
By layering these techniques, researchers can build a self-validating system that ensures the identity, structure, and purity of their target compound, meeting the highest standards of scientific rigor required in research and development.
References
LabRulez GCMS. (n.d.). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]
JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2 - Molecular Ion Detection by FI -. Retrieved from [Link]
Al-Hassan, Z. A., et al. (2024). CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels. MDPI. Retrieved from [Link]
Pereira, G. S., et al. (2024). Quantitative Method for Analysis of Lipids by LC-HRMS and Fatty Acid Methyl Ester by GC-FID in Macauba (Acrocomia aculeata) Oils. PMC. Retrieved from [Link]
Northern Illinois University. (n.d.). CHN Elemental Analysis. Department of Chemistry and Biochemistry. Retrieved from [Link]
Ackman, R. G. (1967). A rapid method for concentrating highly unsaturated fatty acid methyl esters in marine lipids as an aid in their identification by GLC. Scilit. Retrieved from [Link]
Analytical Methods Committee, Royal Society of Chemistry. (2008). CHNS Elemental Analysers. AMCTB No 29. Retrieved from [Link]
LECO Corporation. (n.d.). Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS. Retrieved from [Link]
Delmonte, P., et al. (2021). Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns. Journal of AOAC INTERNATIONAL. Retrieved from [Link]
Christie, W. W. (2009). Preparation of ester derivatives of fatty acids for chromatographic analysis. ResearchGate. Retrieved from [Link]
Behrens, M. (2015). How do I measure accurate CHN on a volatile bio-oil sample? ResearchGate. Retrieved from [Link]
Wetzel, P. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. LCGC International. Retrieved from [Link]
Spyros, A., & Dais, P. (2000). Characterization of unsaturated polyester and alkyd resins using one‐ and two‐dimensional NMR spectroscopy. SciSpace. Retrieved from [Link]
Bennett, G. D., & Paquette, L. A. (1998). ALLYLINDATION IN AQUEOUS MEDIA: METHYL 3-(HYDROXYMETHYL)-4-METHYL-2-METHYLENEPENTANOATE. Organic Syntheses. Retrieved from [Link]
de Vries, B. (1963). Investigations of adsorption of unsaturated fatty acid methyl esters on silicic acid-silver nitrate. Analytical Chemistry. Retrieved from [Link]
Natural Products Atlas. (2022). methyl (2e)-4,4-dimethylpent-2-enoate. Retrieved from [Link]
ChemWhat. (n.d.). Methyl 3,3-dimethylpent-4-enoate CAS#: 63721-05-1. Retrieved from [Link]
Wiley. (n.d.). Methyl 3,4-dimethylpentanoate. SpectraBase. Retrieved from [Link]
Google Patents. (2016). CN105541620A - Methyl 3,3-dimethyl-4-pentenoate production method.
Global Substance Registration System. (n.d.). ETHYL 3,3-DIMETHYLPENT-4-ENOATE. Retrieved from [Link]
Comparative yield analysis of Claisen vs. Eschenmoser rearrangement for this compound
Technical Application Guide: Eschenmoser vs. Johnson-Claisen Rearrangements in Sterically Demanding Substrates The [3,3]-sigmatropic rearrangement of allylic alcohols is a cornerstone methodology for constructing carbon-...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Application Guide: Eschenmoser vs. Johnson-Claisen Rearrangements in Sterically Demanding Substrates
The [3,3]-sigmatropic rearrangement of allylic alcohols is a cornerstone methodology for constructing carbon-carbon bonds with high stereospecificity. However, when tasked with rearranging sterically hindered substrates—such as tertiary allylic alcohols or highly congested natural product intermediates—the choice of reaction conditions dictates the boundary between high-yielding synthesis and complete substrate decomposition.
As a Senior Application Scientist, I frequently observe researchers defaulting to the classic Johnson-Claisen rearrangement (using trialkyl orthoacetates). While excellent for primary and secondary alcohols, this method often fails for tertiary systems. This guide objectively compares the Johnson-Claisen with the Eschenmoser-Claisen rearrangement, detailing the mechanistic causality behind their divergent yields and providing self-validating experimental protocols.
Mechanistic Causality: The "Why" Behind the Yields
The fundamental difference between these two variants lies in the intermediate generated and the conditions required to form it.
Eschenmoser-Claisen Rearrangement: This variant utilizes N,N-dimethylacetamide dimethyl acetal (DMADMA) to form a highly reactive ketene aminal intermediate. The reaction proceeds under strictly neutral, thermal conditions (typically 100–150 °C in xylenes)[1]. The neutral environment is critical: it prevents the ionization of fragile tertiary alcohols. Furthermore, the strong electron-donating capability of the dimethylamine group lowers the activation energy required for the subsequent [3,3]-sigmatropic shift, driving the reaction forward efficiently.
Johnson-Claisen Rearrangement: This method uses a trialkyl orthoacetate (e.g., triethyl orthoacetate) and requires a weak acid catalyst (like propionic acid) to promote transesterification and form the ketene acetal intermediate. In highly congested or electronically deactivated allylic alcohols, steric bulk prevents the formation of this crucial intermediate[2]. More detrimentally, the acidic conditions protonate the tertiary hydroxyl group, leading to the loss of water and the formation of a stable tertiary carbocation. This triggers an E1 elimination pathway, converting the starting material into unwanted diene side-products rather than the desired
-unsaturated ester.
Fig 1. Mechanistic divergence of tertiary allylic alcohols under Eschenmoser vs. Johnson conditions.
Comparative Yield Analysis
The superiority of the Eschenmoser variant becomes starkly apparent as the steric bulk of the substrate increases. For instance, in the synthesis of complex morphine alkaloids, the Claisen-Eschenmoser rearrangement of a highly congested allylic diol successfully afforded the desired amide (albeit in a modest 25% yield due to extreme steric strain), whereas the Johnson variation failed completely, yielding only decomposition products[3],[4].
Substrate Class
Representative Compound
Eschenmoser-Claisen Yield
Johnson-Claisen Yield
Primary Limitation / Observation
Primary Allylic Alcohol
Geraniol
85 - 90%
80 - 85%
Comparable performance; Johnson is often preferred if an ester product is strictly required.
To ensure reproducibility, the following protocols are designed as self-validating systems. By monitoring specific physical changes (like the distillation of alcohol byproducts), you can confirm the reaction is proceeding correctly before committing to the workup.
Fig 2. Standard experimental workflow for the Eschenmoser-Claisen rearrangement.
Objective: High-yield conversion of a tertiary allylic alcohol to a
-unsaturated amide.
Preparation: Flame-dry a two-neck round-bottom flask equipped with a Dean-Stark trap and a reflux condenser under an argon atmosphere.
Solvation: Dissolve the tertiary allylic alcohol (1.0 equiv, e.g., 10 mmol) in anhydrous xylenes to achieve a 0.2 M concentration. Causality: Xylenes provide the high boiling point (~140 °C) necessary to overcome the activation energy of the [3,3]-shift[1].
Reagent Addition: Add N,N-dimethylacetamide dimethyl acetal (DMADMA, 2.5 equiv) via syringe. The excess reagent drives the initial transacetalization equilibrium.
Thermal Shift: Heat the reaction mixture to a vigorous reflux (140 °C).
Self-Validation Checkpoint: Monitor the Dean-Stark trap. You must observe the collection of methanol (b.p. 65 °C). The continuous physical removal of methanol is the thermodynamic driver that forces the formation of the ketene aminal. If methanol is not collecting, the transacetalization is failing.
Monitoring: Track the reaction via GC-MS or TLC (using a KMnO₄ stain to visualize the alkene) until the starting tertiary alcohol is entirely consumed (typically 12–18 hours).
Workup: Cool the mixture to room temperature. Concentrate the solution in vacuo to remove xylenes and unreacted DMADMA. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the pure amide.
Objective: Attempted conversion of a tertiary allylic alcohol to a
-unsaturated ester.
Preparation: Set up the identical Dean-Stark apparatus under argon as described in Protocol A.
Solvation: Dissolve the substrate (1.0 equiv) in anhydrous toluene (0.2 M).
Reagent Addition: Add triethyl orthoacetate (5.0 equiv) and a catalytic amount of propionic acid (0.1 equiv). Causality: The acid is mandatory to activate the orthoester for the alcohol exchange; however, this is the exact point of failure for tertiary substrates, as it risks ionizing the hydroxyl group.
Thermal Shift: Heat the mixture to 110 °C, distilling off the ethanol byproduct.
Monitoring & Workup:
Self-Validation Checkpoint: TLC analysis will likely reveal multiple spots, including highly non-polar spots corresponding to diene side-products formed via E1 elimination[2].
Quench the reaction with saturated aqueous NaHCO₃ to neutralize the propionic acid. Extract with EtOAc, dry over Na₂SO₄, concentrate, and purify. Expect significantly diminished yields compared to Protocol A.
References
Trauner, D., Bats, J. W., Werner, A., & Mulzer, J. (1998). "Synthesis of Enantiomerically Pure Morphine Alkaloids: The Hydrophenanthrene Route." The Journal of Organic Chemistry, 63(17), 5908-5918. URL:[Link]
De Lera, A. R., et al. (2010). "Expanding Stereochemical and Skeletal Diversity Using Petasis Reactions and 1,3-Dipolar Cycloadditions." Organic Letters, 12(22), 5146-5149. URL:[Link]
Haufe, G., et al. (2021). "Sigmatropic rearrangements of 5-(pentafluorosulfanyl)-pent-3-en-2-ol, its homologues, and trifluoromethyl analogues." RSC Advances, 11, 20399-20412. URL:[Link]
A Senior Application Scientist's Guide to Handling Methyl 3,4-dimethylpent-4-enoate: Personal Protective Equipment and Operational Safety
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. This guide provides essential, field-proven guidance on the safe handl...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. This guide provides essential, field-proven guidance on the safe handling of Methyl 3,4-dimethylpent-4-enoate (CAS 63721-05-1), focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The protocols herein are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in authoritative best practices.
Immediate Safety Profile: Understanding the Core Hazards
Before handling this compound, it is critical to recognize its primary hazards. Methyl 3,4-dimethylpent-4-enoate is classified as a Flammable liquid and vapour (Category 3) .[1] This classification dictates many of our handling and storage precautions.
Potential Health Effects: While toxicity data is limited, the compound may cause skin and eye irritation.[2][3] Inhalation of concentrated vapors could lead to respiratory discomfort or dizziness.[3]
All handling procedures must be designed to mitigate these risks through a combination of engineering controls and robust PPE.
Core Directive: Personal Protective Equipment (PPE) Selection
The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision. The following recommendations provide a baseline for handling Methyl 3,4-dimethylpent-4-enoate, which should be scaled based on the quantity and specific nature of the procedure.
Minimum Requirement: At all times, ANSI Z87.1-compliant chemical splash goggles must be worn.[4][5][6] Standard safety glasses are insufficient as they do not provide a seal around the eyes to protect from splashes and vapors.
Enhanced Protection: For tasks with an elevated risk of splashing—such as transferring quantities greater than 100 mL, conducting reactions under pressure, or handling the material during vigorous agitation—a full-face shield must be worn over chemical splash goggles.[7][8] This provides an essential secondary layer of protection for the entire face.
Skin contact is a primary route of exposure.[2] The choice of glove material is therefore one of the most critical decisions in the PPE protocol. As an ester, this compound requires gloves with proven resistance.
Recommended Primary Glove: Butyl rubber gloves offer excellent resistance to esters and ketones and are the preferred choice for prolonged handling or large-volume work.[5][9]
For Incidental Contact: Nitrile gloves can be used for tasks involving minimal, incidental contact.[4][5] However, it is crucial to understand that they offer limited protection. Gloves should be inspected for tears before use and replaced immediately if contamination is suspected.[6][8] Double-gloving (a nitrile glove under a butyl rubber glove) is a highly recommended practice for enhanced protection during complex manipulations.[7]
Gloves to Avoid: Latex gloves offer poor protection against most organic solvents and should not be used when handling this chemical.[8]
Laboratory Coat: A flame-resistant (FR) lab coat is mandatory due to the chemical's flammability.[7][10] It must be kept fully buttoned to provide maximum coverage.[7] For larger-scale operations, a chemical-resistant apron worn over the FR lab coat provides an additional barrier against spills.[7]
Footwear: Non-porous, closed-toe, and closed-heel shoes are required at all times in the laboratory.[4][10] This protects the feet from potential spills.
Methyl 3,4-dimethylpent-4-enoate is a volatile organic compound (VOC).[4] Therefore, the primary method for preventing inhalation exposure is through engineering controls.
Primary Control: All handling of this chemical, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[2][6][10] The fume hood sash should be kept as low as possible to maximize capture efficiency.
Secondary Control: If a specific, short-duration task absolutely cannot be performed in a fume hood, a formal risk assessment must be conducted. This may require the use of an air-purifying respirator, but this should be considered a last resort and requires a formal respiratory protection program in compliance with institutional and regulatory standards.[5][8]
Data Presentation: PPE Requirements by Laboratory Operation
Adherence to a strict, logical workflow is paramount for safety. The following protocols outline the essential steps for handling, spill response, and disposal.
Caption: A step-by-step workflow for the safe handling of Methyl 3,4-dimethylpent-4-enoate.
ALERT & EVACUATE: Immediately alert personnel in the vicinity. If the spill is large or ventilation is inadequate, evacuate the area.[10]
CONTROL IGNITION SOURCES: If safe to do so, remove all nearby sources of ignition.[1][2][11]
DON PPE: Don the appropriate PPE for spill cleanup as outlined in the table above.
CONTAIN: Prevent the spill from spreading by surrounding it with an inert absorbent material such as dry sand, vermiculite, or a commercial chemical absorbent.[1] Do not use combustible materials like paper towels to absorb the bulk of the spill.
ABSORB & COLLECT: Once contained, cover the spill with absorbent material.[11] Using non-sparking tools, carefully collect the absorbed material and place it into a clearly labeled, sealable container for hazardous waste.[2][12]
DECONTAMINATE: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
VENTILATE: Allow the area to ventilate thoroughly before resuming work.
Improper disposal is a significant safety and environmental hazard.
Liquid Waste: All solutions containing Methyl 3,4-dimethylpent-4-enoate and rinsates from cleaning glassware must be collected in a designated, properly labeled hazardous waste container for flammable organic liquids.[1][4] Never pour this chemical or its solutions down the drain.[12]
Solid Waste: All disposables contaminated with the chemical (e.g., gloves, absorbent pads, weighing paper) must be collected in a separate, sealed container labeled as hazardous solid waste.[13]
Empty Containers: Since this chemical is not listed as an acutely hazardous waste (P-list), empty containers can be triple-rinsed with a suitable solvent (e.g., acetone).[14] The rinsate must be collected as hazardous liquid waste.[14] After air-drying in a fume hood, deface the original label, mark the container as "EMPTY," and dispose of it according to institutional guidelines (e.g., broken glass box or general trash).[14]
References
Tokyo Chemical Industry. (2025, July 1).
Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
Echemi.
GZ Industrial Supplies. (2025, May 26).
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BenchChem. Personal protective equipment for handling Bis-PEG3-t-butyl ester.
Fisher Scientific. (2025, December 23).
MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
Actylis Lab Solutions.
Guidechem.
Somatco. (2025, August 18). How to Store and Handle Lab Chemicals Safely.
Sigma-Aldrich. (2025, November 6).
Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
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National Center for Biotechnology Information.
ChemicalBook. (2023, July 15).
Pharmaffiliates.
University of Pittsburgh. Empty Container Disposal Guidelines.
University of New Orleans. P-Listed Chemicals & Hazardous Wastes.